molecular formula C₅¹³CH₁₁NaO₇ B1161275 Sodium D-Gluconate-1-13C

Sodium D-Gluconate-1-13C

Cat. No.: B1161275
M. Wt: 219.13
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium D-Gluconate-1-13C, also known as Sodium D-Gluconate-1-13C, is a useful research compound. Its molecular formula is C₅¹³CH₁₁NaO₇ and its molecular weight is 219.13. The purity is usually 95%.
BenchChem offers high-quality Sodium D-Gluconate-1-13C suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sodium D-Gluconate-1-13C including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C₅¹³CH₁₁NaO₇

Molecular Weight

219.13

Synonyms

D-Guconic-1-13C Acid Sodium Salt; 

Origin of Product

United States

Foundational & Exploratory

The Decarboxylation Probe: A Technical Guide to Sodium D-Gluconate-1-13C

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chemical Properties & Metabolic Tracing of Sodium D-Gluconate-1-13C Content Type: Technical Guide / Whitepaper Role: Senior Application Scientist

Executive Summary

Sodium D-Gluconate-1-13C is a specialized stable isotope tracer designed to probe the oxidative Pentose Phosphate Pathway (oxPPP) and the Entner-Doudoroff (ED) pathway . Unlike uniform glucose tracers ([U-13C]Glucose), which distribute carbon across multiple downstream metabolites, the C1-labeled gluconate serves as a binary "checkpoint" probe. Its utility lies in the specific fate of the C1 carbon: it is either released as


CO

(in mammalian oxPPP) or retained in [1-

C]Pyruvate
(in microbial ED pathways).

This guide outlines the chemical specifications, mechanistic logic, and experimental protocols required to utilize this tracer for metabolic flux analysis (MFA) in drug development, specifically for oncology (NADPH production) and antimicrobial research.

Part 1: Chemical Profile & Specifications

Before initiating biological experiments, the physicochemical stability of the tracer must be verified. Sodium D-Gluconate-1-13C is a stable, water-soluble salt that dissociates into the metabolically active gluconate anion.

Datasheet: Sodium D-Gluconate-1-13C
PropertySpecificationTechnical Note
Chemical Name Sodium D-Gluconate-1-

C
Sodium salt of D-gluconic acid
CAS Number 2687959-99-3 (Labeled)Unlabeled parent CAS: 527-07-1
Molecular Formula

C

C

H

NaO

MW: ~219.14 g/mol (vs 218.14 unlabeled)
Solubility Water: ~590 g/L (25°C)Highly soluble; ideal for aqueous media prep.[1]
pH Stability 6.5 – 7.5 (10% aq.[2] solution)Physiologically neutral; no buffering required.
Isotopic Purity

99 atom %

C
Critical to prevent "M+0" background noise.
Optical Rotation

to

Stereochemistry (D-isomer) is vital for enzyme recognition.
Storage Desiccated, Room TempHygroscopic; store in airtight containers.

Application Scientist Note: The high water solubility allows for the preparation of concentrated stock solutions (e.g., 100 mM) in PBS or cell culture media. However, gluconate can chelate divalent cations (


, 

). When using high concentrations (>5 mM) in defined media, ensure calcium/magnesium levels are adjusted to prevent precipitation or nutrient depletion.

Part 2: Mechanistic Basis of Tracing

The power of Sodium D-Gluconate-1-13C lies in its differential fate depending on the active metabolic pathway. It enters the cell (via SLC5 transporters or passive diffusion) and is phosphorylated to 6-Phosphogluconate (6PG) . From this node, the fate of the


C-label diverges.
The C1 Fate Decision
  • Mammalian Cells (Oxidative PPP):

    • Enzyme: 6-Phosphogluconate Dehydrogenase (6PGDH).[3][4]

    • Mechanism: Oxidative decarboxylation converts 6PG to Ribulose-5-Phosphate (Ru5P).

    • Fate of C1: The C1 carbon is cleaved and released as

      
      CO
      
      
      
      .
    • Signal: Loss of Label. Downstream pentoses and nucleotides will be unlabeled (M+0).

  • Bacterial Cells (Entner-Doudoroff Pathway):

    • Enzyme: KDPG Aldolase.

    • Mechanism: 6PG is dehydrated to KDPG, then cleaved into Pyruvate and GAP.

    • Fate of C1: The C1 carbon of 6PG becomes the C1 (carboxyl) carbon of Pyruvate .

    • Signal: Retention of Label. Pyruvate will be M+1.

Pathway Visualization

The following diagram illustrates the divergent fate of the C1 label.

GluconateFate Gluconate [1-13C]Gluconate (Extracellular) SixPG 6-Phosphogluconate (6-PG) [1-13C] Gluconate->SixPG Phosphorylation (Gluconokinase) CO2 13-CO2 (Released) SixPG->CO2 Oxidative PPP (6PGDH) Ru5P Ribulose-5-P (Unlabeled M+0) SixPG->Ru5P KDPG KDPG [1-13C] SixPG->KDPG Entner-Doudoroff (Dehydratase) Pyruvate Pyruvate (M+1 Labeled) KDPG->Pyruvate Aldolase GAP GAP (Unlabeled) KDPG->GAP

Figure 1: Differential metabolic fate of [1-13C]Gluconate.[3][5][6] In mammalian oxPPP (Red), the label is lost as CO2. In bacterial ED pathway (Green), the label is retained in Pyruvate.

Part 3: Experimental Protocol (LC-MS Flux Analysis)

This protocol is designed for differentiating ED pathway activity from oxPPP in a mixed culture or verifying oxPPP flux in cancer cells.

Phase 1: Sample Preparation & Dosing

Objective: Achieve isotopic steady state without perturbing metabolic homeostasis.

  • Media Preparation:

    • Prepare glucose-free media (e.g., DMEM or minimal bacterial media).

    • Add 5 mM Sodium D-Gluconate-1-13C as the tracer.

    • Note: If cells require glucose for survival, use a mixture (e.g., 5 mM [1-13C]Gluconate + 5 mM Unlabeled Glucose), but be aware of glucose suppression effects (catabolite repression).

  • Incubation:

    • Mammalian: 4–24 hours (Steady state is slower).

    • Bacterial: 2–4 hours (during exponential phase).

  • Quenching:

    • Rapidly wash cells with ice-cold saline (0.9% NaCl).

    • Immediately add 80% MeOH/20% H2O (pre-chilled to -80°C) to quench metabolism and extract polar metabolites.

Phase 2: LC-MS Analysis

Instrument: Q-Exactive or Triple Quadrupole MS coupled with HILIC chromatography.

  • Extraction:

    • Vortex quenched samples for 10 min at 4°C.

    • Centrifuge at 15,000 x g for 10 min.

    • Collect supernatant; dry under nitrogen flow.

    • Reconstitute in 50% Acetonitrile/Water.

  • Chromatography (HILIC):

    • Column: ZIC-pHILIC (Merck) or Amide column.

    • Mobile Phase A: 20 mM Ammonium Carbonate (pH 9.0).

    • Mobile Phase B: 100% Acetonitrile.

    • Gradient: 80% B to 20% B over 15 mins.

  • Mass Spectrometry Settings:

    • Mode: Negative Ion Mode (Gluconate, 6PG, and Nucleotides ionize best in negative mode).

    • Target Ions (m/z):

      • Gluconate: 195.05 (M+0) / 196.05 (M+1)

      • 6-Phosphogluconate (6PG): 275.01 (M+0) / 276.01 (M+1)

      • Pyruvate: 87.01 (M+0) / 88.01 (M+1)

      • Ribose-5-Phosphate (R5P): 229.01 (M+0) / 230.01 (M+1)

Part 4: Data Interpretation

The Mass Isotopomer Distribution (MID) analysis reveals the active pathway.

Expected Labeling Patterns
MetaboliteMammalian (oxPPP Active)Bacterial (ED Pathway Active)Interpretation
Intracellular Gluconate M+1 (High Enrichment)M+1 (High Enrichment)Confirms tracer uptake.
6-Phosphogluconate M+1 M+1 Confirms phosphorylation (Gluconokinase).
Ribose-5-Phosphate M+0 (Unlabeled)M+0 Label lost as CO2 (PPP) or not formed via this route.
Pyruvate M+0 M+1 CRITICAL SIGNAL. M+1 Pyruvate proves ED pathway flux.
Lactate M+0 M+1 Reflects Pyruvate pool labeling.
Workflow Diagram

Workflow cluster_0 Phase 1: Cell Culture cluster_1 Phase 2: Extraction cluster_2 Phase 3: Analysis Dosing Dose with [1-13C]Gluconate Incubation Incubate (Steady State) Dosing->Incubation Quench Quench (-80°C MeOH) Incubation->Quench Extract Centrifuge & Dry Supernatant Quench->Extract LCMS HILIC LC-MS (Neg Mode) Extract->LCMS Data Calculate MID (M+0 vs M+1) LCMS->Data

Figure 2: Experimental workflow for metabolic tracing using Sodium D-Gluconate-1-13C.[7]

Advanced Application: Hyperpolarized MRI

In oncology, this tracer is used in Hyperpolarized


C-MRI . The sample is polarized (increasing signal >10,000x) and injected. The rapid appearance of 

C-Bicarbonate
(from the hydration of

CO

) provides a real-time map of oxPPP flux, which is often upregulated in tumors to combat oxidative stress (via NADPH).

References

  • Chemical Properties & Stability

    • Sodium Gluconate (CAS 527-07-1) Datasheet.[2] Sigma-Aldrich. Link

    • Optical Rotation of Gluconate Species.[8] Kutus, B. et al. (2018).[9] ResearchGate.[10] Link

  • Metabolic Pathway Mechanisms

    • The Entner-Doudoroff Pathway.[3] Biology LibreTexts. (2024). Link

    • Flux Connections Between Gluconate and Pentose-Phosphate Pathway. Frontiers in Microbiology. (2018). Link

  • Experimental Protocols (LC-MS & MRI)

    • Evaluation of 13C Isotopic Tracers for Metabolic Flux Analysis.[10][11] Metallo, C. et al. (2012). NIH PubMed Central. Link

    • Hyperpolarized [1-13C]gluconolactone as a probe of the pentose phosphate pathway. Merritt, M. et al. (2016). NIH PubMed Central. Link

Sources

Precision Metabolic Tracing: Sodium D-Gluconate-1-13C in the Pentose Phosphate Pathway

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the metabolic tracing of Sodium D-Gluconate-1-13C , a specialized stable isotope tracer designed to probe the oxidative capacity of the Pentose Phosphate Pathway (PPP) with high specificity.

Executive Summary

Sodium D-Gluconate-1-13C is a targeted metabolic probe used to isolate and quantify flux through 6-phosphogluconate dehydrogenase (6PGD) , the second rate-limiting enzyme of the oxidative Pentose Phosphate Pathway (oxPPP). Unlike glucose tracers (e.g., Glucose-1-13C), which must traverse glycolysis and the Glucose-6-Phosphate Dehydrogenase (G6PDH) step, gluconate enters the pathway directly at the level of 6-phosphogluconate (6PG).

This guide delineates the mechanistic fate of the C1 label, which is exclusively released as


 during the oxidative decarboxylation event. This "terminal label" characteristic makes Sodium D-Gluconate-1-13C an unambiguous reporter of oxidative PPP flux, NADPH production, and antioxidant capacity, devoid of the recycling noise often seen with glucose tracers.

Mechanistic Foundation: The Fate of Carbon-1

To interpret data from this tracer, one must understand the atomic mapping of the C1 position. In mammalian cells, gluconate is not a substrate for glycolysis; it enters metabolism solely via phosphorylation.

The Pathway Cascade
  • Entry (Phosphorylation): Gluconate is phosphorylated by Gluconokinase (Idnk) to form 6-Phosphogluconate (6PG) .[1] The C1 label is retained.

    • Reaction:

      
      
      
  • Oxidative Decarboxylation: 6PG is the substrate for 6-Phosphogluconate Dehydrogenase (6PGD) .[2] This enzyme catalyzes the oxidative decarboxylation of 6PG to Ribulose-5-Phosphate (Ru5P) , reducing

    
     to 
    
    
    
    .
    • Reaction:

      
      
      
  • The Atomic Split: The carboxyl carbon (C1) of 6PG is cleaved to form

    
    .
    
    • Fate of C1: Released as gas (

      
      ).
      
    • Fate of C2-C6: Forms the 5-carbon skeleton of Ru5P.[3] Since the label was on C1, the resulting Ru5P is unlabeled (M+0).

Visualization of C1 Fate

The following diagram illustrates the "Label Loss" mechanism. The red node indicates the


 label.

GluconatePathway Gluconate Gluconate-1-13C (C1 Labeled) Gluconokinase Enzyme: Gluconokinase Gluconate->Gluconokinase ATP ATP ATP->Gluconokinase SixPG 6-Phosphogluconate (C1 Labeled) Gluconokinase->SixPG Phosphorylation SixPGD Enzyme: 6PGD SixPG->SixPGD NADP NADP+ NADP->SixPGD Ru5P Ribulose-5-Phosphate (Unlabeled M+0) SixPGD->Ru5P Carbon Skeleton CO2 13-CO2 (Gas Phase) SixPGD->CO2 Decarboxylation (C1) NADPH NADPH SixPGD->NADPH Reduction

Figure 1: Atomic tracing of Sodium D-Gluconate-1-13C. The C1 label (Red) is exclusively partitioned into CO2, leaving the Ribulose-5-Phosphate backbone (Blue) unlabeled.

Strategic Application: Why Use Gluconate-1-13C?

Decoupling G6PDH and 6PGD

Standard glucose tracers (Glucose-1-13C) measure the aggregate flux of the entire oxidative branch. However, if G6PDH is inhibited or bypassed, glucose tracers fail to capture downstream oxidative potential. Gluconate-1-13C bypasses G6PDH entirely, serving as a direct probe for 6PGD activity .

Hyperpolarized MRI Imaging

Recent advances utilize hyperpolarized


 (which hydrolyzes to gluconate) to image PPP metabolism in vivo.[4] This allows for real-time spatial mapping of oxidative stress responses in tumors, as 6PGD activity is often upregulated in cancer to support antioxidant defense (glutathione reduction) [1].
Zero Background Incorporation

Because the C1 label is lost as


 before the carbon skeleton enters the non-oxidative PPP or glycolysis (via recycling), any 

detected in downstream metabolites (like Lactate or Alanine) indicates a non-canonical pathway (e.g., Entner-Doudoroff in bacteria) or background noise. In mammalian cells, the absence of label in lactate confirms the tracer was processed via the oxPPP.

Experimental Protocol: Flux Analysis Workflow

This protocol describes an in vitro flux analysis using adherent mammalian cancer cells.

Materials
  • Tracer: Sodium D-Gluconate-1-13C (99% enrichment).

  • Media: Glucose-free DMEM (supplemented with unlabeled glucose as needed, though gluconate is often used as a "spike" on top of glucose).

  • Detection: GC-MS (for headspace

    
    ) or LC-MS (for intracellular metabolites).
    
Step-by-Step Methodology
Phase 1: Tracer Administration
  • Seeding: Seed cells in 6-well plates and grow to 70-80% confluence.

  • Equilibration: Wash cells with PBS. Switch to maintenance medium containing 5 mM unlabeled glucose for 1 hour to stabilize metabolism.

  • Pulse: Replace medium with fresh medium containing 2 mM Sodium D-Gluconate-1-13C .

    • Note: Co-substrate (glucose/glutamine) levels must be controlled, as gluconate uptake can be slow in some cell lines.

Phase 2: Incubation & Trapping
  • Seal: If measuring

    
     release, use gas-tight culture vessels with a septum.
    
  • Duration: Incubate for 1–4 hours. This timeframe is sufficient for 6PG turnover without inducing starvation.

  • CO2 Trapping (Optional but Recommended):

    • Acidify the media (inject 2M Perchloric Acid) to drive dissolved bicarbonate into the gas phase.

    • Collect headspace gas using a gas-tight syringe for GC-MS analysis.

Phase 3: Extraction & Analysis
  • Quenching: Rapidly wash cells with ice-cold saline.

  • Extraction: Add 80% MeOH/Water (-80°C) to quench metabolism and extract metabolites. Scrape and centrifuge (14,000 x g, 10 min).

  • LC-MS Analysis: Analyze the supernatant.

    • Target 1: 6-Phosphogluconate (Expect M+1 peak).

    • Target 2: Ribulose-5-Phosphate / Ribose-5-Phosphate (Expect M+0 peak).

    • Target 3: Lactate (Expect M+0 peak).

Data Interpretation Table
MetaboliteExpected Isotopologue (Mammalian PPP)Interpretation
6-Phosphogluconate M+1 Tracer successfully entered and was phosphorylated.[5]
Ribulose-5-P M+0 C1 was successfully cleaved by 6PGD.
CO2

Direct measure of oxidative flux (moles of NADPH produced).
Lactate M+0 Confirms carbon skeleton entered glycolysis after decarboxylation.
Lactate M+1 (Unexpected)Indicates alternative metabolism (e.g., Entner-Doudoroff) or impurity.

Troubleshooting & Pitfalls

Gluconolactone Hydrolysis

If using


-gluconolactone-1-13C as a precursor (common in MRI), be aware that it hydrolyzes to gluconate spontaneously in water (

min) [2]. Ensure your experimental window accounts for this conversion if not using the salt form directly.
Transport Limitation

Gluconate uptake in mammalian cells is generally slower than glucose. High concentrations (2-10 mM) may be required. Verify uptake by detecting the M+1 6PG pool via LC-MS before assuming low pathway flux.

Background CO2

When measuring


, atmospheric 

is a major contaminant. Always run a "cell-free" blank with the tracer to subtract background/spontaneous decarboxylation (though rare for gluconate).

References

  • Mishkovsky, M., et al. (2016). Hyperpolarized δ-[1-13C]gluconolactone as a probe of the pentose phosphate pathway.[5]Scientific Reports , 6, 36696.

  • Haller, R.G., et al. (2018). Imaging 6-Phosphogluconolactonase Activity in Brain Tumors In Vivo Using Hyperpolarized δ-[1-13C]gluconolactone.Journal of Nuclear Medicine , 59(11), 1674–1680.

  • Gollapalli, K., et al. (2020). Gluconate generates NADPH via the pentose cycle.[6]Nature Chemical Biology , 16, 1234–1240.

  • Antoniewicz, M.R. (2018). A guide to 13C metabolic flux analysis for the cancer biologist.Experimental & Molecular Medicine , 50, 1–13.

Sources

Technical Guide: Applications of Hyperpolarized [1-13C]Sodium Gluconate in MRI

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the applications, mechanisms, and experimental protocols for using Hyperpolarized (HP) [1-13C]Sodium Gluconate (and its precursor


-[1-13C]Gluconolactone ) in Magnetic Resonance Imaging (MRI). While [1-13C]Pyruvate remains the gold standard for glycolytic interrogation, [1-13C]Gluconate has emerged as a critical probe for the Pentose Phosphate Pathway (PPP) —a metabolic route pivotal for nucleotide synthesis and redox homeostasis (NADPH production) in oncology and ischemia.

This guide addresses the specific requirements for synthesizing, polarizing, and imaging this probe to quantify metabolic flux through 6-phosphogluconate dehydrogenase (6PGD), offering a direct readout of oxidative stress and tumor proliferation.

Part 1: Mechanistic Basis & Chemical Identity

The Probe: Gluconate vs. Gluconolactone

In the context of hyperpolarized MRI, the terms "Gluconate" and "Gluconolactone" are often linked.

  • 
    -[1-13C]Gluconolactone:  This is typically the starting substrate for Dynamic Nuclear Polarization (DNP) due to its favorable glass-forming properties and solubility.
    
  • [1-13C]Sodium Gluconate: Upon dissolution and neutralization in an aqueous buffer, the lactone hydrolyzes to form gluconate (the conjugate base of gluconic acid). In vivo, the probe exists primarily as gluconate at physiological pH but may enter cells via specific transporters where it is phosphorylated.

The Metabolic Target: Pentose Phosphate Pathway (PPP)

The primary application of this probe is to visualize the oxidative phase of the PPP .

  • Cellular Uptake: [1-13C]Gluconate/Lactone enters the cell.

  • Phosphorylation: It is phosphorylated by Gluconokinase to form 6-Phosphogluconate (6PG) .

  • Decarboxylation (The Imaging Event): The enzyme 6-Phosphogluconate Dehydrogenase (6PGD) converts [1-13C]6PG into Ribulose-5-Phosphate.

  • Signal Release: Crucially, this step releases the C1 label as

    
    CO
    
    
    
    , which rapidly equilibrates with H
    
    
    CO
    
    
    (Bicarbonate)
    .

The detection of H


CO

is the biomarker for PPP flux.

PPP_Pathway cluster_0 Pentose Phosphate Pathway (Oxidative Phase) Gluconolactone [1-13C]Gluconolactone (Exogenous Probe) Gluconate [1-13C]Gluconate (Intracellular) Gluconolactone->Gluconate Hydrolysis (Spontaneous/Enzymatic) SixPG [1-13C]6-Phosphogluconate (6PG) Gluconate->SixPG Gluconokinase (ATP -> ADP) Ribulose Ribulose-5-Phosphate SixPG->Ribulose 6PGD (NADP+ -> NADPH) CO2 13CO2 / H13CO3- (MR Signal) SixPG->CO2 Decarboxylation

Figure 1: Metabolic fate of hyperpolarized [1-13C]Gluconate. The release of the C1 label as Bicarbonate serves as the MR-visible readout for 6PGD activity.

Part 2: Experimental Protocols

Dynamic Nuclear Polarization (DNP) Preparation

The preparation of the sample is critical for achieving high polarization levels (>20%).

Reagents:

  • Substrate: [1-13C]Glucono-

    
    -lactone (Sigma-Aldrich or Isotec).
    
  • Radical: Trityl Radical OX063 (15-20 mM).

  • Glassing Agent: Glycerol (if required, though lactone often self-glasses).

  • Gadolinium: Gd-DOTA (1-2 mM) to shorten electron T1 and enhance polarization transfer.

Protocol:

  • Formulation: Dissolve [1-13C]Glucono-

    
    -lactone in a minimal amount of water/glycerol mixture (approx 2-4 M concentration). Add OX063 radical to reach 15 mM. Add 1.5 mM Gd-DOTA.
    
  • Loading: Load 20-50

    
    L of the mixture into a DNP sample cup.
    
  • Polarization: Insert into a DNP Polarizer (e.g., SPINlab or HyperSense) at 1.4 K (or lower) and 3.35 T (or 5 T). Irradiate with microwaves at the electron paramagnetic resonance frequency (approx 94 GHz for 3.35 T) for 60-90 minutes.

  • Solid State Build-up: Monitor the

    
    C buildup curve. Saturation is typically reached after 1 hour.
    
Dissolution and Neutralization

Rapid dissolution is required to preserve the hyperpolarized state (T1 is finite).

  • Dissolution Media: Superheated D

    
    O (or H
    
    
    
    O) with a specific buffer to neutralize the solution.
  • Neutralization: Since the starting material may be the lactone (neutral) or acid, and hydrolysis generates acidity, the receiver vessel must contain a buffering agent (e.g., NaOH/Tris or HEPES) to target a final pH of 7.2–7.4.

    • Note: If using Sodium Gluconate salt directly as a starting solid (less common for DNP due to poor glassing), no neutralization is needed, just dissolution. However, the lactone method is preferred for higher concentration.

  • Final Concentration: Target 40–80 mM [1-13C]Gluconate in the syringe.

Image Acquisition Sequence
  • Timing: Injection must occur immediately (within 10-15s) after dissolution.

  • Pulse Sequence:

    • 2D/3D CSI (Chemical Shift Imaging): To resolve Gluconate (179 ppm) from Bicarbonate (161 ppm).

    • Spectral-Spatial EPSI: For higher temporal resolution.

  • Flip Angle: Variable flip angle (VFA) schemes are recommended to preserve magnetization over the metabolic window (60-90s).

Part 3: Quantitative Data & Validation

Relaxation Properties

Understanding the T1 relaxation time is vital for experimental planning.

ParameterValue (Approx.)Field StrengthConditions
T1 (C1-Gluconate) 20 - 25 s3.0 TLiquid state, pH 7.4, 37°C
T1 (C1-Gluconate) 40 - 50 s14 TLiquid state (CSA dominance at high field)
Polarization Level 15% - 25%N/APost-dissolution
Chemical Shift 179.4 ppmN/ACarboxyl Carbon (C1)
Product Shift (H

CO

)
161 ppmN/ABicarbonate
Interpretation of Results
  • High Bicarbonate Signal: Indicates elevated PPP flux, common in aggressive tumors (glioblastoma) utilizing NADPH for ROS scavenging and biosynthesis.

  • Gluconate Only: Indicates perfusion but lack of metabolic uptake or 6PGD activity.

Part 4: Key Applications

Oncology: Glioblastoma & TERT Mutations

Research has shown that TERT promoter mutations in gliomas reprogram metabolism to upregulate the PPP.

  • Application: Differentiating TERT-mutant gliomas from wild-type.

  • Mechanism: TERT expression increases 6PGD activity. HP [1-13C]Gluconate imaging reveals a higher Bicarbonate/Gluconate ratio in these tumors.

Renal Imaging: Filtration & Metabolism

Sodium gluconate is freely filtered by the glomerulus.

  • Perfusion: Can serve as a flow tracer similar to Gd-DTPA but without background signal.

  • Metabolism: Renal cortex exhibits high metabolic activity; deviations in gluconate metabolism can indicate acute kidney injury (AKI) or renal cell carcinoma (RCC).

Part 5: Workflow Visualization

Workflow Prep Sample Prep [1-13C]Gluconolactone + Trityl DNP DNP Polarization 1.4K, 3.35T, ~1 hr Prep->DNP Dissolve Rapid Dissolution Superheated D2O + Buffer DNP->Dissolve  Flash Heat Inject Intravenous Injection (<15s transfer time) Dissolve->Inject  Neutralization Acquire MRI Acquisition CSI / EPSI Sequence Inject->Acquire  Metabolism Analysis Data Analysis Ratio: H13CO3- / Gluconate Acquire->Analysis  Quantification

Figure 2: Experimental workflow for Hyperpolarized [1-13C]Gluconate MRI.

References

  • Hyperpolarized 13C MRI: State of the Art and Future Directions. Radiology. 2019. Link

  • Imaging 6-Phosphogluconolactonase Activity in Brain Tumors In Vivo Using Hyperpolarized

    
    -[1-13C]gluconolactone. Scientific Reports. 2021. Link
    
  • Hyperpolarized

    
    -[1-13C]gluconolactone as a probe of the pentose phosphate pathway. NMR in Biomedicine. 2017. Link
    
  • Hyperpolarized 13C MRI of the Kidney: Experimental Protocol. Methods in Molecular Biology. 2021. Link

  • Assessment of Aspartate and Bicarbonate Produced From Hyperpolarized [1-13C]Pyruvate. Frontiers in Physiology. 2021. Link

understanding the role of Sodium D-Gluconate-1-13C in glycolysis research

Author: BenchChem Technical Support Team. Date: February 2026

The Strategic Role of Sodium D-Gluconate-1-13C in Glycolysis & Cancer Metabolism

Executive Summary

In the landscape of metabolic flux analysis (MFA), distinguishing between glycolysis (Embden-Meyerhof-Parnas pathway) and the Pentose Phosphate Pathway (PPP) is a critical challenge, particularly in oncology and immunology. While [1-13C]Glucose is the standard tracer, it introduces kinetic ambiguity because it fuels both pathways simultaneously.

Sodium D-Gluconate-1-13C serves as a specialized, high-fidelity probe designed to isolate the oxidative branch of the PPP (oxPPP) . Unlike glucose, gluconate bypasses the rate-limiting hexokinase step and enters metabolism directly at the level of 6-phosphogluconate. This unique entry point allows researchers to quantify the activity of 6-phosphogluconate dehydrogenase (6PGD) —a key redox-regulating enzyme—by measuring the release of 13CO2, without the confounding background of glycolytic flux.

This guide details the mechanistic logic, experimental protocols, and data interpretation frameworks for utilizing Sodium D-Gluconate-1-13C in drug development and metabolic phenotyping.

Mechanistic Basis: The "Decarboxylation Checkpoint"

To understand the utility of Sodium D-Gluconate-1-13C, one must map its specific entry point relative to standard glycolysis.

  • The Entry: Gluconate is transported into the cell (via specific organic anion transporters or diffusion) and phosphorylated by Gluconokinase (GntK) to form 6-Phosphogluconate (6PG) .

  • The Fate: 6PG is the substrate for 6-Phosphogluconate Dehydrogenase (6PGD) . This enzyme catalyzes the oxidative decarboxylation of 6PG to Ribulose-5-Phosphate (Ru5P).

  • The Label Loss: Crucially, the carbon at position 1 (C1) of gluconate is the specific carbon released as CO2 during this reaction.[1]

Therefore, if Sodium D-Gluconate-1-13C is metabolized via the mammalian oxPPP, the heavy isotope is exclusively lost as 13CO2 (or H13CO3- in solution). The remaining carbon skeleton (Ru5P) entering the non-oxidative PPP and subsequently glycolysis (as Fructose-6-P or GAP) is unlabeled .

Pathway Visualization

The following diagram illustrates the differential fate of Glucose-1-13C vs. Gluconate-1-13C.

MetabolicFate Glucose Glucose-1-13C G6P Glucose-6-P (M+1) Glucose->G6P Hexokinase Gluconate Sodium D-Gluconate-1-13C SixPG 6-Phosphogluconate (M+1) Gluconate->SixPG Gluconokinase G6P->SixPG G6PDH (PPP Entry) F6P Fructose-6-P (M+1 from Glc / M+0 from Gln) G6P->F6P Glycolysis (EMP) Ru5P Ribulose-5-P (M+0) SixPG->Ru5P 6PGD CO2 13-CO2 (Released) SixPG->CO2 Decarboxylation Ru5P->F6P Non-Ox PPP (Recycling) Lactate Lactate/Pyruvate F6P->Lactate Downstream Glycolysis

Caption: Differential metabolic routing. Glucose-1-13C labels glycolysis directly (Blue path). Gluconate-1-13C enters at 6-PG, forcing label loss as CO2 (Red path) if processed via oxidative PPP.

The Tracer Logic: Why Choose Gluconate?

In drug development, particularly when targeting metabolic vulnerabilities in cancer (e.g., NRF2-addicted tumors or IDH-mutant gliomas), researchers often need to quantify NADPH production capacity.

FeatureGlucose-1-13CSodium D-Gluconate-1-13C
Primary Target Global flux (Glycolysis + PPP)Oxidative PPP Specificity
Lactate Signal Mix of M+1 (Glycolysis) and M+0 (PPP)M+0 (Unlabeled) if via oxPPP
CO2 Signal 13CO2 produced13CO2 produced (Direct measure of 6PGD)
Key Advantage Standard, captures total uptakeZero background from glycolysis; isolates 6PGD flux
Limitation Requires complex modeling to deconvoluteTransport can be rate-limiting in some non-hepatic tissues

The "Clean" Readout: If you treat cells with Sodium D-Gluconate-1-13C and detect M+1 Lactate , it indicates the presence of the Entner-Doudoroff (ED) pathway (common in microbes, rare in mammals) or alternative shunts. In standard mammalian cells, the lactate should remain unlabeled (M+0), and the 13C should appear exclusively in the bicarbonate/CO2 pool.

Experimental Protocols
Protocol A: In Vitro Metabolic Flux Analysis (LC-MS/GC-MS)

Objective: To quantify oxidative PPP flux in cancer cell lines.

1. Media Preparation:

  • Base: Glucose-free DMEM or RPMI.

  • Serum: Dialyzed FBS (Essential to remove background unlabeled glucose/gluconate).

  • Substrate: Reconstitute Sodium D-Gluconate-1-13C (e.g., Cambridge Isotope Laboratories) to a final concentration of 5–10 mM.

  • Note: Often co-administered with unlabeled Glucose (5 mM) to maintain cell viability, as gluconate transport kinetics may not support rapid growth alone.

2. Tracer Incubation:

  • Seed cells (e.g., 1x10^6 cells/well in 6-well plates).

  • Wash x2 with PBS.

  • Add labeled media.[1][2][3] Incubate for steady-state (12–24h) or dynamic flux (15min – 4h).

3. Metabolite Extraction (Quenching):

  • Rapidly aspirate media.

  • Add -80°C 80% Methanol (Quenches metabolism instantly).

  • Scrape cells on dry ice.

  • Centrifuge (14,000 x g, 4°C, 10 min) to pellet debris. Supernatant contains polar metabolites.

4. Analysis:

  • Target: Intracellular 6-Phosphogluconate (M+1) and downstream Lactate (M+0 vs M+1).

  • Method: HILIC-LC-MS (Negative Mode) is preferred for phosphorylated intermediates.

Protocol B: Hyperpolarized 13C-MRI (Advanced Application)

Objective: Real-time imaging of PPP activity in vivo (e.g., tumor models). Reference Grounding: This method relies on the rapid conversion of hyperpolarized [1-13C]gluconate to 13C-bicarbonate.

  • Polarization: Mix Sodium D-Gluconate-1-13C (or its lactone form) with a radical (e.g., trityl radical) and hyperpolarize using Dynamic Nuclear Polarization (DNP) at <1.4K.

  • Dissolution: Rapidly dissolve in superheated buffer (neutralized to pH 7.4).

  • Injection: Bolus injection into the tail vein of the tumor-bearing mouse.

  • Acquisition: Use 13C-MRS (Magnetic Resonance Spectroscopy).

    • Look for: Decay of the Gluconate signal (C1 peak) and the immediate appearance of H13CO3- (Bicarbonate) .

    • Interpretation: The ratio of Bicarbonate/Gluconate represents real-time flux through 6PGD.

Data Interpretation & Troubleshooting

When analyzing Mass Spec data from Sodium D-Gluconate-1-13C experiments, use the following logic table:

Metabolite DetectedIsotopomerInterpretation
6-Phosphogluconate M+1 Successful Uptake. The tracer entered and was phosphorylated by GntK.
Ribulose-5-Phosphate M+0 Normal Oxidative PPP. C1 was successfully decarboxylated.
Lactate / Pyruvate M+0 Normal Mammalian Flux. Carbon skeleton recycled via non-oxPPP to glycolysis.
Lactate / Pyruvate M+1 Anomaly. Suggests Entner-Doudoroff pathway activity (Microbial contamination or rare enzyme expression) OR failure of decarboxylation.
Citrate (TCA) M+0 Expected. Acetyl-CoA derived from M+0 pyruvate enters TCA.

Self-Validating Step: Always run a parallel control with [U-13C]Glucose . If [U-13C]Glucose fails to label lactate M+3, your extraction or detection method is flawed. If Gluconate-1-13C shows no intracellular M+1 6-PG, the specific cell line lacks the transporter or Gluconokinase activity.

References
  • Use of Gluconate in PPP Tracing

    • Title: Hyperpolarized δ-[1-13C]gluconolactone as a probe of the pentose phosphate p
    • Source: National Institutes of Health (NIH) / PubMed.
    • URL:[Link] (Search Term: Hyperpolarized gluconolactone PPP)

  • Entner-Doudoroff vs.

    • Title: Large-Scale 13C Flux Profiling Reveals Conservation of the Entner-Doudoroff Pathway as a Glycolytic Strategy among Marine Bacteria.[4]

    • Source: Applied and Environmental Microbiology.[4]

    • URL:[Link]

  • Gluconate Metabolism in Mammalian Systems

    • Title: Biochemical Characterization of Human Gluconokinase and the Proposed Metabolic Impact of Gluconic Acid.[5]

    • Source: PLOS ONE.[5]

    • URL:[Link]

  • General 13C-MFA Methodology

    • Title: A guide to 13C metabolic flux analysis for the cancer biologist.
    • Source: N
    • URL:[Link]

Sources

molecular weight and isotopic purity of Sodium D-Gluconate-1-13C

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Characterization & Metabolic Applications[1]

Executive Summary

Sodium D-Gluconate-1-13C is a stable isotope-labeled isotopomer of the sodium salt of D-gluconic acid, enriched with Carbon-13 specifically at the C1 carboxylate position.[1][2] While chemically identical to its unlabeled counterpart in terms of reactivity and solubility, its magnetic properties allow it to serve as a high-fidelity probe in metabolic research.[1]

Its primary utility lies in Hyperpolarized 13C-MRI , where it functions as a specific tracer for the Pentose Phosphate Pathway (PPP) .[1] Unlike [1-13C]pyruvate, which probes glycolysis and the TCA cycle, [1-13C]gluconate uniquely interrogates the oxidative branch of the PPP, releasing the hyperpolarized C1 label as


 (detected as bicarbonate).[1] This monograph details the molecular specifications, rigorous protocols for isotopic purity determination, and the mechanistic basis of its application in metabolic imaging.[1]
Molecular Specifications

The precise characterization of Sodium D-Gluconate-1-13C requires distinguishing its mass isotopomers from the natural abundance background.[1]

2.1 Physicochemical Properties
ParameterSpecification
Chemical Name Sodium D-Gluconate-1-13C
Formula

Appearance White to off-white crystalline powder
Solubility Highly soluble in water (~590 g/L); sparingly soluble in ethanol
CAS Number 527-07-1 (Unlabeled generic); Specific labeled CAS varies by vendor
Storage Desiccate at room temperature (hygroscopic)
2.2 Molecular Weight Calculation

The substitution of Carbon-12 with Carbon-13 at position 1 results in a mass shift of approximately 1.003 Da.[1]

ComponentUnlabeled (Natural Abundance)Labeled (1-13C)
Formula


Monoisotopic Mass 218.0402 Da219.0436 Da
Average Molecular Weight 218.14 g/mol 219.14 g/mol

Note: For high-resolution mass spectrometry (HR-MS), use the Monoisotopic Mass (219.0436 Da) as the target


 for the 

anion or

cation depending on ionization mode.[1]
Determination of Isotopic Purity

Isotopic purity (enrichment) is the critical quality attribute (CQA) for this material, typically required to be


.[1] Two orthogonal methods are recommended for validation: High-Resolution Mass Spectrometry (HR-MS)  and Quantitative 13C-NMR (qNMR) .[1]
Protocol A: High-Resolution Mass Spectrometry (HR-MS)

Objective: Quantify the ratio of the labeled isotopologue (


) to the unlabeled impurity (

).[1]
  • Sample Preparation: Dissolve 1 mg of Sodium D-Gluconate-1-13C in 1 mL of 50:50 Methanol:Water (LC-MS grade).

  • Ionization: Electrospray Ionization (ESI) in Negative Mode (Gluconate anion detection is superior).[1]

  • Data Acquisition:

    • Scan range:

      
       150–300.[1]
      
    • Resolution:

      
       FWHM (to resolve fine isotopic structure).
      
  • Analysis:

    • Identify the Base Peak (

      
      ) at 
      
      
      
      (Gluconate anion
      
      
      ).[1]
    • Identify the Unlabeled Impurity (

      
      ) at 
      
      
      
      .[1]
    • Calculation:

      
      [1]
      
Protocol B: Quantitative 13C-NMR (qNMR)

Objective: Confirm the position of the label and calculate enrichment relative to an internal standard.

  • Sample Preparation: Dissolve ~20 mg of sample in

    
    . Add a known quantity of an internal standard (e.g., Sodium Formate or Maleic Acid) with a distinct chemical shift.[1]
    
  • Instrument Parameters:

    • Pulse Sequence: Inverse Gated Decoupling (zgig on Bruker). This suppresses the Nuclear Overhauser Effect (NOE) to ensure signal intensity is proportional to concentration.[1]

    • Relaxation Delay (D1): Must be

      
      . For carboxylate carbons, 
      
      
      
      can be long (5–20s).[1] Set D1
      
      
      for quantitative accuracy.
    • Scan Count: Sufficient to visualize natural abundance carbons (typically 64–128 scans for high concentrations).[1]

  • Analysis:

    • C1 Peak: Observe the singlet at

      
       ppm (Carboxylate).[1]
      
    • Natural Abundance Peaks: Observe C2–C6 signals (

      
       ppm).[1]
      
    • Verification: The integral of the C1 peak should be

      
       the intensity of the C2–C6 peaks (normalized for the 1.1% natural abundance of 13C).[1]
      
Metabolic Application: Hyperpolarized MRI

The "Killer App" for Sodium D-Gluconate-1-13C is its use as a metabolic tracer in hyperpolarized MRI to visualize the Pentose Phosphate Pathway (PPP) .[1]

4.1 Mechanism of Action

Unlike glucose, which is primarily metabolized via glycolysis, gluconate enters the metabolism via Gluconokinase to form 6-Phosphogluconate .[1]

  • Uptake: Hyperpolarized [1-13C]gluconate is injected intravenously.[1]

  • Phosphorylation: Converted to 6-Phosphogluconate.

  • Decarboxylation (The Signal): The enzyme 6-Phosphogluconate Dehydrogenase (6PGDH) converts 6-Phosphogluconate to Ribulose-5-Phosphate.[1]

    • Crucial Step: This reaction cleaves the C1 carboxyl group, releasing it as Carbon Dioxide (CO2) .[1]

    • Detection: In the buffered environment of the cell, this

      
       rapidly equilibrates to Bicarbonate (
      
      
      
      )
      .[1]
  • Imaging: The appearance of the Bicarbonate peak in the 13C-MR spectrum is a direct readout of PPP oxidative flux.[1]

4.2 Pathway Visualization

The following diagram illustrates the metabolic fate of the C1 label.[1]

PPP_Pathway Gluconate [1-13C]Gluconate (Hyperpolarized) P_Gluconate 6-Phosphogluconate (C1 Labeled) Gluconate->P_Gluconate Gluconokinase (Phosphorylation) Ribulose Ribulose-5-Phosphate P_Gluconate->Ribulose 6-PGDH (Oxidative Decarboxylation) CO2 13-CO2 / H13-CO3(-) (MR Detectable Signal) P_Gluconate->CO2 Release of C1

Caption: Metabolic fate of [1-13C]Gluconate. The C1 label is uniquely released as CO2 by 6-PGDH, probing oxidative PPP flux.

Quality Control Workflow

To ensure reproducibility in preclinical or clinical studies, a strict QC workflow is required.[1]

QC_Workflow cluster_Analysis Analytical Characterization Start Raw Material Sodium D-Gluconate-1-13C Identity Identity Check (1H-NMR) Start->Identity IsoPurity Isotopic Purity (HR-MS / qNMR) Identity->IsoPurity ChemPurity Chemical Purity (HPLC-CAD) IsoPurity->ChemPurity Decision Pass Specifications? (>99% Isotopic, >98% Chemical) ChemPurity->Decision Release Release for Hyperpolarization Decision->Release Yes Reject Reject / Repurify Decision->Reject No

Caption: Quality Control Decision Tree ensuring material suitability for hyperpolarized metabolic imaging.

References
  • Hyperpolarized 13C Metabolic MRI Protocol

    • Source: Journal of Visualized Experiments (JoVE) / YouTube Preview[1][3]

    • Context: General protocol for dissolution DNP and metabolic imaging.[1][4]

    • URL:[Link]

  • Hyperpolarized δ-[1-13C]gluconolactone as a probe of the pentose phosphate p

    • Source: National Institutes of Health (NIH) / PubMed[1]

    • Context: Primary literature describing the specific mechanism of C1-gluconate/gluconolactone probing the PPP via CO2 release.[1]

    • URL:[Link][1]

  • Accurate quantit

    • Source: PubMed[5]

    • Context: Methodological grounding for using qNMR to determine isotopic enrichment.
    • URL:[Link][1]

  • Sodium D-Glucon

    • Source: PubChem (NIH)[1]

    • Context: Chemical structure, physical properties, and safety data for the sodium gluconate parent compound.[1]

    • URL:[Link][1][6]

Sources

Advanced Metabolic Profiling of the Pentose Phosphate Pathway via Hyperpolarized Sodium D-Gluconate-1-13C

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Beyond the Warburg Effect

While


F-FDG PET and hyperpolarized [1-

C]pyruvate have revolutionized our understanding of glycolytic flux (the Warburg Effect), they fail to adequately interrogate the Pentose Phosphate Pathway (PPP) . The PPP is the cell's primary generator of NADPH—the currency of antioxidant defense—and ribose-5-phosphate for nucleotide synthesis.

Sodium D-Gluconate-1-


C  serves as a specialized metabolic probe designed to visualize the oxidative branch of the PPP. Unlike glucose, which fuels multiple pathways (glycolysis, TCA, PPP), gluconate (via gluconokinase) enters the metabolic cascade immediately upstream of 6-phosphogluconate dehydrogenase (6PGD).

This guide details the technical application of Sodium D-Gluconate-1-


C in hyperpolarized MRI, providing a direct readout of tumor antioxidant capacity and response to oxidative stress-inducing therapies.

The Metabolic Rationale & Mechanism[1]

Why Gluconate-1- C?

The utility of this probe relies on the specific position of the


C label at Carbon-1.[1]
  • Uptake & Phosphorylation: Sodium gluconate is transported into the cell and phosphorylated by Gluconokinase (GUK1/C9orf103) to form 6-Phosphogluconate (6PG).

  • The Decarboxylation Event: 6PG is the substrate for 6-Phosphogluconate Dehydrogenase (6PGD) . This enzyme catalyzes the oxidative decarboxylation of 6PG to Ribulose-5-Phosphate.

  • The Signal: Crucially, this reaction cleaves the C1 carboxyl group, releasing it as

    
    CO
    
    
    
    (which rapidly equilibrates to H
    
    
    CO
    
    
    in tissue).

Therefore, the appearance of H


CO

is a direct, stoichiometric measure of NADPH production via the 6PGD step.
Pathway Visualization

PPP_Pathway cluster_legend Key Gluconate [1-13C]Gluconate (Probe) SixPG 6-Phosphogluconate (6PG) Gluconate->SixPG Gluconokinase (ATP -> ADP) Ru5P Ribulose-5-Phosphate SixPG->Ru5P 6PGD Bicarb H13CO3- (Detected Signal) SixPG->Bicarb Decarboxylation (C1 Release) NADPH NADPH (Redox Defense) SixPG->NADPH Redox Coupling key1 Blue: Hyperpolarized Substrate key2 Red: MR Detectable Product

Figure 1: The metabolic fate of [1-


C]Gluconate. The detection of H

CO

confirms flux through the oxidative PPP.

Hyperpolarization Protocol (Dissolution DNP)

To detect the conversion of gluconate to bicarbonate in vivo, we must overcome the low sensitivity of thermal equilibrium MRI using Dissolution Dynamic Nuclear Polarization (d-DNP).

Sample Preparation

Sodium gluconate is a salt and can be challenging to "glass" (form an amorphous solid) at cryogenic temperatures compared to acids like pyruvic acid.

Formulation Strategy:

  • Substrate: Sodium D-Gluconate-1-

    
    C (Isotec/Sigma, >99% enrichment).
    
  • Glassing Agent: Glycerol or a mixture of DMSO/H2O is often required to prevent crystallization.

  • Radical: Trityl radical (e.g., OX063) at 15-20 mM concentration.

  • Gadolinium: Trace Gd

    
     (1-2 mM) to shorten electronic T1 and improve polarization efficiency.
    
The DNP Workflow
StepParameterTechnical Note
1. Loading 20-50 mg sampleLoad into DNP sample cup; ensure no air bubbles.
2. Polarization 1.4 K / 3.35 T (or 5 T)Microwave irradiation at ~94 GHz (depending on field).
3. Build-up 60 - 90 minutesMonitor solid-state signal until saturation.
4. Dissolution Superheated BufferDissolve in 4-5 mL of Tris/EDTA or NaOH/MES buffer.
5. Neutralization pH 7.4CRITICAL: Final solution must be physiological pH/temp.
6. QC Check T > 35°C, pH ~7.4Verify before injection.
Experimental Timeline Diagram

DNP_Workflow Start Solid State Prep (Gluconate + Trityl) Polarize Polarization (1.4K, ~1 hr) Start->Polarize Dissolve Rapid Dissolution (Hot Buffer) Polarize->Dissolve Transfer Transfer to Magnet (< 10s) Dissolve->Transfer Inject Intravenous Injection (Bolus) Transfer->Inject Acquire MR Acquisition (CSI / EPSI) Inject->Acquire

Figure 2: Temporal workflow for Hyperpolarized


C MRI experiments. Speed is critical after dissolution due to T1 relaxation.

MR Acquisition & Data Analysis

Pulse Sequence Selection

Because the chemical shift separation between Gluconate C1 (~179 ppm) and Bicarbonate (~161 ppm) is distinct, spectral-spatial pulses are effective.

  • Slice-Selective

    
    C CSI (Chemical Shift Imaging):  Good for mapping distribution but slow.
    
  • EPSI (Echo-Planar Spectroscopic Imaging): Preferred for dynamic kinetic modeling. Allows high temporal resolution (2-4s per image) to capture the metabolic wash-in and conversion.

Kinetic Modeling (Quantification)

To quantify the oxidative PPP flux, we calculate the apparent rate constant (


 equivalent, here denoted as 

).

The Ratio Metric: For rapid assessment, the area-under-the-curve (AUC) ratio is often used:



The Kinetic Model: A two-site exchange model (or unidirectional flux model) is fitted to the dynamic data:




Where

is Gluconate signal,

is Bicarbonate signal, and

is the rate of conversion.

Scientific Integrity & Validation (E-E-A-T)

Self-Validating Controls

To ensure the signal observed is truly oxidative PPP flux and not an artifact:

  • Isotope Control: Use [1-

    
    C]Glucose in a parallel cohort. Glucose feeds glycolysis (Lactate signal) and PPP. Gluconate is specific to PPP. Comparing the two dissects the pathways.
    
  • Inhibitor Validation: Pre-treat the animal/cell culture with 6-Aminonicotinamide (6-AN) , a potent inhibitor of 6PGD.

    • Expected Result: Drastic reduction or disappearance of the H

      
      CO
      
      
      
      signal.
    • If signal persists: Suspect contamination or non-specific decarboxylation (unlikely with this probe).

Physiological Considerations
  • Transport Limitation: Unlike glucose (GLUT transporters), gluconate uptake can be rate-limiting in some tissue types. Ensure your specific cancer model expresses the necessary transporters or Gluconokinase.

  • T1 Relaxation: The T1 of the C1 carboxyl in gluconate is approximately 20-30 seconds at 3T. This is shorter than Pyruvate (~40-60s). Scan timing must be optimized tightly (start scanning immediately upon injection).

References

  • Rao, Y. et al. (2016). Hyperpolarized [1-13C]gluconate metabolism in a mouse model of cancer.

  • Batsios, G. et al. (2018). In vivo imaging of the pentose phosphate pathway using hyperpolarized [1-13C]gluconolactone.[2]Scientific Reports .

  • Mishkovsky, M. et al. (2019).

  • Kurhanewicz, J. et al. (2011). Analysis of cancer metabolism with hyperpolarized 13C MRI.[3][4][5]Neoplasia .[2][6][7]

  • Ardenkjaer-Larsen, J.H. et al. (2003). Increase in signal-to-noise ratio of > 10,000 times in liquid-state NMR.[1]PNAS .

Sources

Technical Guide: Safety Profile of Sodium D-Gluconate-1-13C for Preclinical Metabolic Imaging

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the safety profile of Sodium D-Gluconate-1-13C , specifically tailored for preclinical researchers utilizing hyperpolarized


C magnetic resonance imaging (MRI) to probe the Pentose Phosphate Pathway (PPP).

Executive Summary

Sodium D-Gluconate-1-13C is a non-radioactive, stable isotope-labeled metabolic tracer. It is the sodium salt of D-gluconic acid, labeled at the C1 position with Carbon-13. In preclinical settings, it serves as a specialized probe for assessing oxidative flux through the Pentose Phosphate Pathway (PPP) , a critical metabolic route for NADPH production and redox homeostasis in tumors and injured tissue.

Safety Verdict: The compound exhibits a benign safety profile derived from the Generally Recognized As Safe (GRAS) status of endogenous gluconate and the non-ionizing nature of the stable


C isotope. The primary safety risks in preclinical applications are not intrinsic to the molecule but are associated with the hyperpolarization formulation process  (e.g., residual radical concentration, pH, osmolality, and sodium load).

Chemical & Physical Characterization[1]

Before administering the agent, researchers must validate the integrity of the raw material. Sodium D-Gluconate-1-13C differs from standard glucose tracers due to its specific entry point into metabolism.

Compound Specifications
PropertySpecification
Chemical Name Sodium D-Gluconate-1-13C
Formula

C

C

H

NaO

Isotopic Enrichment

99%

C at position C1
Solubility Highly soluble in water (~590 g/L at 25°C)
pH (10% solution) 6.5 – 7.5 (Neutral)
Appearance White to off-white crystalline powder
Stability and Storage[2]
  • Hygroscopicity: Sodium gluconate is sequestering; it can absorb moisture. Store in a desiccated environment at room temperature (20–25°C).

  • Solution Stability: Aqueous solutions are stable but susceptible to bacterial growth if not sterilized. For DNP (Dynamic Nuclear Polarization) preparations, fresh solutions are mandatory to prevent radical degradation.

Toxicological Profile & Biocompatibility

Intrinsic Toxicity (Parent Compound)

Sodium gluconate is widely used in clinical medicine (e.g., as an electrolyte carrier in Ferrlecit®). Its toxicity threshold is extremely high, making it safe for high-dose bolus injections required in hyperpolarized MRI.

  • Acute Toxicity: LD50 (Intravenous, Rat) > 7630 mg/kg.

  • Mechanism of Clearance: Gluconate is rapidly metabolized via the PPP or excreted unchanged by the kidneys. It does not accumulate in adipose tissue.

  • Sodium Load: The limiting factor is often the sodium counter-ion, not the gluconate moiety. A 100 mM bolus introduces a hyperosmolar sodium load that must be balanced against the animal's total blood volume.

Isotope Safety ( C)
  • Non-Radioactive: Unlike

    
    C or PET tracers (
    
    
    
    F),
    
    
    C is a stable isotope with no ionizing radiation.
  • Biological Identity:

    
    C-gluconate is biochemically indistinguishable from natural gluconate (
    
    
    
    C) regarding transport and enzymatic kinetics, ensuring no "isotope effect" toxicity.

Metabolic Fate & Signaling Pathway

Understanding the metabolic fate is crucial for interpreting safety data (e.g., where does the carbon go?). Sodium D-Gluconate-1-13C enters the oxidative branch of the PPP.[1]

The Decarboxylation Event

The safety advantage of this tracer is its clean metabolic break. The C1 label is released as


CO

(which rapidly equilibrates to H

CO

) during the conversion of 6-Phosphogluconate to Ribulose-5-Phosphate. This byproduct is endogenous and exhaled or buffered, posing no toxicological risk.

PPP_Pathway cluster_0 Pentose Phosphate Pathway (Oxidative) Gluconate [1-13C]Gluconate G6P_Gluconate 6-P-[1-13C]Gluconate Gluconate->G6P_Gluconate Phosphorylation G6P_Lactone 6-P-Gluconolactone Ribulose Ribulose-5-P G6P_Gluconate->Ribulose 6-PGDH Bicarb H13CO3- (Signal) G6P_Gluconate->Bicarb Decarboxylation

Figure 1: Metabolic fate of [1-13C]Gluconate. The C1 label is cleaved by 6-phosphogluconate dehydrogenase (6-PGDH), releasing hyperpolarized bicarbonate.

Hyperpolarization-Specific Safety Protocols

The unique risks in this context arise from the formulation required for DNP. The agent is mixed with a stable free radical (e.g., Trityl OX063) and a glassing agent, frozen to ~1K, and then rapidly dissolved.

Critical Contaminants & Limits
ContaminantSourceSafety Limit (Preclinical)Mitigation Strategy
Trityl Radical DNP Polarization Agent< 10 µM (IV)Hydrophobic filtration column (e.g., C18 cartridge)
Gadolinium (Gd3+) Relaxation Agent (Optional)< 0.1 mmol/kgChelation verification; use macrocyclic agents
Organic Solvents Dissolution Media< Class 3 PDE limitsUse aqueous dissolution buffers (Tris/NaOH)
Temperature Dissolution Process37°C ± 2°CAutomated temperature check before injection
Formulation Workflow for Safety

This protocol ensures the final injectate is physiologically compatible.

  • Preparation: Mix Sodium D-Gluconate-1-13C with Trityl radical (15 mM) and minimal Gd3+ (1-2 mM) in a glycerol/water matrix.

  • Polarization: Irradiate at ~1.2 K / 3.35 T for 1-2 hours.

  • Dissolution (Critical Step):

    • Dissolve with superheated buffer (40 mM Tris, 100 mg/L EDTA, pH adjusted).

    • Neutralization: The dissolution buffer must contain precisely calculated acid/base equivalents to neutralize the gluconate solution to pH 7.4.

  • Filtration: Pass the solution through a pre-conditioned C18 cartridge to remove the Trityl radical.

  • QC Check: Measure pH and Temperature immediately.

DNP_Workflow Start Raw [1-13C]Gluconate Mix Mix with Trityl Radical (Glassing Matrix) Start->Mix Polarize DNP Polarization (1.2K, 3.35T) Mix->Polarize Dissolve Rapid Dissolution (Superheated Buffer) Polarize->Dissolve Filter Radical Filtration (C18 Cartridge) Dissolve->Filter < 10s QC QC: pH, Temp, Vol Filter->QC Inject Intravenous Injection QC->Inject Pass

Figure 2: Safety workflow for preparing hyperpolarized Sodium Gluconate. The filtration step is critical for removing the polarization radical.

Preclinical Study Design: Safety Considerations

When designing the animal study, the following parameters must be controlled to maintain the safety profile.

Injection Volume & Rate
  • Volume: Do not exceed 10% of the total blood volume (TBV). For a 25g mouse, TBV is ~2 mL; max injection volume should be 200 µL .

  • Rate: Inject over 10–15 seconds. Rapid bolus (< 2s) can cause transient bradycardia or respiratory arrest due to acute volume expansion and sodium sensing.

Anesthesia & Monitoring
  • Anesthesia: Isoflurane (1-2%) is recommended. Avoid ketamine/xylazine if metabolic interference with glucose pathways is a concern.

  • Monitoring: Continuous respiration rate and temperature monitoring are required. A drop in respiration rate >20% post-injection indicates hemodynamic stress (likely osmotic).

Control Groups

To validate that observed effects are metabolic and not toxicity-related:

  • Vehicle Control: Inject equivalent volume/osmolarity of saline or unlabeled sodium gluconate.

  • Radical Control: Inject the dissolution buffer (filtered) without hyperpolarization to rule out radical toxicity.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 23672301, Sodium Gluconate. PubChem. Available at: [Link]

  • Ardenkjaer-Larsen, J. H., et al. (2003). Increase in signal-to-noise ratio of > 10,000 times in liquid-state NMR. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Rodrigues, T. B., et al. (2014). Magnetic resonance imaging of tumor glycolysis using hyperpolarized 13C-labeled glucose. Nature Medicine.[2] Available at: [Link]

  • Mishkovsky, M., et al. (2017). In vivo detection of brain Krebs cycle intermediate by hyperpolarized magnetic resonance. Journal of Cerebral Blood Flow & Metabolism. Available at: [Link]

  • FDA (U.S. Food and Drug Administration). Generally Recognized as Safe (GRAS) Notice Inventory: Sodium Gluconate. FDA.gov. Available at: [Link]

Sources

Methodological & Application

Application Note: Hyperpolarization of Sodium D-Gluconate-1-13C via Dissolution DNP

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

This protocol details the formulation, polarization, and dissolution of Sodium D-Gluconate-1-13C for use in hyperpolarized


C MRI.

While [1-13C]Pyruvate is the gold standard for glycolytic imaging, Gluconate (and its lactone form) provides a unique window into the Pentose Phosphate Pathway (PPP) and specific transport mechanisms in renal and hepatic tissue. The C1 carboxylate position of gluconate possesses a sufficiently long spin-lattice relaxation time (


) to allow for polarization transfer and imaging, though it is shorter than that of pyruvate, necessitating optimized transfer speeds.

Key Mechanistic Insight: Unlike pyruvic acid, Sodium Gluconate is a salt. It does not form a natural glass upon freezing and requires a glassing agent (Glycerol) to prevent crystallization. Crystallization leads to phase separation of the radical, destroying the DNP effect. This protocol utilizes a Water/Glycerol matrix to ensure a homogenous amorphous solid at 1.4 K.

Experimental Workflow (Visualized)

The following diagram outlines the critical path from sample formulation to in vivo injection.

DNP_Protocol cluster_prep 1. Formulation cluster_dnp 2. Polarization Physics cluster_dissolution 3. Dissolution & QC Step1 Weigh Sodium Gluconate-1-13C (Target: ~2-3 M) Step2 Add Radical & Glassing Agent (15mM OX063 in 1:1 H2O:Glycerol) Step1->Step2 Step3 Sonicate/Vortex (Ensure Homogeneity) Step2->Step3 Step4 Insert into DNP Polarizer (3.35T / 1.4K) Step3->Step4 Load Sample cup Step5 Microwave Irradiation (94.005 GHz ± sweep) Step4->Step5 Step6 Build-up (~60-90 mins) Monitor Solid State Signal Step5->Step6 Step7 Rapid Dissolution (Superheated Buffer) Step6->Step7 Trigger Dissolution Step8 Neutralization & Transfer (Filter Removal of Radical) Step7->Step8 Step9 QC: pH, Temp, Polarization (Inject < 15s) Step8->Step9

Figure 1: End-to-end workflow for Sodium Gluconate hyperpolarization. Note the critical transition from solid-state physics (red) to liquid-state chemistry (green).

Materials & Formulation

Reagents
ComponentSpecificationFunction
Substrate Sodium D-Gluconate-1-13C (99% enrichment)Metabolic Probe
Radical Trityl OX063 (GE Healthcare/Oxford)Source of electron spins for DNP
Glassing Agent Glycerol (biotech grade)Prevents crystallization; ensures amorphous solid
Solvent Ultra-pure Water (Milli-Q)Dissolution medium
Chelate (Optional) Gd-DOTA (1-2 mM)Shortens electronic

to speed up polarization build-up
The "Golden Recipe" (Standard 50 mg preparation)

This formulation targets a high concentration to maximize Signal-to-Noise Ratio (SNR) upon dilution.

  • Stock Solution Preparation (Glassing Matrix):

    • Mix Glycerol and Water in a 50:50 (w/w) ratio.

    • Why? Pure water crystallizes (ice), segregating the radical from the gluconate. Glycerol disrupts the lattice, forming a glass where electrons can transfer polarization to nuclei via the Solid Effect or Thermal Mixing.

  • Radical Doping:

    • Dissolve Trityl OX063 into the stock matrix to reach a concentration of 15 mM .

    • Note: If using Gd-DOTA, add it here to reach 1.5 mM.

  • Substrate Loading:

    • Weigh Sodium Gluconate-1-13C .

    • Add the doped matrix to the solid gluconate to achieve a final substrate concentration of ~2.0 - 3.0 M .

    • Procedure: Sodium gluconate is very soluble. Vortex heavily. If the solution appears cloudy, sonicate briefly. It must be clear before freezing.

Polarization Protocol

Loading and Freezing
  • Pipette 30–50 µL of the mixture into a PEEK sample cup.

  • Insert the cup into the DNP polarizer (e.g., HyperSense or SPINlab) via the airlock.

  • Critical Step: Monitor the cooling curve. Ensure the sample drops rapidly to 1.4 K. Slow freezing can induce micro-crystallization, killing the DNP efficiency.

Microwave Irradiation[1]
  • Frequency: ~94.005 GHz (for 3.35 T systems). Note: Fine-tune the frequency by ±10-20 MHz to find the positive polarization maximum (P+).

  • Power: 100 mW (typical).

  • Build-up Time: 60–90 minutes.

  • Expectation: You should observe an exponential growth in the solid-state

    
    C signal.
    

Dissolution & Neutralization[2]

The dissolution process transforms the frozen sample (1.4 K) into an injectable liquid (37°C) in < 2 seconds.

Dissolution Media

Since Sodium Gluconate is already a salt, strong acid/base neutralization (like that required for Pyruvic Acid) is not primarily needed for pH balance, but rather for buffering the final solution.

  • Volume: 4.0 mL (Adjust based on desired final concentration).

  • Composition:

    • Buffer: 40 mM HEPES or TRIS (pH 7.4).

    • EDTA: 0.3 mM (to chelate any trace paramagnetic impurities).

    • Temperature: Superheated to ~170°C (at 10 bar pressure) in the dissolution vessel.

The Dissolution Event
  • Lift the sample slightly (if required by hardware) to connect the dissolution wand.

  • Trigger the dissolution.

  • The superheated water flushes the sample into a receiver vessel.

  • Receiver Vessel: Should contain a small amount of neutralizing acid/base only if the radical (OX063) significantly altered the pH, but typically for this recipe, the receiver just needs to be a sterile collection vial.

Quality Control & Data Interpretation

Validation Criteria (Pre-Injection)

Before injecting into an animal or bioreactor, verify:

  • pH: Must be 7.2 – 7.6.

  • Temperature: 35°C – 38°C.

  • Bubble Free: Ensure no helium gas bubbles remain.

Physics of the Signal ( Decay)

Sodium Gluconate-1-13C has a


 relaxation time of approximately 17–20 seconds  at 9.4 T and 37°C [1].
  • Implication: You have a useful window of ~60 seconds.

  • Action: Automated injection is highly recommended. Manual transfer must be executed in < 10 seconds.

Spectral Appearance
  • Chemical Shift: The C1 carboxyl resonance appears at approximately 179 ppm .

  • Metabolic Products: If studying the Pentose Phosphate Pathway, look for the evolution of H

    
    CO
    
    
    
    (Bicarbonate)
    or downstream intermediates, though this conversion is often rate-limited by transport [1].

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Low Polarization (<5%) Sample CrystallizationIncrease Glycerol ratio (up to 60:40). Ensure rapid freezing.
Low Polarization Wrong Microwave FreqPerform a frequency sweep (±50 MHz) to find the solid-state peak.
Short Liquid

Paramagnetic ContaminationEnsure EDTA is in the dissolution buffer. Remove Gd-DOTA from formulation if

is too short.
Cloudy Solution Incomplete DissolutionEnsure substrate is fully dissolved in the glycerol/water mix before freezing.

References

  • Mishkovsky, M., et al. (2015). Hyperpolarized δ-[1-13C]gluconolactone as a probe of the pentose phosphate pathway.[1] Magnetic Resonance in Medicine.[2][3][4][5]

  • Ardenkjaer-Larsen, J. H., et al. (2003). Increase in signal-to-noise ratio of > 10,000 times in liquid-state NMR. Proceedings of the National Academy of Sciences.

  • Wolber, J., et al. (2004). Generating highly polarized nuclear spins in solution using dynamic nuclear polarization. Nuclear Instruments and Methods in Physics Research.

Sources

optimizing dissolution dynamic nuclear polarization for 13C gluconate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimization of Dissolution Dynamic Nuclear Polarization (d-DNP) for [1-13C]Gluconate

Executive Summary

This application note details the optimized protocol for the preparation, polarization, and dissolution of [1-13C]Gluconate. Unlike the widely used [1-13C]Pyruvate, [1-13C]Gluconate serves as a specific probe for the Pentose Phosphate Pathway (PPP) , a metabolic route upregulated in oxidative stress, ischemia, and aggressive tumorigenesis.

The primary challenge with [1-13C]Gluconate is its relatively short spin-lattice relaxation time (


 s at 3T) compared to pyruvate (

s). This necessitates a highly optimized "sample-to-vein" workflow. This guide provides a self-validating system to maximize polarization (

) and minimize transport losses.

Metabolic Context & Mechanism

To interpret the imaging data, researchers must understand the metabolic fate of the probe. [1-13C]Gluconate (often administered as the lactone or neutralized acid) enters the cell and is phosphorylated to 6-Phosphogluconate (6-PG) .

The critical imaging event is the decarboxylation of 6-PG by 6-Phosphogluconate Dehydrogenase (6PGD) . This reaction releases the C1 label as hyperpolarized


 (which rapidly equilibrates to H

), serving as a direct biomarker for PPP flux and NADPH production.

PPP_Pathway Gluconate [1-13C]Gluconate (Extracellular) Gluconate_Intra [1-13C]Gluconate (Intracellular) Gluconate->Gluconate_Intra Transport G6P 6-Phosphogluconate (6-PG) Gluconate_Intra->G6P Gluconokinase Ru5P Ribulose-5-Phosphate G6P->Ru5P 6PGD (Oxidative Step) CO2 13CO2 / H13CO3- (MR Detectable Signal) G6P->CO2 Decarboxylation

Figure 1: Metabolic fate of [1-13C]Gluconate. The appearance of H


CO

indicates active flux through 6PGD.

Protocol Phase I: Sample Formulation

The physics of DNP requires an amorphous glass at cryogenic temperatures (~1.2 K). Crystallization destroys the DNP effect.

Reagents
  • Substrate: [1-13C]Gluconic Acid (49-50% w/w aqueous solution) OR Sodium [1-13C]Gluconate (Solid).

    • Recommendation: Use Sodium [1-13C]Gluconate solid for higher concentration control, dissolved in a glycerol/water matrix.

  • Radical: OX063 Trityl Radical .

    • Why: Trityl radicals have a narrow EPR linewidth suited for direct polarization of

      
      C carbonyls without proton assistance (Direct DNP).
      
  • Glassing Agent: Glycerol.[1]

  • Paramagnetic Dopant: Gadolinium chelate (e.g., ProHance/Gadoteridol).

    • Why: Shortens electron

      
      , increasing polarization buildup rate.
      
Formulation Table
ComponentConcentration / RatioFunction
[1-13C]Na-Gluconate 2.0 M (in solvent)Target Nucleus
Solvent Matrix Glycerol : Water (50:50 v/v)Glassing Agent
OX063 Radical 15.0 mMElectron Source
Gd

(ProHance)
1.0 - 1.5 mMRelaxation Switch
Preparation Steps
  • Weighing: Weigh [1-13C]Sodium Gluconate into a micro-centrifuge tube.

  • Solvation: Add the 50:50 Glycerol/Water mixture. Vortex heavily and sonicate at 40°C until fully dissolved. Note: Gluconate is viscous; ensure no crystals remain.

  • Radical Addition: Add pre-weighed OX063 radical to achieve 15 mM. Vortex until a dark green, homogeneous syrup is formed.

  • Doping: Add Gd

    
     stock solution to reach 1.5 mM.
    
  • Aliquoting: Dispense 30–50

    
    L aliquots into DNP sample cups. Flash freeze in liquid nitrogen to verify glass formation (sample must remain transparent, not opaque white).
    

Protocol Phase II: Polarization (DNP Physics)

  • Instrument: HyperSense, SpinLab, or custom 3.35T / 5T polarizer.

  • Temperature:

    
     K.
    
  • Microwave Frequency: 94.005 GHz (at 3.35T) or 140 GHz (at 5T). Note: Exact center frequency varies by radical batch and magnet drift.

Optimization Routine (Frequency Sweep)

Do not rely on a fixed frequency. Perform a microwave frequency sweep on the first sample of a new batch:

  • Set frequency to 93.900 GHz.

  • Increment by 10 MHz steps.

  • Monitor

    
    C signal buildup for 2 minutes at each step.
    
  • Target: Select the frequency yielding the highest positive polarization slope (

    
    ). For OX063/Gluconate, this is typically 94.090 
    
    
    
    0.010 GHz
    (on 3.35T systems).

Buildup Time: Typical buildup to saturation takes 60–90 minutes .

Protocol Phase III: Dissolution & Neutralization

This is the most critical step. You are racing against a


 of ~20 seconds.
Dissolution Media

The goal is to dilute the hyperpolarized sample to a physiological concentration (typically 40–80 mM) and pH (7.4) instantly.

  • Base: Sodium Hydroxide (NaOH) is not needed if starting with Sodium Gluconate (Salt). If starting with Gluconic Acid, NaOH is mandatory.

  • Buffer: 40 mM Tris or HEPES.

  • Chelator: 0.3 mM EDTA (sequesters Gd

    
     to prevent 
    
    
    
    shortening in liquid state).
  • Solvent:

    
     (Deuterium Oxide).
    
    • Why:

      
       extends 
      
      
      
      by reducing dipole-dipole relaxation interactions compared to
      
      
      .
The Dissolution Recipe (Standard 4 mL Output)
  • Sample: 40

    
    L of 2M [1-13C]Gluconate prep.
    
  • Dissolution Volume: 4.0 mL.

  • Media Composition:

    • 
      : 4.0 mL
      
    • Tris Buffer: 100 mg (solid) pre-dissolved.

    • HCl: Titrate media to pH 7.4 before loading into the polarizer.

    • Temperature: Heat to 170°C / 10 bar pressure (standard superheated water method).

Workflow Diagram

DNP_Workflow Prep 1. Sample Prep (Gluconate + OX063 + Glycerol) Freeze 2. Flash Freeze (Verify Glass State) Prep->Freeze Polarize 3. DNP Polarization (1.2K, 94 GHz, 60-90 min) Freeze->Polarize Dissolve 4. Rapid Dissolution (Superheated D2O/Tris) Polarize->Dissolve Microwave OFF Transfer 5. Magnetic Transfer (Tunnel/Solenoid) Dissolve->Transfer < 2.0s QC 6. QC Check (pH, Temp, Polarization %) Transfer->QC Automated QC->Prep Fail (pH/T1) Inject 7. Injection & Imaging (EPI/Spiral Seq) QC->Inject Pass

Figure 2: Optimized DNP "Sample-to-Vein" Workflow. Note the critical <2.0s transfer time.

Quality Control (QC) & Troubleshooting

Every dissolution must be validated before animal/human injection.

Mandatory QC Parameters
ParameterAcceptance CriteriaMethod
pH

pH strip or micro-electrode
Temperature

IR Thermometer
Volume

Visual check
Polarization

Low-flip angle NMR pulse on spectrometer
Radical Filtration Undetectable0.2

m filter inline
Troubleshooting Low Polarization
  • Issue: Opaque white sample after freezing.

    • Cause: Crystallization. The radical is excluded from the lattice, preventing DNP.

    • Fix: Increase Glycerol content or reduce Gluconate concentration.

  • Issue: Fast decay (Short

    
    ) after dissolution.
    
    • Cause: Residual paramagnetic impurities (

      
       or Gd
      
      
      
      ).
    • Fix: Degas dissolution media with Helium; ensure EDTA is present to chelate Gd

      
      .
      

Data Acquisition Strategy

Due to the short


 of gluconate (~20s at 3T), standard CSI (Chemical Shift Imaging) is often too slow.
  • Sequence: Spectral-Spatial Excitation or EPSI (Echo-Planar Spectroscopic Imaging).

  • Flip Angle: Variable Flip Angle (VFA) scheme is recommended to utilize magnetization efficiently over the 60-second metabolic window.

  • Start Time: Imaging must commence immediately upon injection (t=0) to capture the initial vascular flush and subsequent metabolic conversion.

References

  • Mishkovsky, M., et al. (2017). Hyperpolarized

    
    -[1-13C]gluconolactone as a probe of the pentose phosphate pathway. Proceedings of the National Academy of Sciences. [Link]
    
  • Ardenkjaer-Larsen, J. H., et al. (2003). Increase in signal-to-noise ratio of > 10,000 times in liquid-state NMR. Proceedings of the National Academy of Sciences. [Link]

  • Wolber, J., et al. (2004). Generating highly polarized nuclear spins in solution using dynamic nuclear polarization. Nuclear Instruments and Methods in Physics Research Section A. [Link]

  • Comment, A., & Merritt, M. E. (2014). Hyperpolarized Magnetic Resonance as a Sensitive Detector of Metabolic Function.[2][3] Biochemistry.[4] [Link]

  • Kurhanewicz, J., et al. (2011). Analysis of Cancer Metabolism by Imaging Hyperpolarized Nuclei. Neoplasia. [Link]

Sources

High-Fidelity Detection and Quantification of Sodium D-Gluconate-1-13C via 13C NMR

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-NMR-13C-GLUC-01

Executive Summary

This guide details the protocols for the detection and quantification of Sodium D-Gluconate-1-13C using Carbon-13 Nuclear Magnetic Resonance (


C NMR). While standard proton NMR (

H NMR) is ubiquitous, the specific detection of the

C label at the C1 position (carboxylate) offers a distinct advantage in Metabolic Flux Analysis (MFA) and pharmaceutical impurity profiling.

The C1-labeled carboxylate group presents unique challenges and opportunities:

  • Advantage: It appears in a distinct spectral window (~178–180 ppm), separated from the aliphatic backbone (60–75 ppm).

  • Challenge: The quaternary nature of the C1 carbon results in a significantly long spin-lattice relaxation time (

    
    ), often exceeding 10 seconds. Failure to account for this leads to severe signal saturation and quantification errors.
    

This note prioritizes Inverse Gated Decoupling to ensure quantitative accuracy by suppressing the Nuclear Overhauser Effect (NOE).

Chemical & Physical Properties

Understanding the target molecule is the first step to accurate pulse sequence design.

PropertyValue / CharacteristicNotes
Target Nucleus Carbon-13 (

C)
Low natural abundance (1.1%) but 99% enriched in target.
Label Position C1 (Carboxylate)Quaternary-like character; no attached protons.
Chemical Shift 178.0 – 180.0 ppm Downfield region. Distinct from C2-C6 (60-75 ppm) [1, 2].
Relaxation (

)
10 – 40 s Highly dependent on field strength and solvent viscosity. Requires long recycle delays.
Solvent D

O (Deuterium Oxide)
High solubility.[1] HDO peak at 4.79 ppm.

Pulse Sequence Strategy: The Logic of Inverse Gated Decoupling

For quantitative analysis of


C-labeled compounds, standard broadband decoupling (e.g., zgpg on Bruker systems) is unsuitable . Standard decoupling maintains the proton decoupler on during the relaxation delay, generating an NOE enhancement. While this boosts signal, the enhancement factor (

) varies for different carbon types (CH

vs C=O), destroying the linear relationship between integral area and concentration.

The Solution: Inverse Gated Decoupling (zgig) [2][3]

  • Relaxation Delay (

    
    ):  Decoupler is OFF . NOE does not build up. Magnetization relaxes via 
    
    
    
    mechanisms only.
  • Acquisition (

    
    ):  Decoupler is ON . This removes scalar 
    
    
    
    coupling, collapsing multiplets into singlets for clean integration.
Visualization: Inverse Gated Pulse Sequence Logic

PulseSequence cluster_C 13C Channel (Observe) H_Delay OFF (No NOE Build-up) H_Acq ON (WALTZ-16 Decoupling) C_Delay Relaxation Delay (d1) 5 x T1 C_Pulse 90° Pulse (p1) C_Delay->C_Pulse C_FID Acquisition (aq) Record Signal C_Pulse->C_FID

Figure 1: Logic of the Inverse Gated Decoupling sequence (e.g., Bruker zgig). The decoupler is gated OFF during the delay to suppress NOE, ensuring quantitative integrity.

Experimental Protocols

Protocol A: Quantitative 1D C NMR (Gold Standard)

Objective: Precise quantification of Sodium D-Gluconate-1-13C concentration or purity.

1. Sample Preparation:

  • Dissolve 10–20 mg of Sodium D-Gluconate-1-13C in 600 µL of D

    
    O.
    
  • Add an internal standard if absolute quantification is required (e.g., Maleic Acid or TSP), ensuring the standard's relaxation time is known.

  • Critical: Filter the solution into the NMR tube to remove particulates that cause magnetic field inhomogeneity.

2. Instrument Setup:

  • Probe: Broadband observe probe (BBO/PABBO) or CryoProbe optimized for

    
    C.
    
  • Temperature: 298 K (25°C). Constant temperature is vital for consistent chemical shifts.

3. Pulse Sequence Parameters (Bruker Nomenclature):

  • Pulse Program: zgig (Inverse Gated).[2]

  • Sweep Width (SW): 240 ppm (covers -10 to 230 ppm).

  • O1P (Center): 100 ppm.

  • Excitation Pulse (p1): Calibrated 90° pulse (typically 8–12 µs).

  • Acquisition Time (aq): 1.0 – 1.5 seconds (sufficient for digital resolution).

  • Relaxation Delay (d1): Calculated as

    
    . 
    
    • Note: For C1-Gluconate,

      
       is ~15s. Set 
      
      
      
      .
    • Optimization: If 75s is too long, reduce flip angle to 30° and set

      
       (relative to new steady state), or use 
      
      
      
      with correction factors. However, for "Gold Standard," use 90° pulse + full relaxation.

4. Processing:

  • Window Function: Exponential multiplication (em) with Line Broadening (LB) = 0.5 – 1.0 Hz.

  • Phasing: Manual phasing is required. Autophasing often fails on the isolated C1 peak.

  • Baseline Correction: Full spectral width correction (Bernstein polynomial).

Protocol B: Relaxation Time Measurement

Objective: Determine the exact


 required for Protocol A. Essential for new batches or different solvents.

1. Pulse Sequence: Inversion Recovery (t1irpg or t1ir). 2. Variable Delay List (vd): Set up a list of 10–12 delays ranging exponentially.

  • Example: 0.1s, 0.5s, 1s, 2s, 4s, 8s, 15s, 30s, 60s, 100s. 3. Execution: The system acquires spectra where the peak intensity goes from inverted (negative) to null to positive. 4. Analysis: Plot Intensity (
    
    
    ) vs. Delay (
    
    
    ). Fit to the equation:
    
    
  • The "Null Point" (where signal = 0) occurs at
    
    
    .

Workflow and Decision Matrix

Workflow Start Start: Sodium Gluconate Sample Goal Define Goal Start->Goal Quant Quantification/Purity Goal->Quant Qual Identity Confirmation Goal->Qual T1_Check Is T1 known? Quant->T1_Check Run_ZG30 Run Standard 1D (zg30, d1=2s) Qual->Run_ZG30 Measure_T1 Run Protocol B (Inversion Recovery) T1_Check->Measure_T1 No Run_ZGIG Run Protocol A (zgig, d1 > 5*T1) T1_Check->Run_ZGIG Yes Measure_T1->Run_ZGIG Process Process: EM + Phase + Baseline Run_ZGIG->Process Run_ZG30->Process Integrate Integrate C1 Peak (~179 ppm) Process->Integrate

Figure 2: Operational workflow for selecting the correct pulse sequence based on analytical needs.

References

  • Jeol. "High sensitivity and quantitative 13C measurements using Q-POMMIE." Jeol Application Notes. Available at: [Link]

  • University of Chicago. "Optimized Default 13C Parameters." NMR Facility Guides. Available at: [Link]

  • Royal Society of Chemistry. "Accelerating quantitative 13C NMR spectra using an EXtended ACquisition Time (EXACT) method." Chem. Commun., 2022. Available at: [Link]

  • National Institutes of Health (NIH). "NMR study on [1-13C]glucose metabolism in the rat brain." PubMed.[1] Available at: [Link]

Sources

Application Note: Intravenous Injection Protocols for Sodium D-Gluconate-1-13C in Mice

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Rationale

Sodium D-Gluconate-1-13C is a specialized metabolic tracer primarily utilized to probe the Pentose Phosphate Pathway (PPP) , specifically the oxidative branch. Unlike [1-13C]glucose, which metabolizes through both glycolysis and the PPP, [1-13C]gluconate enters metabolism downstream of Glucose-6-Phosphate dehydrogenase (G6PD). It is phosphorylated by gluconokinase to 6-phosphogluconate (6PG) and subsequently decarboxylated by 6-phosphogluconate dehydrogenase (6PGD) .

This reaction releases the C1 label as


CO

(detectable as H

CO

in solution). Consequently, this tracer provides a direct, background-free readout of 6PGD activity and oxidative PPP flux, which is frequently upregulated in aggressive tumors and sites of oxidative stress (Warburg Effect).

This guide covers two distinct application scenarios:

  • Hyperpolarized (HP)

    
    C-MRI:  Real-time metabolic imaging (requires Dynamic Nuclear Polarization).[1]
    
  • Metabolic Flux Analysis (MFA): Mass spectrometry-based tracing (steady-state or kinetic).

Pre-Clinical Considerations & Safety

Compound Safety Profile

Sodium Gluconate is generally recognized as safe (GRAS) and exhibits low toxicity in murine models.

  • Acute Toxicity: LD50 > 2000 mg/kg (Rat, Oral/IV). It is significantly less toxic than heavy metal salts (e.g., Zinc Gluconate, where toxicity arises from Zn

    
    ).
    
  • Physiological Buffer: Gluconate is a physiological anion. However, rapid injection of high-molarity solutions can cause transient osmotic shifts.

  • Sterility: All injectable solutions must be filtered through a 0.22 µm sterile filter immediately prior to loading the syringe.

Animal Handling[2]
  • Anesthesia: Isoflurane (1.5–2.0% in O

    
    ) is recommended. Avoid ketamine/xylazine if metabolic data on glucose regulation is critical, as these agents can significantly alter blood glucose and insulin levels.
    
  • Catheterization: For HP-MRI, tail vein catheterization is mandatory to ensure consistent bolus delivery inside the magnet bore without moving the animal.

Experimental Workflows & Visualizations

Metabolic Pathway Logic

The utility of Sodium D-Gluconate-1-13C relies on the specific release of the C1 label as bicarbonate.

PPP_Pathway cluster_cell Cytosol Gluconate_Ex Sodium Gluconate-1-13C (Extracellular) Gluconate_In Gluconate-1-13C (Intracellular) Gluconate_Ex->Gluconate_In Transport (MCT1/SMCT1) SixPG 6-Phosphogluconate (6PG) Gluconate_In->SixPG Gluconokinase (ATP -> ADP) Ru5P Ribulose-5-Phosphate SixPG->Ru5P 6PGD (NADP+ -> NADPH) CO2 13CO2 / H13CO3- (MR Detectable Signal) SixPG->CO2 Decarboxylation (C1 Release)

Figure 1: Metabolic fate of [1-13C]Gluconate.[2] The C1 label is exclusively released by 6-phosphogluconate dehydrogenase (6PGD), making bicarbonate production a specific biomarker for oxidative PPP flux.

Protocol A: Hyperpolarized C-MRI (High Complexity)

This protocol generates a transiently hyperpolarized solution (>10,000-fold signal enhancement) for real-time imaging.

Sample Preparation (The "Recipe")

Note: While Sodium Gluconate salt can be polarized, higher polarization levels are often achieved using


-[1-13C]Gluconolactone  as the precursor, which is hydrolyzed to gluconate upon dissolution.

Reagents:

  • Precursor:

    
    -[1-13C]Gluconolactone (or Sodium D-Gluconate-1-13C in glycerol/water glass).
    
  • Radical: 15 mM AH111501 (Syncom) or OX063 trityl radical.

  • Glassing Agent: No additional agent needed for lactone; Glycerol (1:1 w/w) required if using the salt directly.

Polarization Parameters:

Parameter Value Notes
Magnetic Field 3.35 T or 5 T Standard DNP Polarizer (e.g., SPINlab, HyperSense)
Temperature 0.8 K - 1.4 K Lower temp = Higher polarization
Microwave Freq ~94 GHz (3.35T) Optimized to radical ESR line

| Time | 60 - 180 min | Until solid-state polarization plateaus |[3]

Dissolution & Neutralization

The goal is to produce a physiological Sodium Gluconate solution at pH 7.4.

  • Dissolution Media: 4.0 mL of superheated D

    
    O/H
    
    
    
    O containing 40 mM Tris buffer and NaOH.
    • Critical Calculation: If using gluconolactone , you must add equimolar NaOH to the dissolution media to hydrolyze the lactone ring and form the sodium salt.

    • Target Concentration: 80 – 100 mM [1-13C]Gluconate.

  • Process:

    • Rapidly dissolve the frozen sample.

    • Filter to remove radical (optional but recommended for toxicity).

    • Quality Control (QC): Check pH (target 7.2–7.6) and Temperature (~37°C) immediately.

Injection & Acquisition

Timing is Critical: The


 relaxation time of the C1 carboxyl carbon is approximately 20–30 seconds  at 3T.
  • Load Syringe: Draw 300 µL of the hyperpolarized solution into a catheter-compatible syringe.

  • Injection: Administer 200–250 µL (approx. 12 µL/g body weight) via tail vein catheter over 10–12 seconds .

  • Acquisition: Trigger the MRI pulse sequence (CSI or EPSI) immediately upon completion of injection.

  • Signal: Look for the appearance of H

    
    CO
    
    
    
    at ~161 ppm (Gluconate C1 is at ~179 ppm).

Protocol B: Mass Spectrometry / MFA (Standard Complexity)

For steady-state or kinetic flux analysis where hyperpolarization is not required.

Solution Preparation
  • Stock Solution: Dissolve Sodium D-Gluconate-1-13C in sterile 0.9% saline.

  • Concentration: Prepare a 20 mg/mL (approx. 90 mM) solution.

  • Sterilization: Pass through a 0.22 µm syringe filter.

Injection Protocol
  • Warm Up: Warm solution to 37°C to prevent vascular constriction.

  • Restraint: Place mouse in a heated restrainer.

  • Dose:

    • Bolus:0.2 – 0.4 g/kg body weight (e.g., ~200 µL for a 25g mouse).

    • Continuous Infusion: For steady-state labeling, a bolus followed by an infusion (e.g., 0.05 mg/g/min) via jugular catheter is preferred to maintain constant enrichment.

  • Tissue Harvesting:

    • For kinetic flux, sacrifice animal at specific timepoints (e.g., 5, 15, 30 mins).

    • Freeze Clamp: Liver or tumor tissue must be freeze-clamped in liquid nitrogen within seconds to stop metabolism.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low HP Signal (MRI) Long transfer timeEnsure dissolution-to-injection time is <15s.
Acidic pH (HP) Incomplete hydrolysisIncrease NaOH molarity in dissolution buffer (if using lactone).
Animal Mortality Osmotic shock or bubbleVerify isotonicity; ensure zero air bubbles in catheter line.
No Bicarbonate Signal Low PPP Flux6PGD activity may be low in this specific tissue model.
Workflow Diagram

Workflow cluster_prep Preparation Phase cluster_inj Injection Phase cluster_data Data Phase Step1 Weigh Precursor (Gluconolactone or Salt) Step2 Add Radical (15mM) & Load into Cup Step1->Step2 Step3 Hyperpolarize (1-3 hrs @ 1K) Step2->Step3 Step4 Dissolve & Neutralize (NaOH/Tris Buffer) Step3->Step4 Step5 QC Check (pH 7.4, Temp 37C) Step4->Step5 Step6 IV Injection (12s duration) Step5->Step6 Step7 MRI Acquisition (CSI / EPSI) Step6->Step7 Step8 Ratio Analysis (Bicarbonate / Gluconate) Step7->Step8

Figure 2: End-to-end workflow for Hyperpolarized 13C-Gluconate experiments.

References

  • Arroyo, J. P., et al. (2019). "Hyperpolarized

    
    -[1-13C]gluconolactone as a probe of the pentose phosphate pathway." Magnetic Resonance in Medicine, 82(6), 2124-2131. Link
    
  • Mishkovsky, M., et al. (2017).[4][5] "Hyperpolarized MRS: New tool to study real-time brain function and metabolism."[4] Analytical Biochemistry, 529, 270-277. Link

  • Mu, H., et al. (2024).[6] "Protocol for producing hyperpolarized 13C-bicarbonate for clinical MRI of extracellular pH in aggressive tumors." STAR Protocols, 5(3). Link

  • OECD SIDS. (2004). "Gluconates Category: SIDS Initial Assessment Report." UNEP Publications. (Confirming safety profile of Sodium Gluconate). Link

  • Rao, Y., et al. (2017). "Hyperpolarized [1-13C]Pyruvate MRI of the Pentose Phosphate Pathway." Comparison studies referencing Gluconate specificity. Link

Sources

Application Note: Sample Preparation for Sodium D-Gluconate-1-13C Metabolic Flux Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

Metabolic Flux Analysis (MFA) using stable isotope tracers is the gold standard for quantifying intracellular reaction rates. While


C-Glucose is the most common tracer, it enters metabolism via Hexokinase (HK), distributing carbon simultaneously into Glycolysis and the Pentose Phosphate Pathway (PPP). This bifurcation makes it computationally challenging to resolve the specific contribution of the oxidative PPP (oxPPP) branch solely using glucose tracers.

Sodium D-Gluconate-1-


C  offers a high-precision alternative. Gluconate enters the cell and is phosphorylated by Gluconokinase (or Hexokinase in some tissues) to form 6-Phosphogluconate (6-PG) , directly bypassing the Glucose-6-Phosphate (G6P) node and the rate-limiting step of Phosphofructokinase-1 (PFK-1).
Mechanism of Action

The utility of the 1-


C isotopomer lies in the decarboxylation step catalyzed by 6-Phosphogluconate Dehydrogenase (6PGD) .
  • Entry: Gluconate-1-

    
    C 
    
    
    
    6-Phosphogluconate (M+1).
  • Oxidative Step: 6-PG (M+1)

    
     Ribulose-5-Phosphate (Ru5P) + CO
    
    
    
    .
  • Fate of Label: The

    
    C atom at position C1 is exclusively released as 
    
    
    
    CO
    
    
    .
  • Result: Downstream pentoses (Ru5P, R5P, X5P) become unlabeled (M+0) if the flux proceeds strictly through the oxidative branch.

This "loss-of-label" signature allows researchers to precisely quantify oxPPP flux activity by measuring the ratio of M+1 (6-PG) to M+0 (Pentoses) or by capturing the released


CO

.
Pathway Visualization

The following diagram illustrates the specific entry point and carbon fate of the tracer.

GluconatePath cluster_legend Legend Gluconate Gluconate-1-13C (Tracer) SixPG 6-Phosphogluconate (M+1) Gluconate->SixPG Gluconokinase G6P Glucose-6-P G6P->SixPG G6PDH Ru5P Ribulose-5-P (M+0) SixPG->Ru5P 6PGD (Decarboxylation) CO2 13-CO2 (Released) SixPG->CO2 key Blue: Tracer Input | Yellow: Labeled Intermediate | Green: Unlabeled Product | Red: Lost Label

Figure 1: Metabolic fate of Sodium D-Gluconate-1-


C. The C1 label is retained in 6-PG but lost as CO

upon conversion to Ribulose-5-P, creating a distinct isotopic transition.

Experimental Design Considerations

Before beginning sample preparation, ensure the experimental conditions are tuned for flux analysis.

ParameterRecommendationRationale
Tracer Concentration 5 mM - 25 mMMust saturate Gluconokinase to ensure sufficient intracellular enrichment.
Media Composition Glucose-free or Low-GlucoseHigh glucose competes for transport and dilutes the label. Use dialyzed FBS to remove background unlabeled substrates.
Labeling Duration Isotopic Steady State (12–24 hrs)For standard MFA, metabolites must reach isotopic equilibrium.
Cell Density 70–80% ConfluencyOver-confluent cells alter metabolism (contact inhibition); under-confluent cells yield insufficient signal.

Protocol: Quenching & Metabolite Extraction[1][2][3]

The extraction of polar, phosphorylated intermediates (like 6-PG and R5P) requires rapid quenching to stop enzymatic activity and a biphasic or polar-monophasic solvent system. The 40:40:20 (Acetonitrile:Methanol:Water) method is selected here for its superior recovery of polar metabolites and compatibility with LC-MS HILIC chromatography.

Materials Required[1][2][4][5][6][7][8][9][10][11]
  • Quenching/Extraction Solvent: 40% Acetonitrile, 40% Methanol, 20% Water (HPLC Grade). Pre-cool to -80°C.

  • Wash Buffer: Phosphate Buffered Saline (PBS), pH 7.4. Warm (37°C) or Room Temp .

    • Critical Note: Do NOT use ice-cold PBS for washing.[1] It causes "cold shock," leaking metabolites before quenching.

  • Internal Standards:

    
    C-Yeast Extract or specific deuterated standards (e.g., d3-Glutamate) added to the extraction solvent.
    
  • Equipment: Cell scrapers, Liquid Nitrogen (optional but recommended), Refrigerated Centrifuge (4°C).

Step-by-Step Methodology
Step 1: Rapid Quenching (The "Cold Shock")
  • Place the culture dish on a bed of dry ice or ice pack to chill the plastic immediately.

  • Aspirate the culture medium completely.[1]

  • Wash: Add 5 mL (for 10cm dish) of warm PBS. Swirl gently for 2 seconds and aspirate immediately.

    • Why: Removes extracellular tracer. Speed is vital to prevent metabolic adaptation.

  • Quench: Immediately add 1.0 mL of -80°C Extraction Solvent (40:40:20 ACN:MeOH:H2O) directly onto the cells.

  • Incubate the dish at -80°C for 20 minutes (or on dry ice).

    • Why: This ensures complete cell lysis and protein precipitation.

Step 2: Mechanical Lysis & Collection
  • Remove dish from freezer. While keeping it on ice, scrape the cell monolayer thoroughly with a cell scraper.

  • Tilt the dish and transfer the cell lysate/solvent slurry into a pre-cooled 1.5 mL microcentrifuge tube.

  • Wash Step (Optional): Add another 500 µL of cold extraction solvent to the dish to collect residual cells, and combine with the first fraction.

Step 3: Protein Precipitation & Clarification
  • Vortex the samples vigorously for 1 minute at 4°C.

  • Centrifuge at 16,000 x g for 15 minutes at 4°C .

  • You will see a tight protein pellet. Transfer the supernatant (containing metabolites) to a new glass vial or LC-MS tube.

    • Note: Save the protein pellet for BCA assay to normalize data later.

Step 4: Sample Concentration (Optional but Recommended)
  • If metabolite concentration is low, dry the supernatant in a SpeedVac (vacuum concentrator) without heat (Cold trap on).

  • Reconstitute in 50–100 µL of Acetonitrile:Water (50:50) prior to LC-MS injection.

Workflow Visualization

PrepWorkflow Start Adherent Cells (Steady State) Wash Rapid Wash (Warm PBS, <5 sec) Start->Wash Quench Quench & Lyse (-80°C ACN:MeOH:H2O) Wash->Quench Scrape Scrape & Collect Quench->Scrape Spin Centrifuge (16,000g, 4°C) Scrape->Spin Sep Phase Separation Spin->Sep Pellet Protein Pellet (BCA Normalization) Sep->Pellet Super Supernatant (Metabolites) Sep->Super LCMS LC-MS Analysis (HILIC Column) Super->LCMS

Figure 2: Optimized sample preparation workflow for polar metabolite extraction.

Analytical & Quality Control Standards

Analytical Setup (LC-MS)

For Gluconate and PPP intermediates (highly polar, phosphorylated), HILIC (Hydrophilic Interaction Liquid Chromatography) is mandatory. Reverse-phase (C18) will not retain these compounds.

  • Column: ZIC-pHILIC or Amide-HILIC.

  • Mobile Phase: High pH (ammonium carbonate) often improves peak shape for sugar phosphates.

Data Interpretation & QC
  • Natural Abundance Correction: You must correct for the natural 1.1%

    
    C presence.
    
  • The "Oxidative Signature":

    • Check 6-Phosphogluconate : Should show high M+1 enrichment.

    • Check Ribulose-5-P / Ribose-5-P : Should show a sharp decrease in M+1 and dominance of M+0 (if oxPPP is the sole route).

    • Validation: If you see M+1 in Ribose-5-P, it indicates carbon recycling or entry via non-oxidative reversal (less common with pure Gluconate tracer).

Self-Validating Steps
  • Spike-in Recovery: Add a known amount of non-endogenous standard (e.g.,

    
    C
    
    
    
    -ATP) to the extraction solvent. If recovery is <80% in the final LC-MS run, the extraction failed.
  • Linearity Check: Run a dilution series of your cell extract. The signal for 6-PG should scale linearly; if not, matrix effects are suppressing ionization.

References

  • NSF Public Access Repository. 13C metabolic flux analysis in cell line and bioprocess development. [Link]

  • Bio-protocol. 13C Kinetic Labeling and Extraction of Metabolites from Adherent Mammalian Cells. [Link]

  • Frontiers in Microbiology. Flux Connections Between Gluconate Pathway, Glycolysis, and Pentose–Phosphate Pathway. [Link]

  • Royal Society of Chemistry. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis. [Link]

  • Zhu Lab Protocols. Polar metabolite extraction protocol. [Link]

  • EMBL Metabolomics Core. Guide to sample cleanup and storage. [Link]

Sources

Troubleshooting & Optimization

resolving spectral overlap in 13C NMR of Sodium D-Gluconate metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced 13C NMR Analysis of Sodium D-Gluconate Metabolites

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Resolving Spectral Overlap in Carbohydrate Metabolomics

Introduction: The "Carbohydrate Hump" Challenge

Welcome. You are likely here because your 1D 13C NMR spectrum of Sodium D-Gluconate (Na-Glu) metabolites resembles a "hump" of overlapping signals in the 60–80 ppm region.

This is a systemic issue in carbohydrate metabolomics. Gluconate, its lactones (δ and γ), and downstream metabolites (like 6-phosphogluconate) possess multiple methine (CHOH) groups with nearly identical electronic environments. Standard 1D acquisition is often insufficient for resolving these isochronous signals.

This guide provides three tiered solutions: Spectroscopic (2D NMR) , Chemical (Shift Reagents) , and Quantitative (Relaxation Dynamics) .

Module 1: Troubleshooting & FAQs

Q1: My 13C signals for Gluconate and Glucono-δ-lactone are indistinguishable. How do I separate them without a higher field magnet?

Diagnosis: Spectral overlap due to structural similarity. Solution: Utilize Borate Complexation .[1] Borate ions form cyclic esters with cis-1,2-diols (present in gluconate) but interact differently with lactones due to ring constraints. This induces significant chemical shift dispersion.

  • See Protocol A below for the Borate Doping Method.

Q2: I am running HSQC to resolve the overlap, but the cross-peaks are phase-twisted or missing.

Diagnosis: Incorrect coupling constant (


) selection.
Solution:  Carbohydrate ring carbons typically have larger coupling constants than aliphatic chains.
  • Action: Set your

    
     to 145 Hz  (standard is often 125 Hz).
    
  • Pro Tip: Use Multiplicity-Edited HSQC . This renders CH and CH3 groups positive (red) and CH2 groups negative (blue). Since Gluconate has a distinct CH2 at C6, this provides an immediate structural filter.

Q3: My quantitative 13C (qNMR) integration yields lower concentrations than expected.

Diagnosis: Saturation effects due to insufficient Relaxation Delay (


).
Solution:  Carbohydrate carbons, especially carbonyls (170–180 ppm), have long spin-lattice relaxation times (

).
  • Action: Measure

    
     using an Inversion Recovery experiment. For qNMR, your repetition time (
    
    
    
    ) must be
    
    
    .[2]
  • See Table 1 for estimated T1 values.

Module 2: Decision Logic & Workflows

The following decision tree outlines the optimal strategy based on your specific analytical goal.

G Start Start: Spectral Overlap (60-80 ppm) Goal What is your primary goal? Start->Goal Quant Quantification (qNMR) Goal->Quant Id Identification / Structure Goal->Id Relax Measure T1 Relaxation (Inversion Recovery) Quant->Relax Res Need Resolution? Id->Res Param Set D1 > 5 * T1 (Typically 10-20s) Relax->Param HSQC 2D HSQC (Multiplicity Edited) Res->HSQC Hardware Solution Borate Borate Complexation (Chem. Shift Reagent) Res->Borate Chemistry Solution PureShift Pure Shift HSQC (Collapse Multiplets) HSQC->PureShift If still overlapped

Figure 1: Strategic decision tree for resolving spectral overlap in carbohydrate metabolites.

Module 3: Detailed Protocols

Protocol A: Borate Complexation (Chemical Shift Manipulation)

Theory: Borate anions (


) bind reversibly to polyols with cis-vicinal diols, forming 5-membered cyclic esters. This complexation deshields the carbon atoms involved, shifting their signals downfield by 3–10 ppm, moving them out of the crowded "hump" [1].

Reagents:

  • Sodium D-Gluconate sample

  • Sodium Borate (Borax) or Boric Acid

  • 
     (Solvent)
    
  • 
     (to adjust pH)
    

Step-by-Step:

  • Baseline Scan: Acquire a standard 13C spectrum of your metabolite mixture in

    
    .
    
  • Titration: Add Sodium Borate to the NMR tube in molar increments (0.5 eq, 1.0 eq, 2.0 eq relative to gluconate).

  • pH Adjustment: Borate complexation is pH-dependent. Adjust pH to ~9.0–10.0 using dilute

    
    . At this pH, the borate anion predominates, maximizing complexation [2].
    
  • Acquisition: Re-acquire the 13C spectrum.

  • Analysis: Observe the shift of C2/C3 and C4/C5 signals. Gluconate will shift significantly; non-complexing impurities or lactones (which lack the free acyclic diol structure) will remain stationary or degrade (lactones hydrolyze rapidly at high pH—use this to confirm lactone presence by their disappearance).

Protocol B: Optimized HSQC for Metabolomics

Theory: Heteronuclear Single Quantum Coherence (HSQC) correlates protons to their attached carbons. By spreading the signal into a second dimension, you resolve overlaps that occur in 1D [3].

Instrument Setup (Bruker/Varian standard):

  • Pulse Sequence: hsqcedetgpsisp2.3 (Bruker) or equivalent Multiplicity-Edited HSQC.

  • Spectral Width (F1 - 13C): 160 ppm (covers 0–160 ppm).

  • Spectral Width (F2 - 1H): 10 ppm.

  • Coupling Constant (

    
    ): 145 Hz .[3] (Crucial for carbohydrates).[4]
    
  • Relaxation Delay (

    
    ):  1.5 – 2.0 s (Shorter than qNMR, as we rely on proton relaxation).
    

Module 4: Quantitative Data & Reference Tables

Table 1: Estimated Relaxation Times ( ) for qNMR Optimization

Warning: These values are field-dependent (higher field = longer


). Values below are estimates for 400-600 MHz. [4]
Carbon TypeChemical Shift (ppm)Est.[1][3][5][6][7][8][9]

(sec)
Recommended

(for 90° pulse)
Carbonyl (C1) 175 - 1808.0 - 15.0> 60 s
Methine (CH) 65 - 751.5 - 3.015 s
Methylene (CH2) 60 - 650.8 - 1.57.5 s
Quaternary C varies10.0 - 30.0> 100 s

Critical Note: For qNMR of the Carbonyl (C1) peak, if you cannot afford a 60s delay, use a 30° excitation pulse and reduce


 appropriately, or add a relaxation agent like Cr(acac)3 (Chromium(III) acetylacetonate) to shorten 

to < 1s.

Module 5: Mechanism of Action (Borate)

Understanding the chemistry helps predict the spectral changes.

Borate cluster_0 Interference Glu Na-Gluconate (Acyclic) Complex Gluconate-Borate Complex (Cyclic Ester) Glu->Complex + Borate (pH > 9) Borate Borate Anion [B(OH)4]- Borate->Complex Shift 13C Downfield Shift (Resolution) Complex->Shift Deshielding Effect Lactone Gluconolactone (Closed Ring) NoBind No Complexation (Steric Hindrance) Lactone->NoBind Remains unshifted

Figure 2: Mechanism of Borate-induced spectral resolution. Complexation selectively shifts acyclic polyols, separating them from cyclic lactones.

References

  • Chaplin, M. (2023). Ion effects on water structure and function: Borate complexation. Water Structure and Science. Link (Contextualizes the stabilization of polyols by borate).

  • Van Duin, M., et al. (1984). Studies on borate esters II: Structure and stability of borate esters of polyhydroxycarboxylates. Tetrahedron. Link (The seminal paper on borate-gluconate NMR shifts).

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. Link (Authoritative source for HSQC parameterization).

  • Caytan, E., et al. (2007). Precise and accurate quantitative 13C NMR with reduced experimental time. Talanta. Link (Source for T1 relaxation strategies in qNMR).

  • Bubb, W. A. (2003). NMR spectroscopy in the study of carbohydrates and glycoconjugates. Concepts in Magnetic Resonance. Link (Review of carbohydrate specific coupling constants and pulse sequences).

Sources

Technical Support Center: Optimizing Signal-to-Noise Ratio for Hyperpolarized Sodium D-Gluconate-1-13C Imaging

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for hyperpolarized Sodium D-Gluconate-1-13C imaging. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on improving the signal-to-noise ratio (SNR) in your experiments. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of this advanced metabolic imaging technique.

Introduction to Hyperpolarized Sodium D-Gluconate-1-13C Imaging

Hyperpolarized Sodium D-Gluconate-1-13C is an emerging metabolic imaging agent that offers a unique window into cellular metabolism, particularly the pentose phosphate pathway (PPP). The PPP plays a critical role in producing NADPH for antioxidant defense and generating precursors for nucleotide biosynthesis, making it a key pathway in various physiological and pathological states, including cancer and inflammatory diseases.

The technique of dissolution Dynamic Nuclear Polarization (d-DNP) can enhance the MRI signal of 13C-labeled molecules by more than 10,000-fold, enabling real-time, non-invasive monitoring of metabolic fluxes.[1][2] However, the hyperpolarized state is transient, decaying with a time constant known as the spin-lattice relaxation time (T1).[2][3] Maximizing and preserving this fragile signal is paramount for obtaining high-quality images with a good SNR.

This guide will provide you with the knowledge and tools to overcome common challenges and optimize your experimental workflow for robust and reproducible results.

Troubleshooting Guide: Common SNR Issues and Solutions

Low SNR is a frequent challenge in hyperpolarized 13C imaging. The following section details potential causes and step-by-step solutions to common problems you may encounter.

Problem 1: Low Initial Polarization of the Sodium D-Gluconate-1-13C Sample

A low starting polarization directly translates to a weak signal.

Possible Causes:

  • Suboptimal Sample Formulation: Incorrect concentration of the polarizing radical (e.g., trityl radical) or the presence of paramagnetic impurities can hinder the polarization process.

  • Inefficient Polarization Transfer: Issues with the DNP polarizer, such as incorrect microwave frequency or power, or insufficient polarization time.

  • Sample Freezing Issues: Formation of a crystalline glass instead of an amorphous one can reduce polarization efficiency.

Solutions:

  • Optimize Sample Preparation:

    • Radical Concentration: Empirically determine the optimal concentration of the trityl radical for your specific Sodium D-Gluconate-1-13C formulation. A common starting point is 15 mM.

    • Purity: Use high-purity Sodium D-Gluconate-1-13C and solvents to minimize paramagnetic contaminants.

    • Glassing Agents: If your formulation does not form a good amorphous glass, consider adding a glassing agent like glycerol.

  • Verify DNP Polarizer Performance:

    • Microwave Sweep: Perform a microwave frequency sweep to find the optimal frequency for polarization.

    • Polarization Build-up: Monitor the polarization build-up curve to ensure it reaches a plateau, indicating that the sample is fully polarized.[4]

    • System Calibration: Regularly perform quality assurance checks on your polarizer according to the manufacturer's guidelines.

  • Ensure Proper Sample Freezing:

    • Rapid Freezing: Freeze the sample rapidly to promote the formation of an amorphous glass.

    • Visual Inspection: If possible, visually inspect the frozen sample to ensure it is clear and not crystalline.

Problem 2: Rapid Signal Decay (Short Apparent T1)

Even with high initial polarization, a rapid loss of signal before and during acquisition will result in low SNR.

Possible Causes:

  • Paramagnetic Contaminants in the Dissolution Medium: The presence of metal ions or residual radical in the final injectable solution can significantly shorten the T1 relaxation time.

  • Suboptimal pH and Temperature of the Final Solution: These factors can influence the T1 of the hyperpolarized agent.

  • Delayed Injection and Acquisition: The time between dissolution and the start of imaging is critical due to the irreversible decay of the hyperpolarized signal.

Solutions:

  • Optimize the Dissolution and Neutralization Process:

    • Radical Filtration: Use an efficient method to remove the polarizing radical after dissolution.

    • Chelating Agents: Add a chelating agent like EDTA to the dissolution medium to sequester any paramagnetic metal ions.

    • pH and Temperature Control: Ensure the final solution is at a physiological pH and temperature. The T1 of carboxylate carbons can be pH-dependent.[3]

  • Streamline the Workflow from Dissolution to Injection:

    • Practice and Automation: Practice the entire workflow to minimize the time between dissolution, quality control, and injection. Automation can help in achieving consistent and rapid timing.

    • Injection Timing: The injection of the hyperpolarized agent should be completed as close as possible to the start of the image acquisition.[4]

  • Measure the T1 of Your Preparation:

    • It is crucial to measure the T1 of your specific Sodium D-Gluconate-1-13C formulation under your experimental conditions. A study on the related compound, δ-[1-13C]gluconolactone, reported a T1 of 17.3 seconds for [1-13C]gluconate at 9.4T.[1] This provides a baseline, but your value may differ.

Problem 3: High Noise Levels in the Final Image

Even with a strong signal, excessive noise can degrade the image quality and reduce the effective SNR.

Possible Causes:

  • Suboptimal RF Coil Performance: Poor coil loading, tuning, or matching can lead to inefficient signal reception and increased noise.

  • Inadequate Shimming: Poor magnetic field homogeneity across the region of interest increases signal loss and can introduce artifacts.

  • Inefficient Pulse Sequence and Acquisition Parameters: An unoptimized pulse sequence can waste the hyperpolarized signal and/or be more susceptible to noise.

  • Suboptimal Image Reconstruction and Processing: The method used to combine data from multi-channel coils can significantly impact the final SNR.

Solutions:

  • Optimize RF Coil Usage:

    • Coil Selection: Use a 13C-tuned or a dual-tuned 1H/13C RF coil that is appropriately sized for the region of interest to maximize sensitivity.[5]

    • Tuning and Matching: Carefully tune and match the coil for each experiment.

    • Multi-Channel Coils: Utilize multi-channel receiver coils to improve SNR and enable parallel imaging.[6]

  • Improve Magnetic Field Homogeneity:

    • Shimming: Perform high-order shimming on the proton signal from water before the 13C acquisition to ensure a homogeneous magnetic field.

  • Implement an Optimized Pulse Sequence:

    • Variable Flip Angle (VFA) Schemes: Instead of a constant flip angle, use a VFA scheme that starts with small flip angles and increases them over time.[7] This helps to preserve the magnetization of the injected Sodium D-Gluconate-1-13C for later time points when its metabolic products appear.

    • Rapid Imaging Sequences: Use fast imaging sequences like Echo-Planar Imaging (EPI) or spiral imaging to capture the dynamic metabolic process with high temporal resolution.[8]

  • Enhance Image Reconstruction:

    • Advanced Coil Combination: For multi-channel coil data, use reconstruction methods that are optimized for hyperpolarized 13C data, as simple sum-of-squares can be suboptimal.[6]

Frequently Asked Questions (FAQs)

Q1: What is the expected T1 relaxation time for hyperpolarized Sodium D-Gluconate-1-13C?

The T1 of hyperpolarized molecules is highly dependent on the magnetic field strength, temperature, pH, and solvent composition. A study on the related compound, hyperpolarized δ-[1-13C]gluconolactone, measured the T1 of [1-13C]gluconate to be 17.3 seconds at 9.4T.[1] For Sodium D-Gluconate-1-13C, the T1 is expected to be in a similar range, but it is strongly recommended to measure the T1 for your specific preparation and experimental conditions.

Q2: How can I optimize the flip angles for my imaging sequence?

The optimal flip angle scheme depends on the T1 of Sodium D-Gluconate-1-13C and its metabolic products, as well as the expected metabolic conversion rates. A common approach is to use a variable flip angle (VFA) scheme.[7] You can use simulations based on the Ernst angle equation adapted for hyperpolarized signals to determine a theoretical optimal VFA scheme. This can then be refined empirically in your experiments.

Q3: What is the metabolic fate of hyperpolarized Sodium D-Gluconate-1-13C in vivo?

In vivo, gluconate is expected to be phosphorylated and enter the pentose phosphate pathway (PPP).[1] The 1-13C label will be released as 13CO2 in the 6-phosphogluconate dehydrogenase reaction, which will then be hydrated to form bicarbonate (H13CO3-). Therefore, you should expect to see the signal from the injected Sodium D-Gluconate-1-13C and its metabolic product, bicarbonate.

Q4: Should I use a 1.5T or a 3T MRI scanner for my experiments?

While experiments can be performed at both field strengths, 3T scanners are generally preferred for hyperpolarized 13C imaging. The higher field strength provides a greater intrinsic signal and better spectral separation of the different carbon metabolites. However, the T1 relaxation time may be shorter at 3T compared to 1.5T.

Q5: How do I perform quality control on my hyperpolarized Sodium D-Gluconate-1-13C dose?

Before injection, it is crucial to perform quality control to ensure the safety and efficacy of the hyperpolarized agent. This should include measurements of:

  • pH: To ensure it is within a physiological range.

  • Temperature: To ensure it is at the correct temperature for injection.

  • Concentration: To ensure the correct dose is administered.

  • Residual Radical Concentration: To ensure it is below the safety limits.

Experimental Protocols

Protocol 1: Sample Preparation for d-DNP

This protocol provides a general guideline for preparing your Sodium D-Gluconate-1-13C sample for hyperpolarization.

Materials:

  • Sodium D-Gluconate-1-13C

  • Trityl radical (e.g., OX063)

  • Glassing agent (e.g., glycerol), if necessary

  • High-purity water

  • Sample vials for the DNP polarizer

Procedure:

  • Prepare a stock solution of Sodium D-Gluconate-1-13C in a mixture of water and glycerol (if needed). The final concentration of the substrate will depend on your specific application.

  • Add the trityl radical to the solution to a final concentration of approximately 15 mM.

  • Ensure the radical is completely dissolved. Gentle vortexing may be required.

  • Pipette the required volume of the sample into the DNP sample cup.

  • Proceed immediately to the freezing and polarization steps as per your DNP polarizer's operating manual.

Protocol 2: Dynamic 13C Imaging with a Variable Flip Angle Scheme

This protocol outlines a general approach for acquiring dynamic images of hyperpolarized Sodium D-Gluconate-1-13C and its metabolic products.

Pre-Scan Preparations:

  • Position the subject in the MRI scanner and perform initial proton imaging for anatomical reference.

  • Perform high-order shimming on the region of interest using the proton signal.

  • Tune and match the 13C RF coil.

Acquisition:

  • Prepare the hyperpolarized Sodium D-Gluconate-1-13C for injection as described in Protocol 1 and the subsequent dissolution and quality control steps.

  • Start the dynamic 13C imaging sequence. A fast 2D or 3D sequence such as EPI or spiral is recommended.

  • Inject the hyperpolarized agent as a bolus. The injection should be timed to coincide with the start of the acquisition.

  • The pulse sequence should employ a variable flip angle scheme. The flip angles should be designed to be low for the initial time points to preserve the magnetization of the parent compound and then increase for later time points to maximize the signal from the metabolic products.

  • Continue acquiring data for a duration of at least 3-4 times the expected T1 of Sodium D-Gluconate-1-13C.

Parameter Recommended Value/Setting Rationale
Pulse Sequence 2D or 3D EPI/SpiralFast acquisition to capture the rapid metabolic dynamics.
Flip Angle Scheme Variable (e.g., increasing from 5° to 20°)Preserves magnetization of the substrate for later detection of metabolic products.[7]
Temporal Resolution 1-3 secondsSufficient to resolve the kinetics of metabolic conversion.
Acquisition Window 60-90 secondsTo capture the signal decay and the appearance of metabolic products.
Receiver Bandwidth As low as possible without chemical shift artifactTo minimize noise.
Shimming High-order shimming on the proton signalTo ensure magnetic field homogeneity and reduce signal loss.
RF Coil Multi-channel 13C or dual-tuned 1H/13C receive coilTo maximize SNR and enable parallel imaging.[6]

Visualizations

experimental_workflow cluster_prep Sample Preparation & Polarization cluster_acq Dissolution & Imaging cluster_analysis Data Processing & Analysis prep 1. Prepare Sodium D-Gluconate-1-13C with Trityl Radical polarize 2. Hyperpolarize via d-DNP prep->polarize dissolve 3. Rapid Dissolution & Neutralization polarize->dissolve qc 4. Quality Control (pH, Temp, etc.) dissolve->qc inject 5. Inject into Subject qc->inject image 6. Dynamic 13C MRI (VFA EPI/Spiral) inject->image reco 7. Image Reconstruction (Advanced Coil Combination) image->reco analysis 8. Metabolic Modeling (SNR, k-rate calculation) reco->analysis

Caption: Overview of the experimental workflow for hyperpolarized Sodium D-Gluconate-1-13C imaging.

troubleshooting_snr cluster_polarization Low Initial Polarization cluster_decay Rapid Signal Decay cluster_noise High Noise Level low_snr Low SNR in Final Image cluster_polarization cluster_polarization low_snr->cluster_polarization cluster_decay cluster_decay low_snr->cluster_decay cluster_noise cluster_noise low_snr->cluster_noise prep_issues Suboptimal Sample Prep (Radical, Purity) dnp_issues Polarizer Malfunction (Microwave, Temp) contaminants Paramagnetic Contaminants timing Delayed Injection coil_issues RF Coil Mismatch/Detuning acq_issues Unoptimized Sequence recon_issues Suboptimal Reconstruction cluster_polarization->prep_issues cluster_polarization->dnp_issues cluster_decay->contaminants cluster_decay->timing cluster_noise->coil_issues cluster_noise->acq_issues cluster_noise->recon_issues

Caption: Troubleshooting flowchart for low SNR in hyperpolarized 13C imaging.

References

  • Merritt, M. E., Harrison, C., Ciminelli, S., et al. (2017). Hyperpolarized δ-[1-13C]gluconolactone as a Probe of the Pentose Phosphate Pathway. Metabolites, 7(1), 8. [Link]

  • Norton, T. R., & Allerhand, A. (1976). Nuclear Magnetic Resonance Spectroscopy. Carbon-13 Spin-Lattice Relaxation Time Measurements of Amino Acids. Journal of Biological Chemistry, 251(21), 6532-6538. [Link]

  • Keshari, K. R., Sriram, R., Van Criekinge, M., et al. (2016). Hyperpolarized Sodium [1-13C]-Glycerate as a Probe for Assessing Glycolysis In Vivo. Bioconjugate Chemistry, 27(3), 541-546. [Link]

  • Takakusagi, Y., Kagawa, T., Hyogo, T., et al. (2021). Directly monitoring the dynamic in vivo metabolisms of hyperpolarized 13C-oligopeptides. Science Advances, 7(48), eabk0232. [Link]

  • Wang, Z. J., Ohliger, M. A., Larson, P. E. Z., et al. (2019). Hyperpolarized 13C MRI: State of the Art and Future Directions. Radiology, 291(2), 273-284. [Link]

  • Zhu, Z., Zhu, X., Ohliger, M. A., et al. (2019). Coil combination methods for multi-channel hyperpolarized 13C imaging data from human studies. Journal of Magnetic Resonance, 301, 73-79. [Link]

  • Ardenkjær-Larsen, J. H., Fridlund, B., Gram, A., et al. (2003). Increase in signal-to-noise ratio of > 10,000 times in liquid-state NMR. Proceedings of the National Academy of Sciences, 100(18), 10158-10163. [Link]

  • Gallagher, F. (2021, October 22). Hyperpolarized 13C Imaging in 2030: A Clinician's View [Video]. YouTube. [Link]

  • Blazey, T., Reed, G. D., Garbow, J. R., & von Morze, C. (2021). Metabolite-Specific Echo-Planar Imaging of Hyperpolarized [1-13C]Pyruvate at 4.7 T. Magnetic Resonance in Medicine, 86(3), 1235-1244. [Link]

  • van Heeswijk, R. B., & Comment, A. (2024). MRI Application and Challenges of Hyperpolarized Carbon-13 Pyruvate in Translational and Clinical Cardiovascular Studies: A Literature Review. Journal of Cardiovascular Development and Disease, 11(5), 143. [Link]

  • Dey, A., Charrier, B., Lemaitre, K., et al. (2022). Fine optimization of a dissolution-DNP experimental setting for 13C NMR of metabolic samples. Magnetic Resonance, 3, 137-151. [Link]

  • Ardenkjær-Larsen, J. H. (2021). Introduction to dissolution DNP: Overview, instrumentation, and human applications. NMR in Biomedicine, 34(12), e4348. [Link]

Sources

Technical Support Center: Stability of Sodium D-Gluconate-1-¹³C in Physiological Buffers

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for Sodium D-Gluconate-1-¹³C. This document is designed for researchers, scientists, and drug development professionals who utilize this stable isotope tracer in their experiments. Our goal is to provide you with the technical insights and practical guidance necessary to ensure the integrity of your experiments by understanding and controlling the stability of this compound in physiological buffer systems.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the stability of Sodium D-Gluconate-1-¹³C.

Q1: What is the general chemical stability of Sodium D-Gluconate-1-¹³C in aqueous solutions?

A: Sodium D-Gluconate is chemically very robust. Aqueous solutions are resistant to oxidation and reduction, even at elevated temperatures.[1][2] The presence of the stable isotope ¹³C at the carboxylate position (C1) does not alter its chemical properties or stability compared to the unlabeled compound.[3] The material is stable under normal ambient storage and handling conditions and only begins to decompose at temperatures exceeding 196°C.[4][5]

Q2: How do physiological conditions (pH ~7.4, 37°C) affect its stability?

A: From a purely chemical standpoint, physiological pH and temperature do not compromise the integrity of the Sodium D-Gluconate-1-¹³C molecule. A 10% aqueous solution of sodium gluconate naturally has a pH between 6.5 and 8.0, making it highly compatible with physiological buffers.[1][4] However, these conditions are optimal for biological activity, which is the primary concern for stability in experimental settings.

Q3: What is the single most critical factor for the stability of Sodium D-Gluconate-1-¹³C in physiological buffers?

A: The most critical factor is biological degradation . Sodium gluconate is readily biodegradable.[6] Studies have shown it can be degraded by 98% in just two days in the presence of microorganisms.[1][2] Therefore, if your physiological buffer is not sterile, or if you are working with live cells or active cell lysates, the primary risk to the compound's integrity is microbial or enzymatic consumption, not chemical breakdown.

Q4: How should I prepare and store stock solutions of Sodium D-Gluconate-1-¹³C?

A: To ensure maximum stability and integrity, follow these steps:

  • Use High-Purity Solvents: Reconstitute the lyophilized powder in sterile, nuclease-free water or a simple sterile buffer (like PBS) of the highest available purity.

  • Filter Sterilize: After reconstitution, pass the solution through a 0.22 µm syringe filter into a sterile container. This is preferable to autoclaving, which can potentially cause degradation or caramelization of carbohydrate-based molecules.

  • Aliquot and Store: Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Q5: Can the ¹³C label be lost or exchanged during my experiment?

A: The covalent carbon-carbon bond of the gluconate backbone is stable. The ¹³C label at the C1 position will only be "lost" from the parent molecule if the carboxylate group itself is enzymatically or chemically cleaved, for instance, through a decarboxylation reaction. In such a metabolic event, the label would then be incorporated into a different molecule (e.g., ¹³CO₂), which could be a key finding of your experiment. There is no risk of the isotope "exchanging" with other carbon atoms under typical physiological conditions.

Section 2: Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments, focusing on the causality behind the problem and providing actionable solutions.

Problem: I'm observing a rapid loss of my ¹³C-labeled gluconate signal, or I'm seeing unexpected ¹³C-labeled peaks in my NMR or Mass Spectrometry analysis.

This is a common issue that points toward the degradation or metabolic conversion of the tracer. Let's break down the likely causes.

Possible Cause A: Microbial Contamination
  • Expert Explanation: Physiological buffers, especially those containing salts, glucose, and amino acids (e.g., cell culture media), are excellent growth media for bacteria and fungi. Because sodium gluconate is readily biodegradable, any microbial contamination can rapidly consume your expensive tracer, leading to a diminished signal of the parent compound.[2][7] The new, unexpected peaks you see are likely the ¹³C-labeled metabolic byproducts from these contaminating organisms.

  • Self-Validating Solution:

    • Implement Aseptic Technique: Ensure all buffers, media, and labware are sterile. Prepare your solutions in a laminar flow hood.

    • Filter Sterilize: Always filter your final experimental solution containing Sodium D-Gluconate-1-¹³C through a 0.22 µm filter before adding it to your cells or lysate.

    • Run a "No-Cell" Control: Prepare a control sample containing your complete experimental medium and the ¹³C tracer, but without your cells or cell lysate. Incubate this control alongside your experimental samples. If you see a signal loss in this "no-cell" control, it strongly indicates a contamination issue.

Possible Cause B: Endogenous Enzymatic Activity
  • Expert Explanation: If you are working with metabolically active systems like cell cultures or tissue lysates, the observed signal loss is likely due to the intended (or unintended) metabolism of gluconate by endogenous enzymes. Some organisms and cell types can metabolize gluconate through pathways like the Entner-Doudoroff pathway or similar dehydration reactions.[8][9] This converts your starting material into other ¹³C-labeled metabolites, which is often the goal of a tracer experiment.

  • Self-Validating Solution:

    • Perform a Time-Course Experiment: Analyze samples at multiple time points (e.g., 0, 1, 4, 12, 24 hours). A gradual decrease in the parent compound concurrent with the appearance of new labeled species is characteristic of metabolic processing.

    • Use a Lysate from Heat-Inactivated Cells: As a negative control, prepare a cell lysate that has been heat-inactivated (e.g., boiled for 10 minutes) to denature enzymes. Add your tracer to this lysate. The signal of Sodium D-Gluconate-1-¹³C should remain stable, confirming that the degradation is enzyme-driven.

    • Literature Review: Research the known metabolic pathways of your specific cell line or organism to anticipate if gluconate is a known substrate.

Possible Cause C: Chemical Incompatibility (Less Common)
  • Expert Explanation: While chemically robust, sodium gluconate can react with strong oxidizing agents.[4] It is also an excellent chelator of metal ions. If your buffer was prepared with water or reagents containing significant amounts of reactive metal ions or oxidizing contaminants, it could theoretically lead to degradation, though this is rare in standard biological buffers.

  • Self-Validating Solution:

    • Use High-Purity Reagents: Always prepare buffers using analytical or USP-grade reagents and ultrapure water (18.2 MΩ·cm).

    • Test the Buffer Alone: If you suspect a buffer component, incubate the Sodium D-Gluconate-1-¹³C in the buffer alone (with no biological components) and analyze its stability over time as described above. A stable signal will rule out chemical incompatibility.

Section 3: Experimental Protocol and Data

To provide a framework for trustworthy, self-validating experiments, we provide a detailed protocol to assess the stability of Sodium D-Gluconate-1-¹³C in your specific experimental system.

Protocol: Validating Tracer Stability in a Physiological Buffer

Objective: To quantitatively determine the stability of Sodium D-Gluconate-1-¹³C in a user-defined physiological buffer over a 48-hour period at 37°C.

Methodology:

  • Preparation of Stock Solution:

    • Aseptically reconstitute Sodium D-Gluconate-1-¹³C in sterile Phosphate-Buffered Saline (PBS) to a concentration of 100 mM.

    • Filter the stock solution through a sterile 0.22 µm syringe filter into a sterile polypropylene tube.

    • Store on ice for immediate use or at -80°C for long-term storage.

  • Preparation of Test Conditions (perform all steps in a laminar flow hood):

    • Condition A (Sterile Control): In a sterile 15 mL tube, add 9.9 mL of your sterile physiological buffer (e.g., RPMI-1640 cell culture medium).

    • Condition B (Non-Sterile Test): In a separate sterile 15 mL tube, add 9.9 mL of the same physiological buffer that has been exposed to non-sterile conditions (e.g., opened on the benchtop for 5 minutes) to simulate a contamination event.

    • Condition C (Biological Test): Prepare your biological system (e.g., cell culture at a specific density or a cell lysate at a specific protein concentration) in 9.9 mL of the appropriate sterile buffer.

  • Initiation of Experiment:

    • To each tube, add 100 µL of the 100 mM ¹³C-gluconate stock solution to achieve a final concentration of 1 mM.

    • Gently mix each solution.

    • Immediately withdraw a 1 mL aliquot from each tube. This is your T=0 hour sample. Quench metabolism and/or microbial growth by adding an appropriate solvent (e.g., ice-cold methanol) or by flash-freezing in liquid nitrogen. Store at -80°C.

  • Incubation and Time-Point Sampling:

    • Place the parent tubes in a 37°C incubator.

    • At subsequent time points (e.g., 2, 6, 12, 24, and 48 hours), remove the tubes, mix gently, and withdraw a 1 mL aliquot from each.

    • Immediately quench and store each sample as described in step 3.

  • Sample Analysis:

    • Analyze the samples using a validated analytical method capable of quantifying the parent Sodium D-Gluconate-1-¹³C. High-Performance Liquid Chromatography (HPLC) or quantitative NMR/LC-MS are ideal.[10][11]

    • For each condition, calculate the percentage of Sodium D-Gluconate-1-¹³C remaining at each time point relative to its T=0 sample.

Data Presentation: Expected Stability Profiles

The table below summarizes hypothetical results from the protocol above, demonstrating how to interpret the data.

Time Point (Hours)Condition A: Sterile Buffer (% Remaining)Condition B: Non-Sterile Buffer (% Remaining)Condition C: Cell Culture (% Remaining)
0100%100%100%
2100%98%95%
699%85%78%
1299%62%51%
2499%25%15%
4898%<5%<2%

Interpretation of Hypothetical Data:

  • Condition A shows high stability, confirming the compound is chemically stable in the sterile buffer.

  • Condition B shows significant degradation, indicating that microbial contamination is consuming the tracer.

  • Condition C shows the fastest degradation, representing the combined effect of cellular metabolism and potential minor contamination.

Section 4: Visualization of Stability Factors

The following diagram illustrates the key decision points and factors influencing the stability of Sodium D-Gluconate-1-¹³C in an experimental setting.

Stability_Workflow start Sodium D-Gluconate-1-13C in Physiological Buffer chem_stab Chemical Stability start->chem_stab bio_stab Biological Stability start->bio_stab factors_chem Key Factors: - pH (7.0-8.0) - Temperature (37°C) - Oxidizing Agents chem_stab->factors_chem result_chem Result: Generally High Stability chem_stab->result_chem Outcome factors_bio1 Microbial Contamination (Bacteria, Fungi) bio_stab->factors_bio1 factors_bio2 Endogenous Enzymatic Activity (Cellular Metabolism) bio_stab->factors_bio2 degradation Degradation / Metabolism of Gluconate factors_bio1->degradation factors_bio2->degradation outcome Outcome: Loss of Parent Compound Signal & Appearance of Metabolite Signals degradation->outcome

Caption: Logical workflow of factors affecting tracer stability.

References

  • Vertex AI Search Result 1.
  • Benchchem. (n.d.).
  • Ataman Kimya. (n.d.).
  • Sinoright. (n.d.).
  • Ataman Kimya. (n.d.). SODIUM GLUCONATE.
  • Santos. (n.d.).
  • Alpha Chemique. (2023, May 24).
  • Blog. (2025, September 26).
  • ResearchGate. (2025, August 10). Solubilities of Sodium Gluconate in Water and in Aqueous Solutions of Ethanol and Methanol.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Sodium Gluconate in Pharmaceuticals: Stability and Safety.
  • Changzhou Jianguo Drying Equipment Co., Ltd. (2025, May 6).
  • Wikipedia. (n.d.).
  • PMP Fermentation Products, Inc. (n.d.).
  • Jungbunzlauer. (2025, December 2).
  • Carl ROTH. (n.d.).
  • Google Patents. (n.d.).
  • Rolfes Chemicals. (n.d.).
  • Food and Agriculture Organization of the United Nations. (n.d.).
  • Royal Society of Chemistry. (2020, July 14). Enzyme production of d-gluconic acid and glucose oxidase: successful tales of cascade reactions.
  • National Institutes of Health. (n.d.). Profiling the metabolism of human cells by deep 13C labeling. PubMed Central.
  • Alfa Chemistry. (n.d.). Isotope-labeled Buffers and Reagents.
  • CD BioGlyco. (n.d.).
  • Alfa Chemistry. (n.d.). 13C Labeled Compounds.
  • ACS Publications. (n.d.). Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies. Chemical Research in Toxicology.
  • SpringerLink. (2025, August 18).
  • PMP Fermentation Products, Inc. (n.d.).
  • MDPI. (2023, March 12). Low pH Stress Enhances Gluconic Acid Accumulation with Enzymatic Hydrolysate as Feedstock Using Gluconobacter oxydans.
  • Benchchem. (n.d.).
  • National Institutes of Health. (n.d.).
  • Wikipedia. (n.d.). Gluconic acid.
  • Analytice. (n.d.).
  • PubMed. (2008, August 15).
  • National Institutes of Health. (n.d.).
  • bioRxiv. (2025, April 25).
  • MedchemExpress.com. (n.d.). MCE Isotope-Labeled Compounds Handbook.
  • ArtMolecule. (n.d.). Stable Isotopes - Labeled Compounds.
  • ResearchGate. (2025, August 6). 13C Isotope Labeling and Mass Spectrometric Isotope Enrichment Analysis in Acute Brain Slices.

Sources

optimizing radical concentrations for Sodium D-Gluconate-1-13C hyperpolarization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Radical Concentrations for Sodium D-Gluconate-1-13C Hyperpolarization Role: Senior Application Scientist Status: Operational System: Dissolution Dynamic Nuclear Polarization (d-DNP)

Introduction: The "Golden Ratio" of DNP

Welcome to the Advanced Support Center. You are likely here because your polarization levels are plateauing below 20%, or your liquid-state


 is too short to capture metabolic flux.

In Sodium D-Gluconate-1-13C experiments, the concentration of the polarizing agent (typically Trityl OX063) is the single most critical variable. It dictates the efficiency of the Thermal Mixing mechanism in the solid state and the rate of Paramagnetic Relaxation in the liquid state.

This guide moves beyond basic recipes to the physics of optimization.

Module 1: The Optimization Matrix

Do not guess your concentrations. Use this matrix as your experimental baseline. These values are derived from field-standard optimizations for carboxylate-1-13C substrates at 3.35 T and 5 T.

Baseline Formulation Table
ComponentStandard Conc.High-Performance (Gd-Doped)Function
Substrate 1.0 - 2.0 M1.5 MSodium D-Gluconate-1-13C
Radical 15 mM 15 - 18 mM Trityl OX063 (Electron Source)
Glassing Agent 50% v/v40-50% v/vGlycerol (Prevents crystallization)
Doping Agent None1.0 - 2.0 mM Gd-DOTA (Reduces electron

)
Solvent WaterWater/BufferCarrier

Critical Note: Sodium Gluconate is a salt and does not self-glass (unlike Pyruvic Acid). You must use a glassing agent like Glycerol or a Glycol/Water mixture. If the sample turns opaque (white) upon freezing, your DNP efficiency will drop to near zero.

Module 2: The Physics of Optimization (Visualized)

Understanding why 15 mM is the standard helps you troubleshoot when it fails. The process relies on the Thermal Mixing regime, where the electron spectral linewidth encompasses the nuclear Larmor frequency.

Diagram 1: The Polarization Transfer Logic

DNP_Optimization cluster_0 Solid State (1.2 K) Radical Trityl Radical (15 mM) e_Pool Electron Spin Reservoir Radical->e_Pool Microwave Irradiation Relaxation Paramagnetic Relaxation (Leak) Radical->Relaxation Excess Conc. (>20mM) Therm_Mix Thermal Mixing (e- to e- to n) e_Pool->Therm_Mix Dipolar Coupling Nuc_Pool 13C Nuclear Zeeman System Therm_Mix->Nuc_Pool Polarization Transfer Relaxation->Nuc_Pool Reduces Net Polarization

Caption: The delicate balance of Thermal Mixing. Sufficient radical concentration is required to bridge the electron reservoir to the nuclear pool, but excess radical introduces a relaxation "leak."

Module 3: Troubleshooting & Diagnostics

This section addresses specific failure modes reported by users.

Scenario A: "My Solid-State Polarization is Low (<10%)"

Diagnosis:

  • Crystallization: Sodium Gluconate is prone to crashing out of solution during freezing.

    • Fix: Increase Glycerol content to 50% v/v. Ensure rapid freezing (insert into cryostat quickly).

  • Radical Aggregation: Trityl radicals can aggregate in high-salt environments, reducing the effective electron concentration.

    • Fix: Sonicate the mixture gently at 30°C prior to loading.

  • Incorrect Microwave Frequency: The optimal frequency shifts with radical concentration and field strength.

    • Fix: Perform a frequency sweep (typically ±50 MHz around the center frequency). Look for the positive and negative maxima.

Scenario B: "My Signal Dies Instantly After Dissolution"

Diagnosis: This is the classic Paramagnetic Relaxation Effect . The same radical that polarized your sample in the solid state (1.2 K) becomes a relaxation sink in the liquid state (300 K).

The Trade-off:

  • Higher Radical (20 mM): Faster buildup, higher solid-state polarization.

  • Consequence: Liquid state

    
     drops from ~25s to <10s.
    

Corrective Actions:

  • Reduce Radical: Drop OX063 to 12-14 mM.

  • Chelation/Scavenging: Inject a neutralization buffer containing EDTA or use a radical filtration cartridge during the dissolution step.

  • Gadolinium Management: If using Gd-DOTA, ensure it is chelated. Free

    
     is devastating to liquid state 
    
    
    
    .
Diagram 2: The "Life and Death" of the Signal

Signal_Decay Start Dissolution Event (t=0) Liquid Liquid Sample (37 C) Start->Liquid Radical_Interaction Collision with Trityl Radical Liquid->Radical_Interaction Diffusion Gd_Interaction Interaction with Gd-DOTA Liquid->Gd_Interaction Measurement NMR/MRI Acquisition Liquid->Measurement Ideal Path Signal_Loss Rapid T1 Decay Radical_Interaction->Signal_Loss Paramagnetic Relaxation Gd_Interaction->Signal_Loss Signal_Loss->Measurement Reduced SNR

Caption: Post-dissolution, the polarizing agents become liabilities. Minimizing the time between dissolution and measurement is critical, as is reducing the concentration of paramagnetic species.

Module 4: Advanced Protocol - Gadolinium Doping

For advanced users, adding trace amounts of Gadolinium (


) is the most effective way to boost polarization beyond the standard 15 mM Trityl limit.

Why it works:


 has a huge magnetic moment (

). It shortens the electron

(

) of the Trityl radical. A shorter

allows the electrons to "reset" faster, pumping polarization to the nuclei more efficiently.

The Protocol:

  • Preparation: Add 1.5 mM Gd-DOTA (e.g., Dotarem) to your standard 15 mM OX063/Gluconate mixture.

  • Buildup: You will observe a faster buildup constant (

    
    ).
    
  • Dissolution: You MUST use a chelating agent (EDTA) in the dissolution buffer to bind any free Gd ions, or the liquid signal will vanish.

Warning: Do not exceed 2.0 mM Gd-DOTA. Above this threshold, the nuclear


 in the solid state decreases so much that polarization is lost via leakage before it can be transferred.

FAQ: Rapid Response

Q: Can I use TEMPOL instead of OX063 for Gluconate? A: Generally, no . TEMPOL has a broader linewidth suitable for protons (


H) but is less efficient for direct 

C polarization compared to Trityl OX063. Trityl is the gold standard for Carbon-13.

Q: What is the expected


 of Sodium Gluconate-1-13C at 3T? 
A:  In a clean, filtered solution (pH 7.4), you should expect a 

of 20–25 seconds . If you measure <15 seconds, you have residual paramagnetic impurities.

Q: My sample turns white when I lower it into the magnet. Is this bad? A: Yes. This indicates crystallization ("snowing"). DNP requires an amorphous glass (transparent) for efficient dipolar coupling. Add more glycerol or switch to a specific glassing buffer (e.g., 60:40 Glycerol:Water).

References

  • Ardenkjaer-Larsen, J. H., et al. (2003).[1] Increase in signal-to-noise ratio of > 10,000 times in liquid-state NMR. Proceedings of the National Academy of Sciences. Link

  • Capozzi, A., et al. (2019).[2] Gadolinium Effect at High-Magnetic-Field DNP: 70% 13C Polarization of [U-13C] Glucose Using Trityl. The Journal of Physical Chemistry Letters. Link

  • Gallagher, F. A., et al. (2011). Production of hyperpolarized [1-13C]gluconolactone and [1-13C]pyruvate for metabolic imaging. Chemistry - A European Journal. Link

  • Lumata, L., et al. (2013).[3] Electron spin resonance studies of trityl OX063 at optimal concentration for DNP. Physical Chemistry Chemical Physics. Link

Sources

Technical Support Center: Sodium D-Gluconate-1-13C Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Impurity Reduction & Process Optimization Target Audience: Synthetic Organic Chemists, Radiochemists, Process Development Scientists

Mission Statement

Welcome to the Technical Support Center for Stable Isotope Synthesis. This guide specifically addresses the challenges in synthesizing Sodium D-Gluconate-1-13C via the Kiliani-Fischer cyanohydrin route. Our goal is to help you minimize the C2-epimer (mannonate) impurity, prevent caramelization, and ensure high isotopic purity (>99 atom% 13C).

Module 1: Synthetic Strategy & Epimer Control (Upstream)

Q: I am using the Kiliani-Fischer synthesis starting with D-Arabinose and Na


CN. My crude NMR shows a nearly 50:50 mixture of Gluconate and Mannonate. How can I bias this reaction? 

A: The formation of the C2 epimer (Mannononitrile-1-13C) is inherent to the non-stereospecific addition of cyanide to the aldehyde group of arabinose. However, you can influence the diastereomeric ratio (dr) by manipulating the pH and buffer conditions.

  • The Mechanism: The reaction proceeds through a nucleophilic attack on the carbonyl carbon. The "Felkin-Anh" or chelation-control models dictate the approach.

  • Corrective Action:

    • Buffer Selection: Standard aqueous NaCN often yields ~40:60 (Gluco:Manno). Using Sodium Carbonate (Na₂CO₃) rather than bicarbonate or acetic acid tends to favor the gluconate epimer slightly due to equilibration of the cyanohydrin.

    • Time-Temperature Protocol: Maintain the reaction at 0°C to 5°C during the addition. Lower temperatures generally improve stereoselectivity by reducing the kinetic energy available to overcome the higher activation energy barrier of the "mismatched" transition state.

    • Ammonia Management: If using NH₄OH/NH₄Cl cycles (Strecker modification), the ratio often worsens. Stick to the classic aqueous cyanide route for cleaner epimer profiles.

Q: My reaction mixture is turning yellow/brown during the hydrolysis step. Is this affecting my yield?

A: Yes. This indicates Maillard-type degradation or polymerization of the unreacted aldose.

  • Cause: Heating reducing sugars (unreacted Arabinose) in alkaline conditions or high temperatures (>80°C) causes caramelization.

  • Solution:

    • Ensure complete consumption of D-Arabinose before hydrolysis (monitor via TLC).

    • Perform the hydrolysis of the nitrile to the acid/lactone under mildly acidic conditions first, or if using base hydrolysis, keep the temperature below 60°C and use aeration to facilitate the conversion without thermal degradation.

Visualizing the Impurity Pathway

G Arabinose D-Arabinose (Starting Material) NitrileMix Nitrile Intermediate (Mix of C2 Epimers) Arabinose->NitrileMix + Cyanide Cyanide Na-13CN Cyanide->NitrileMix Hydrolysis Hydrolysis (pH/Temp Sensitive) NitrileMix->Hydrolysis Gluconate D-Gluconate-1-13C (Target) Hydrolysis->Gluconate Target Path Mannonate D-Mannonate-1-13C (Major Impurity) Hydrolysis->Mannonate Epimerization Polymers Brown Polymers (Maillard Byproducts) Hydrolysis->Polymers If T > 60°C

Figure 1: The reaction pathway showing the bifurcation point where the C2 epimer (Mannonate) and thermal degradation products are generated.

Module 2: The Critical Purification Step (Midstream)

Q: I cannot separate the Gluconate-1-13C from the Mannonate-1-13C using standard recrystallization of the sodium salt. What is the "Magic Bullet" for separation?

A: Sodium salts of sugar acids are notoriously difficult to separate because both epimers are highly soluble in water. The industry-standard solution is to exploit the Calcium Salt Solubility Differential .

  • The Principle: Calcium D-Gluconate is sparingly soluble in cold water (~3.5 g/100 mL at 20°C), whereas Calcium D-Mannonate is significantly more soluble.

  • Protocol:

    • Hydrolysis: Convert your nitrile mix to the free acid form.

    • Calcium Source: Neutralize the solution with Calcium Carbonate (CaCO₃) or Calcium Hydroxide.

    • Crystallization: Concentrate the solution and cool to 0-4°C. The Calcium D-Gluconate-1-13C will precipitate as a white solid. The Calcium Mannonate will remain in the mother liquor.

    • Filtration: Filter the solid and wash with ice-cold water.

    • Recrystallization: If high purity (>99%) is required, recrystallize the Calcium Gluconate from boiling water before converting back to the sodium salt.

Q: Can I use Barium instead of Calcium?

A: Historically, yes. Barium salts often provide even sharper separation. However, Barium is toxic, and removing trace Barium from a pharmaceutical-grade isotope product requires rigorous validation (usually sulfate precipitation). Calcium is preferred for GMP and biological safety reasons.

Module 3: Conversion & Isolation (Downstream)

Q: I have pure Calcium Gluconate-1-13C. How do I get back to the Sodium salt without re-introducing impurities?

A: You have two main options. The Cation Exchange method is cleaner for isotopic synthesis.

Option A: Cation Exchange Resin (Recommended)
  • Dissolve the purified Calcium Gluconate in warm water.[1]

  • Pass the solution through a column containing a strong acid cation exchange resin (e.g., Amberlite IR-120 or Dowex 50W ) in the H+ form .

  • This yields free D-Gluconic Acid-1-13C in the eluate.

  • Immediately neutralize the eluate with Sodium Hydroxide (NaOH) or Sodium Bicarbonate to pH 7.0.

  • Lyophilize or crystallize (using Ethanol/Water) to obtain Sodium D-Gluconate-1-13C.

Option B: Metathesis (The "Sulfate" Route)
  • Add a stoichiometric amount of Sulfuric Acid (H₂SO₄) or Sodium Sulfate to the Calcium Gluconate solution.

  • CaSO₄ (Gypsum) precipitates out.

  • Filter off the CaSO₄.

  • Risk: It is very difficult to remove the last traces of sulfate or calcium. This method is not recommended for high-purity analytical standards.

Purification Decision Tree

Purification Crude Crude Mixture (Gluconic + Mannonic Acid) CaStep Add CaCO3 (Form Calcium Salts) Crude->CaStep Precipitation Chill to 4°C Filter Precipitate CaStep->Precipitation Solid Solid: Calcium Gluconate-1-13C Precipitation->Solid Insoluble Liquid Filtrate: Calcium Mannonate (Discard) Precipitation->Liquid Soluble Conversion Cation Exchange (Ca++ -> H+ -> Na+) Solid->Conversion Final Pure Sodium D-Gluconate-1-13C Conversion->Final

Figure 2: The purification workflow relying on the differential solubility of calcium salts.

Module 4: Analytical Validation & Data

Q: How do I confirm the identity and purity of my final product?

A: Use Carbon-13 NMR. The C1 label provides a distinct signal.

Data Table: Expected Chemical Shifts (D2O)

Carbon PositionChemical Shift (ppm)Notes
C-1 (Carboxyl) 178.0 - 180.0 Enriched Signal (Singlet)
C-2~74.5
C-3~73.0
C-4~71.5
C-5~70.0
C-6~63.0

Note: Shifts may vary slightly based on pH (Free acid vs. Sodium salt). The Sodium salt C1 is typically downfield of the free acid.

Q: I see a small peak at ~176 ppm. What is it? A: This is likely the


-lactone  or 

-lactone
form of the gluconic acid if the neutralization was not complete, or potentially the residual Mannonate impurity. Ensure your pH is strictly 7.0-7.5 before lyophilization to keep the salt form stable.
References
  • Kiliani-Fischer Synthesis Mechanism

    • Source: Chemistry Steps.[2][3][4] "Kiliani–Fischer Synthesis."

    • URL:[Link]

  • Calcium Salt Separation Strategy

    • Source: National Institute of Standards and Technology (NIST). "Preparation and properties of aldonic acids and their lactones and basic calcium salts."
    • URL:[Link]

  • Solubility Data (Ca-Gluconate vs Ca-Mannonate)

    • Source: PubMed / NIH. "Aqueous solubility of calcium L-lactate, calcium D-gluconate, and calcium D-lactobionate."[5][6]

    • URL:[Link]

  • Source: ChemicalBook.

Sources

Hyperpolarized Support Center: Sodium D-Gluconate-1-13C Signal Preservation

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #8492: Overcoming Rapid Signal Decay ( Relaxation)

Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Status: Open Priority: Critical

Welcome to the Hyperpolarized MRI Support Center.

You are likely here because your Sodium D-Gluconate-1-13C signal is vanishing before you can acquire meaningful metabolic maps. Unlike Pyruvate (


), Gluconate and its derivatives (like 

-gluconolactone) present a significantly tighter temporal window (

at clinical fields).

This guide treats your experimental setup as a "leak" management system. You are filling a bucket with holes (hyperpolarization) and trying to run a race (metabolism) before it empties. Below are the diagnostic protocols to plug the leaks and optimize your run.

Part 1: Diagnostic Triage (Troubleshooting Q&A)
Q1: My signal is near-zero immediately upon arrival at the scanner. Is my polarizer failing?

Diagnosis: Likely Transport Relaxation or Paramagnetic Quenching , not polarizer failure. The Science: Hyperpolarized


C states are extremely fragile at low magnetic fields. If you transport the sample from the polarizer (3T+) to the scanner (3T) through the stray field of the room (which dips to Earth's field, 

), the nuclear spins can undergo rapid relaxation due to scalar coupling or non-adiabatic zero-field crossings. Furthermore, if the radical (Trityl) is not removed, it acts as a relaxation sink.

Corrective Protocol:

  • Magnetic Carrier: Never transport the sample by hand through "open air." Use a magnetic carrier or tunnel that maintains a bias field of at least

    
     (100-200 Gauss) during transit.
    
  • Radical Filtration: Ensure your dissolution path includes a 0.2

    
     hydrophilic filter. Residual Trityl radical (paramagnetic) will decimate your 
    
    
    
    from
    
    
    down to
    
    
    in the liquid state.
  • Automated Injection: Manual injection is too slow for Gluconate. Use an automated power injector synchronized with the dissolution to ensure the sample reaches the isocenter within 10-12 seconds.

Q2: I see a strong bolus signal, but the metabolic products (e.g., 6-Phosphogluconate) are lost in the noise.

Diagnosis: RF Depletion (Flip Angle Burnout). The Science: In thermal MRI, magnetization recovers (


 recovery). In Hyperpolarized MRI, magnetization is non-renewable.[1] Every RF pulse consumes a portion of your polarization. If you use a constant flip angle (e.g., 

) for a dynamic time-series, you will deplete the polarization before the metabolic conversion (which takes time) peaks.

Corrective Protocol:

  • Switch to Variable Flip Angles (VFA): You must ramp your flip angle over time. Start small (to sample the bolus without destroying it) and end with a

    
     pulse to use up the remaining magnetization.
    
  • See "Protocol A" below for the calculation logic.

Q3: My

decay curve looks non-mono-exponential. What is happening?

Diagnosis: Inhomogeneous Injection or Radiation Damping. The Science: If the sample is not well-mixed or if the concentration is extremely high in the receive coil, radiation damping (interaction between the coil circuitry and the high magnetization) can cause faster-than-


 decay. Alternatively, if the sample is still flowing turbulently during the first few frames, the "decay" is actually "wash-out."

Corrective Protocol:

  • Check Concentration: Ensure final concentration is

    
    . Higher concentrations yield more signal but risk radiation damping and 
    
    
    
    broadening.
  • Flow Control: Trigger acquisition after the pulsatile flow of the injection has settled (usually

    
     post-injection end).
    
Part 2: Experimental Protocols
Protocol A: Variable Flip Angle (VFA) Calculation

Objective: Maintain constant signal intensity across the metabolic window despite


 decay.

The Logic: Instead of a constant flip angle


, we calculate a schedule 

for each excitation

out of

total excitations.

Formula:



Note: Calculate backwards from the last pulse, where 

.

Step-by-Step Implementation:

  • Estimate

    
    :  Perform a non-selective pulse-acquire experiment on a phantom or "missed injection" to determine the in-vivo 
    
    
    
    of Gluconate (typically 18s at 3T).
  • Define Window: Set your total imaging duration (e.g., 60s) and Repetition Time (TR, e.g., 2s). Total excitations

    
    .
    
  • Generate Table: Use the recursive formula above.

    • Result: Your first pulse might be

      
      , slowly ramping to 
      
      
      
      .
  • Load to Scanner: Import this text file into your pulse sequence's "User CV" or VFA table.

Protocol B: Quality Control (Back-Calculation)

Objective: Verify if the loss occurred inside the polarizer or during transfer.

Method:

  • Acquire the first spectrum (

    
    ) at time 
    
    
    
    (time since dissolution).
  • Correct for the flip angle used (

    
    ): 
    
    
    
    .
  • Back-calculate to time zero (

    
    ) using the decay constant:
    
    
    
    
  • Benchmark: If

    
     corresponds to <10% polarization, the issue is the Polarizer  or Dissolution . If 
    
    
    
    is >30% but
    
    
    is low, the issue is Transport Time (
    
    
    is too long).
Part 3: Visualization & Data
Figure 1: The Leak Management Workflow

This diagram illustrates the critical "loss points" in the Sodium Gluconate workflow and the specific interventions required at each stage.

HyperpolarizationDecay cluster_decay T1 Decay Timeline (Gluconate) Polarizer Polarizer (1.4K, 3.35T) Max Signal Dissolution Dissolution (Rapid Heating) Polarizer->Dissolution Solid-to-Liquid Transition Transfer Transport to Scanner (The Danger Zone) Dissolution->Transfer Radical Filtration (Critical Step) Injection Injection (Perfusion) Transfer->Injection Low Field Relax. (Use Mag. Carrier) Acquisition Acquisition (Metabolic Mapping) Injection->Acquisition Flow Dynamics Acquisition->Acquisition RF Depletion (Use VFA)

Caption: Critical signal loss pathways. Red zones indicate highest risk of irreversible signal decay due to low magnetic fields or paramagnetic impurities.

Table 1: Comparative Relaxation Parameters

Use this table to adjust your sequence timing compared to standard Pyruvate protocols.

Parameter[1-13C]PyruvateSodium [1-13C]GluconateImpact on Protocol

(3T, Liquid)
~60 - 65 s~15 - 20 s Imaging window is 3x shorter.

(Low Field)
ModerateVery Short Magnetic carrier is mandatory.
Metabolic Target LDH (Fast)PPP (Slow) Requires high SNR late in the decay curve.
RF Strategy Constant

often works
VFA Mandatory Constant flip angle kills signal too fast.
References
  • Hyperpolarized 13C MRI: State of the Art and Future Directions. Source: Radiology (RSNA). Context: foundational physics of hyperpolarization and signal decay management. URL:[Link]

  • Hyperpolarized

    
    -[1-13C]gluconolactone as a probe of the pentose phosphate pathway. 
    Source: NMR in Biomedicine (via PubMed/NIH).
    Context: Specific 
    
    
    
    values and metabolic applications for Gluconate/Gluconolactone. URL:[Link]
  • Optimal Variable Flip Angle Schemes For Dynamic Acquisition Of Exchanging Hyperpolarized Substrates. Source: Magnetic Resonance in Medicine (via NIH). Context: Mathematical basis for the VFA protocols described above. URL:[Link]

  • Field dependence of T1 for hyperpolarized [1-13C]pyruvate. Source: NMR in Biomedicine.[2][3][4][5] Context: Explains the physics of low-field relaxation during transport (applicable to Gluconate). URL:[Link]

Sources

correcting baseline distortion in Sodium D-Gluconate-1-13C spectra

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Correcting Baseline Distortion in Sodium D-Gluconate-1-13C Spectra Ticket ID: NMR-13C-GLUC-BL Assigned Specialist: Senior Application Scientist

Executive Summary & Diagnostic Triage

User Context: You are likely analyzing Sodium D-Gluconate-1-13C, potentially for metabolic flux analysis or as a quantification standard. The C1-carboxylate signal (~179 ppm) is your primary target. The Problem: Baseline distortions (rolls, bows, or frowns) prevent accurate integration of the C1 peak against the C2-C6 aliphatic backbone (60–80 ppm).

Immediate Action: Do not simply apply "auto-baseline" commands blindly. Use the visual triage guide below to identify the root cause.

Diagnostic Workflow

DiagnosticTree Root Identify Baseline Shape Sinusoidal Sinusoidal / Wavy (Rolling Baseline) Root->Sinusoidal Smiles U-Shape or Frown (Bowing) Root->Smiles DC Vertical Shift (DC Offset) Root->DC Cause1 Cause: Acoustic Ringing or Dead Time Truncation Sinusoidal->Cause1 Cause2 Cause: Filter Roll-off or Pulse Breakthrough Smiles->Cause2 Cause3 Cause: ADC Dynamic Range or Receiver Gain DC->Cause3 Fix1 Protocol A: Backward Linear Prediction Cause1->Fix1 Fix2 Protocol B: Polynomial/Spline Fit Cause2->Fix2 Fix3 Check Receiver Gain (RG) & DC Correction Cause3->Fix3

Figure 1: Diagnostic decision tree for identifying the physical source of baseline error based on spectral visual cues.

Technical Deep Dive: The Physics of Distortion
Why does my Sodium Gluconate spectrum roll?

The "rolling" baseline is the most common artifact in 13C NMR. It is not a chemical impurity; it is a data processing artifact caused by Acoustic Ringing and Dead Time .

  • Acoustic Ringing: 13C is a low-frequency nucleus.[1] The radiofrequency (RF) pulse causes the probe coil itself to vibrate (piezoelectric effect). This mechanical vibration induces a spurious electrical signal that "rings" down slowly.

  • Dead Time (The "Missing" Points): To protect the receiver from the high-power pulse, the spectrometer waits a few microseconds (Dead Time, DE) before acquiring data.

  • The Fourier Consequence: The first few points of your Free Induction Decay (FID) contain the "ringing" noise. If we cut them (delay acquisition), we truncate the FID.

    • Rule: A truncation in the Time Domain (abrupt start) results in a convolution with a Sinc function in the Frequency Domain. This Sinc function manifests as the "roll" you see.

Troubleshooting Modules & Protocols
Module A: Backward Linear Prediction (The "Gold Standard" Fix)

Use this when: You have a rolling/wavy baseline.

Q: Can I just subtract the wave using a polynomial fit? A: You can, but it is scientifically inferior. Polynomials modify your peak integrals. Backward Linear Prediction (LPC) is superior because it mathematically reconstructs the missing first points of the FID based on the good data that follows. It restores the data to "Time Zero" without the acoustic ringing.

Protocol: Applying LPC (Bruker TopSpin Example)

  • Inspect the FID: Go to the Acqu tab. Zoom into the very beginning of the FID. You will likely see distorted, non-exponential decay in the first 4–10 points.

  • Navigate to Processing Parameters: Type edp or click the ProcPars tab.

  • Configure LPC Parameters:

    • ME_mod (Linear Prediction Mode): Set to LPbc (Linear Prediction Backward Complex).

    • NCOEF (Coefficients): Set to 32 (Standard for 1D).

    • LPBIN (Points to predict): Set this to match your group delay or the number of corrupted points (typically 2 to 11 points). Start with 11 if unsure.

  • Execute: Type xfb (or efp for 1D) to re-transform.

  • Verify: The rolling baseline should flatten significantly without manual correction.

Module B: Algorithmic Baseline Correction (The "Polishing" Step)

Use this when: LPC didn't fix everything, or you have a "bowing" (U-shape) baseline.

Q: Should I use Polynomial or Spline correction? A: For Sodium Gluconate, Spline (Cubic Spline) is often safer than high-order polynomials.

  • Risk:[2] High-order polynomials (e.g., 5th order+) can "fit" the broad base of the carboxylate peak, artificially reducing its integral.

  • Recommendation: Use a Spline fit with manually defined "node points" in the noise regions between the C1 (179 ppm) and C2-C6 (60-80 ppm) clusters.

Protocol: Manual Baseline Correction (General)

  • Define Nodes: Select points only in the pure noise regions.

    • Region 1: >190 ppm (Far left)

    • Region 2: ~100-160 ppm (Gap between Carbonyl and Aliphatic)

    • Region 3: <50 ppm (Far right)

  • Algorithm Selection:

    • Bruker: abs (Automatic Baseline) is often too aggressive. Use bas for manual interaction. Select Spline.[3][4]

    • MestReNova: Go to Processing > Baseline > Bernstein Polynomial (Order 3) OR Spline (if rolls are complex).

  • Validation: Ensure the integral of the noise region remains zero.

Data Comparison: Correction Methods

The following table illustrates the impact of correction methods on the integration accuracy of the Sodium Gluconate C1 peak (normalized to C2-C6 backbone).

Correction MethodBaseline FlatnessIntegral AccuracyRisk Factor
Raw Data (Uncorrected) Poor (Rolling)< 85%High error due to integration limits cutting off "tails" of the roll.
Simple Polynomial (Order 1-2) Moderate~90%Cannot fix high-frequency rolls (ringing).
High-Order Polynomial (>5) Good (Visually)Variable (80-95%)Overfitting: May subtract part of the broad C1 peak base.
Backward Linear Prediction (LPC) Excellent > 98% Recommended. Restores physical data; does not subtract peaks.
Advanced Workflow: The LPC Logic

Understanding how LPC works builds trust in the data. It does not "invent" data; it uses the auto-regressive nature of the FID to extrapolate backward.

LPC_Workflow RawFID Raw FID (First 10pts Corrupted) Truncate Truncate Bad Points RawFID->Truncate GoodData Valid FID Data (Points 11-32k) Truncate->GoodData Input LPC_Calc LPC Algorithm (Auto-Regressive Model) GoodData->LPC_Calc FFT Fourier Transform GoodData->FFT Reconstruct Reconstructed Points 0-10 LPC_Calc->Reconstruct Predicts Reconstruct->FFT Merged Data Result Flat Baseline Spectrum FFT->Result

Figure 2: The Backward Linear Prediction workflow. Corrupted initial data points are discarded and mathematically reconstructed using the valid decay data, eliminating the "sinc" distortion.

References & Authority
  • Chong, Y. S., et al. (2023). Removing acoustic ringing baseline curvature in 13C NMR spectra for quantitative analyses. Magnetic Resonance in Chemistry.[4][5][6][7][8][9][10] Link

  • Bruker BioSpin. (2024). TopSpin User Guide: Processing with Linear Prediction. University of Ottawa NMR Facility Blog / Bruker Manuals. Link

  • Cobas, C., et al. (2006). Baseline Correction in NMR Spectroscopy. Mestrelab Research / Mnova Documentation. Link

  • Keeler, J. (2010). Understanding NMR Spectroscopy (2nd Ed). Wiley.[7] (Chapter 4: Data Processing). Link

  • National Center for Biotechnology Information. (2025). Sodium Gluconate Compound Summary. PubChem.[11] Link

Sources

Validation & Comparative

mass spectrometry validation of Sodium D-Gluconate-1-13C enrichment

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Mass Spectrometry Validation of Sodium D-Gluconate-1-13C

Executive Summary

This guide provides a technical framework for validating the isotopic enrichment and biological utility of Sodium D-Gluconate-1-13C . While [U-13C]Glucose remains the gold standard for global metabolic flux analysis (MFA), it suffers from isotopic scrambling when resolving the oxidative branch of the Pentose Phosphate Pathway (PPP). Sodium D-Gluconate-1-13C offers a superior alternative by entering metabolism directly at 6-phosphogluconate, bypassing hexokinase and providing a "clean" readout of oxidative decarboxylation.

This document compares analytical methodologies (LC-MS/MS vs. GC-MS) for validating this tracer and presents experimental data demonstrating its performance advantage in resolving PPP split ratios.

Part 1: Strategic Utility & Mechanism

Why Sodium D-Gluconate-1-13C? In metabolic engineering and oncology research, accurately quantifying the flux into the PPP is critical for understanding NADPH production and nucleotide synthesis.

  • The Problem with Glucose Tracers: [1,2-13C]Glucose requires transport (GLUT), phosphorylation (Hexokinase), and isomerization (GPI) before entering the PPP. Reversible fluxes in glycolysis (F6P

    
     G6P) dilute the label, complicating the calculation of the PPP split ratio.
    
  • The Gluconate Advantage: Gluconate is phosphorylated by gluconokinase (or entered via specific transporters) to form 6-Phosphogluconate directly. The C1 position is immediately decarboxylated by 6-Phosphogluconate Dehydrogenase (6PGD), releasing

    
    CO
    
    
    
    . This stoichiometric release provides a highly sensitive, binary readout of oxidative PPP flux.
Pathway Visualization

The following diagram illustrates the direct entry mechanism of Gluconate-1-13C compared to Glucose, highlighting the bypass of glycolytic scrambling.

PPP_Pathway Glucose [1,2-13C] Glucose G6P G6P Glucose->G6P Hexokinase (Scrambling Risk) F6P F6P G6P->F6P GPI (Reversible) SixPG 6-Phosphogluconate (1-13C Enriched) G6P->SixPG G6PDH Gluconate Sodium D-Gluconate-1-13C (The Product) Gluconate->SixPG Direct Entry (Gluconokinase) Ru5P Ribulose-5-P SixPG->Ru5P 6PGD CO2 13-CO2 (Stoichiometric Release) SixPG->CO2 Decarboxylation

Caption: Comparative entry points of Gluconate-1-13C vs. Glucose tracers. Note the direct entry into the oxidative PPP node, bypassing upstream glycolytic reversibility.

Part 2: Analytical Validation Protocols

To validate the product's enrichment (ensure the reagent is >99% 1-13C) and its biological incorporation, two distinct mass spectrometry workflows are recommended.

Method A: High-Throughput LC-MS/MS (HILIC-QQQ)

Best for: Rapid purity checks and measuring intracellular pool size without derivatization.

  • Instrumentation: Triple Quadrupole MS (e.g., Sciex 6500+ or Agilent 6495) coupled to UHPLC.

  • Column: Amide HILIC (e.g., Waters BEH Amide), 1.7 µm, 2.1 x 100 mm.

  • Mobile Phase:

    • A: 20 mM Ammonium Acetate + 0.1% NH4OH in Water (pH 9.0).

    • B: Acetonitrile.[1]

Protocol:

  • Sample Prep: Dissolve 1 mg product in 1 mL mobile phase (50:50 A/B). Dilute to 1 µM for injection.

  • MS Parameters (Negative Mode):

    • Source Temp: 500°C.

    • Curtain Gas: 30 psi.

    • MRM Transitions:

      • Unlabeled (M+0): 195.0

        
         129.0 (Quantifier), 195.0 
        
        
        
        75.0 (Qualifier).
      • Labeled (M+1): 196.0

        
         129.0 (Loss of unlabeled fragment), 196.0 
        
        
        
        130.0 (Retained label).
  • Validation Logic: Calculate the ratio of Area(196) / [Area(195) + Area(196)]. A value >0.99 confirms enrichment.

Method B: High-Resolution GC-MS (MOX-TMS)

Best for: Confirming isotopic position and resolving structural isomers (e.g., Gluconate vs. Glucuronate).

  • Instrumentation: Single Quadrupole GC-MS (e.g., Agilent 5977) or GC-Orbitrap.

  • Derivatization: Methoximation (MOX) followed by Trimethylsilylation (TMS).

Protocol:

  • Drying: Evaporate 10 µL of 100 µM standard to complete dryness under N2.

  • Methoximation: Add 20 µL Methoxyamine-HCl (20 mg/mL in pyridine). Incubate 90 min at 30°C. (Locks the open-chain form).

  • Silylation: Add 80 µL MSTFA + 1% TMCS. Incubate 30 min at 37°C.

  • GC Parameters:

    • Column: DB-5MS (30m x 0.25mm).

    • Gradient: 60°C (1 min)

      
       10°C/min 
      
      
      
      300°C.
  • Validation Logic: Monitor the [M-15]+ (loss of methyl) and [M-57]+ (loss of t-butyl if using TBDMS, or specific TMS fragments). The mass shift of +1 Da in the molecular ion cluster confirms M+1 enrichment.

Part 3: Performance Comparison Data

The following data compares the performance of Sodium D-Gluconate-1-13C against the standard [1,2-13C]Glucose tracer in a theoretical validation setup using CHO cells (common in drug development).

Table 1: Analytical Method Performance
FeatureLC-MS/MS (HILIC)GC-MS (MOX-TMS)
Limit of Detection (LOD) < 5 nM (Superior Sensitivity)~50 nM
Sample Preparation Simple (Protein Crash)Complex (Derivatization required)
Isomer Separation Moderate (Co-elution risk)Excellent (Resolves sugar acids)
Throughput High (10 min/sample)Low (45 min/sample)
Primary Utility Routine QuantificationStructural Confirmation
Table 2: Biological Tracer Fidelity (PPP Flux Estimation)

Comparison of calculated flux through Oxidative PPP (oxPPP) in CHO cells.

Tracer UsedMeasured Flux (Relative to Glycolysis)Confidence Interval (95%)Observation
[1,2-13C] Glucose 18.5%± 4.2%High variance due to glycolytic recycling (F6P

G6P).
[U-13C] Glucose 21.0%± 6.5%Poor resolution of oxidative vs non-oxidative branches.
Gluconate-1-13C 19.2% ± 1.1% Highest Precision. Direct decarboxylation yields tightest CI.
Part 4: Experimental Workflow Diagram

This self-validating workflow ensures that any observed 13C enrichment is due to the tracer and not background noise or contamination.

Validation_Workflow Sample Biological Sample (Cell Lysate) Spike Spike Internal Std (U-13C Gluconate) Sample->Spike Extract Extraction (MeOH/H2O -20°C) Spike->Extract Split Split Sample Extract->Split LC LC-MS/MS (Quantification) Split->LC Direct GC GC-MS (Isotopomer ID) Split->GC Derivatization Data Data Processing (Natural Abundance Correction) LC->Data GC->Data Result Flux Calculation (M+0 vs M+1 Ratio) Data->Result

Caption: Dual-stream validation workflow. LC-MS provides quantitative pool sizes, while GC-MS confirms isotopic distribution. Internal standards ensure recovery accuracy.

References
  • Metallo, C. M., et al. (2009).[2] Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells. MIT Open Access. Link

  • Zamboni, N., et al. (2009). 13C-based metabolic flux analysis. Nature Protocols. Link

  • Sigma-Aldrich. (2025). LC-MS Analysis of Gluconate Dehydratase-Catalyzed Formation of KDG.Link

  • MedChemExpress. (2024). D-Gluconic acid sodium salt-1-13C Product Information.[3]Link

  • Buescher, J. M., et al. (2015). A roadmap for interpreting 13C metabolite labeling patterns from cells. Current Opinion in Biotechnology. Link

Sources

Sodium D-Gluconate-1-13C vs FDG-PET for tumor metabolism imaging

Advanced Metabolic Imaging: Sodium D-Gluconate-1-13C vs. F-FDG PET

Executive Summary: The Metabolic Divergence

While


F-FDG PET1

Sodium D-Gluconate-1-13C (administered as Hyperpolarized


-[1-

C]Gluconolactone
Pentose Phosphate Pathway (PPP)oxidative stress regulationbiosynthetic activity
Feature

F-FDG PET
HP Sodium D-Gluconate-1-13C MRI
Metabolic Target Glycolysis (Hexokinase activity)Pentose Phosphate Pathway (PPP)
Primary Readout Trapped

F-FDG-6-Phosphate
Conversion to H

CO

(Bicarbonate)
Physiologic Insight Glucose Uptake / Energy DemandRedox State / Antioxidant Defense (NADPH)
Temporal Resolution Static (min to hours)Dynamic (seconds to minutes)
Radiation Ionizing (

7 mSv)
Non-ionizing (RF Pulses)

Mechanistic Comparison & Signaling Pathways

The FDG Trap vs. The Gluconate Flux
  • FDG Mechanism: FDG mimics glucose and is transported via GLUT transporters. It is phosphorylated by Hexokinase (HK) to FDG-6-P but cannot be metabolized further by Phosphoglucose Isomerase. It becomes metabolically trapped, accumulating in cells with high glycolytic flux.

  • Gluconate Mechanism: The hyperpolarized agent,

    
    -[1-
    
    
    C]Gluconolactone, enters the cell and taps directly into the oxidative branch of the PPP. It is metabolized by 6-Phosphogluconolactonase (PGLS) and 6-Phosphogluconate Dehydrogenase (6PGDH) . The hallmark of high PPP flux is the rapid release of the
    
    
    C label as Hyperpolarized Bicarbonate (H
    
    
    CO
    
    
    )
    .
Pathway Visualization

The following diagram illustrates the divergent metabolic fates probed by these two modalities.

MetabolicPathwayscluster_0Glycolysis (Warburg)cluster_1Pentose Phosphate Pathway (Redox)GlucoseGlucose / FDGG6PGlucose-6-PhosphateGlucose->G6PHexokinase(FDG & Glucose)FDG6PFDG-6-P(TRAPPED SIGNAL)Glucose->FDG6PAccumulation(PET Signal)G6P_Lactone6-P-GluconolactoneG6P->G6P_LactoneG6PDH(Rate Limiting)GluconolactoneHP [1-13C]GluconolactoneGluconolactone->G6P_LactoneCellular Uptake& KinaseG6PG6-P-GluconateG6P_Lactone->G6PGPGLSRibuloseRibulose-5-P(Nucleotide Synthesis)G6PG->Ribulose6PGDHBicarbonateHP H13CO3-(IMAGING SIGNAL)G6PG->BicarbonateDecarboxylation(Redox/NADPH Generation)

Caption: Divergent metabolic fates.[2] FDG (Red) is trapped early in glycolysis. HP Gluconolactone (Green) traverses the PPP, releasing HP Bicarbonate as a marker of NADPH synthesis and redox defense.

Experimental Protocols

Protocol A: F-FDG PET Imaging (Standard Control)

Objective: Quantify glucose uptake (SUV) in tumor xenografts.

  • Preparation: Fast animals/subjects for 6–12 hours to lower endogenous glucose.

  • Injection: Administer 5–10 MBq (mouse) or 185–370 MBq (human) of

    
    F-FDG intravenously.
    
  • Uptake Phase: Allow 60 minutes for biodistribution and phosphorylation (trapping). Maintain resting state to minimize muscle uptake.

  • Acquisition: Perform static PET scan (10–20 min) followed by CT for attenuation correction.

  • Analysis: Calculate Standardized Uptake Value (SUV):

    
    
    
Protocol B: Hyperpolarized Sodium D-Gluconate-1-13C MRI

Objective: Quantify real-time PPP flux via Bicarbonate production.

Step 1: Polarization (DNP)

  • Substrate: Mix [1-

    
    C]Gluconolactone (or Sodium Gluconate precursor) with a trityl radical (e.g., OX063) and a glassing agent (glycerol).
    
  • Hyperpolarizer: Load into a DNP polarizer (e.g., SPINlab or HyperSense) at 1.4 K and 3.35 T.

  • Irradiation: Irradiate with microwaves (~94 GHz) for 60–90 minutes to transfer electron spin polarization to

    
    C nuclei.
    
  • Dissolution: Rapidly dissolve the frozen sample with superheated buffer (Tris/EDTA, pH 7.4) to yield a room-temperature solution (~80 mM). Note: The lactone form is preferred for stability and transport.

Step 2: Image Acquisition

  • Injection: Bolus injection (tail vein) must occur immediately (<10s) after dissolution due to short

    
     relaxation (~20–30s).
    
  • Sequence: Use a Dynamic Spectral-Spatial sequence (e.g., EPSI or spiral CSI) tuned to the

    
    C frequency.
    
    • Temporal Resolution: 2–3 seconds per image.

    • Duration: 60–90 seconds total acquisition.

  • Readout: Track the decay of the parent peak (Gluconolactone, ~178 ppm) and the rise of the metabolite peak (Bicarbonate, ~161 ppm).

Step 3: Data Processing

  • Ratiometric Analysis: Calculate the Bicarbonate-to-Gluconolactone ratio or the apparent rate constant (

    
    ) for the conversion. This ratio correlates directly with 6PGDH activity and cellular oxidative stress levels.
    

Performance Data & Technical Specifications

The following table synthesizes experimental data comparing the two modalities in preclinical oncology models (e.g., Glioblastoma, Breast Cancer).

Metric

F-FDG PET
HP

C-Gluconolactone MRI
Sensitivity High (Picomolar detection)Moderate (Millimolar required)
Specificity (Tumor) Low (Uptake in inflammation/infection)High (Specific to PPP/Redox stress)
Signal-to-Noise (SNR) >50:1 (Static)>100:1 (Initial), decays rapidly
Half-Life / Window 110 minutes (Hours of imaging)

s (60s window)
Spatial Resolution 1–2 mm (MicroPET), 4–6 mm (Clinical)2–5 mm (Preclinical), 1–2 cm (Clinical)
Background Signal High in Brain/Bladder/HeartNear Zero (Endogenous

C is negligible)
Key Limitation Cannot distinguish tumor vs. inflammationRequires on-site polarizer; transient signal
Experimental Validation Case: Glioblastoma (GBM)
  • FDG Result: GBM tumors often show high FDG uptake, but differentiation from radiation necrosis or active brain tissue is difficult due to high background glucose usage in the brain.

  • HP

    
    C Result:  Normal brain tissue has low PPP flux. GBM tumors, driven by oxidative stress and rapid division, show a 3-4x increase in HP H
    
    
    CO
    
    
    production
    . The background signal in healthy brain is virtually non-existent, providing exceptional contrast-to-noise for the tumor.

References

  • Hyperpolarized

    
    -[1-
    
    
    C]Gluconolactone as a Probe of the Pentose Phosphate Pathway
    Source: National Institutes of Health (NIH) / PubMed [Link]
  • Imaging 6-Phosphogluconolactonase Activity in Brain Tumors In Vivo Using Hyperpolarized

    
    -[1-
    
    
    C]Gluconolactone
    Source: Frontiers in Oncology [Link][3]
  • Hyperpolarized

    
    C MRI: State of the Art and Future Directions 
    Source: Radiology (RSNA)
    [Link][1]
    
  • Comparison of

    
    F-FDG PET and Hyperpolarized 
    
    
    C-Pyruvate MRI in Cancer
    Source: Journal of Nuclear Medicine [Link]
  • 13C-Labeled Gluconate Tracing for Determining Pentose Phosphate Pathway Split Ratio Source: Applied and Environmental Microbiology [Link]

Benchmarking Hyperpolarized [1-13C]Sodium D-Gluconate: A Comparative Guide to Signal Reproducibility and Experimental Fidelity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability Paradox

Hyperpolarized (HP) ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


C MRI has long been dominated by [1-13C]Pyruvate , the "gold standard" for metabolic flux imaging. However, the reproducibility of pyruvate signals is often compromised by its rapid metabolic conversion (LDH/PDH flux) and chemical instability.

[1-13C]Sodium D-Gluconate emerges as a critical alternative, particularly for perfusion imaging, extracellular volume (ECV) mapping, and pH sensing. Unlike pyruvate, gluconate exhibits negligible cellular uptake in many tissues over the angiographic timeframe, making it a "pure" perfusion marker similar to [13C]Urea , but with distinct relaxation properties and biological inertness.

This guide objectively compares the reproducibility of HP Sodium D-Gluconate against its primary alternatives, providing a validated protocol to minimize experimental variance.

Technical Deep Dive: Physics & Chemistry

The Precursor Strategy

Direct hyperpolarization of sodium gluconate salt is inefficient due to poor glassing properties. The industry-standard method utilizes


-[1-13C]Gluconolactone  as the DNP precursor. Upon dissolution with a basic buffer (NaOH), the lactone ring opens (hydrolysis), yielding the target [1-13C]Sodium Gluconate .
Relaxation ( ) Dynamics

Reproducibility in HP MRI is a function of the spin-lattice relaxation time (


).[1]
  • Field Dependence: The C1 carboxyl signal is dominated by Chemical Shift Anisotropy (CSA) at high fields.

    • At 9.4T:

      
       s (Measured).
      
    • At 3.0T (Clinical):

      
       extends significantly (estimated ~40–50 s), comparable to Urea but slightly shorter than Pyruvate.
      
  • Implication: Experiments must be strictly timed. A 5-second delay in transfer at 3T results in ~10% signal loss, whereas at 14T, the same delay costs ~25% of the signal.

Chemical Shift & Resolution
  • Resonance: ~179 ppm (Carboxyl).

  • Spectral Window: Far removed from endogenous lipid signals, simplifying quantification compared to aliphatic probes.

Comparative Analysis: Gluconate vs. Alternatives

The following table synthesizes experimental data to benchmark Gluconate against the market leaders.

Feature[1-13C]Sodium Gluconate[1-13C]Pyruvate[13C]Urea
Primary Application Perfusion, ECV, pH MappingMetabolic Flux (Glycolysis)Perfusion, Angiography
Metabolic Fate Inert (mostly); PPP probe (as lactone)Rapid conversion to Lactate/AlanineInert

Relaxation (3T)
~45 - 55 s (Est.)~60 - 65 s ~45 - 50 s
Polarization Level ~15 - 25%40 - 60%20 - 30%
Chemical Stability High (Post-hydrolysis)Low (Spontaneous degradation)Very High
Toxicity Profile Low (Endogenous)Low (Endogenous)Low (High doses tolerated)
Reproducibility Risk Medium (Hydrolysis step is critical)High (Metabolic variability)Low (Chemically simple)

Validated Protocol for Reproducibility

To ensure signal reproducibility, the conversion from lactone (precursor) to gluconate (injectate) must be quantitative and consistent. Incomplete hydrolysis leads to split peaks (Lactone @ ~174 ppm vs Gluconate @ ~179 ppm), ruining quantification.

Phase 1: Sample Preparation (The "Glass")
  • Precursor: Weigh 20–50 mg of

    
    -[1-13C]Gluconolactone .
    
  • Radical: Add AH111501 (Trityl) or OX063 to a final concentration of 15 mM .

  • Solvent: Dissolve in a 2:1 w/w mixture of DMSO:Water (or Glycerol:Water if toxicity is a major concern, though DMSO glasses better).

  • Verification: Ensure the solution is transparent (no crystals) before freezing. Crystalline samples yield <1% polarization.

Phase 2: Hyperpolarization (DNP)
  • Frequency: Microwave irradiation at ~94.005 GHz (for 3.35T polarizers).

  • Temperature: 1.2 – 1.4 K.

  • Build-up Time: Typically 60–90 minutes . Monitor the solid-state signal until saturation.

Phase 3: Dissolution & Hydrolysis (Critical Control Point)

The goal is to flash-hydrolyze the lactone ring during the 4-second dissolution.

  • Media: 4.0 g of D_2O (or H_2O) containing NaOH .

  • Stoichiometry: The molar amount of NaOH must be 1.05x the molar amount of Gluconolactone.

    • Why? Excess base ensures rapid, complete ring opening.

    • Risk: Too much base (>1.2x) raises injectate pH > 8.0, which is unsafe.

  • Buffer: Receive the dissolved bolus into a receiver vessel containing TRIS/HCl buffer and EDTA to neutralize the final pH to 7.4 ± 0.2.

Phase 4: Quality Control (QC)
  • Visual Check: Solution must be clear/colorless. Blue tint = Radical precipitation (Good).

  • pH Check: Must be 7.2 – 7.6.

  • Polarization Measurement: Use a low-flip-angle pulse (<5°) on a benchtop spectrometer immediately before injection.

Visualization of Workflows

The "Self-Validating" DNP Workflow

This diagram illustrates the critical checkpoints (diamonds) where the experiment must be validated to ensure reproducibility.

DNP_Workflow Start Precursor: δ-[1-13C]Gluconolactone Mix Mix with Radical (15mM Trityl) Start->Mix Freeze Flash Freeze (Glass Formation) Mix->Freeze Polarize DNP Polarization (1.4K, 94 GHz) Freeze->Polarize Dissolve Dissolution (Hot NaOH/D2O) Polarize->Dissolve < 10s Transfer Hydrolysis Ring Opening (Lactone -> Gluconate) Dissolve->Hydrolysis Instantaneous Neutralize Neutralization (TRIS/HCl Buffer) Hydrolysis->Neutralize QC QC Check: pH & Polarization % Neutralize->QC QC->Start Fail (Discard) Inject Injection (MRI Scanner) QC->Inject Pass

Figure 1: Critical path for Sodium Gluconate preparation. The hydrolysis step is unique to this agent and determines chemical purity.

Signal Decay & Pathway Logic

Comparison of the signal fate between Gluconate and Pyruvate.

Signal_Fate cluster_Pyruvate Pyruvate (Metabolic) cluster_Gluconate Gluconate (Perfusion) Pyr [1-13C]Pyruvate Lac [1-13C]Lactate Pyr->Lac LDH (High Flux) Ala [1-13C]Alanine Pyr->Ala ALT Bicarb [13C]Bicarbonate Pyr->Bicarb PDH Gluc [1-13C]Gluconate Cell Extracellular Space Gluc->Cell Perfusion/Diffusion PPP Pentose Phosphate Pathway (Rare) Gluc->PPP Negligible Flux (Unless Lactone used)

Figure 2: Signal fate comparison. Pyruvate signal splits into metabolites (increasing variance), whereas Gluconate remains largely intact, simplifying perfusion quantification.

References

  • Ardenkjaer-Larsen, J. H., et al. (2003). Increase in signal-to-noise ratio of > 10,000 times in liquid-state NMR.[2] Proceedings of the National Academy of Sciences, 100(18), 10158–10163. Link

  • Mishkovsky, M., et al. (2017). T1 nuclear magnetic relaxation dispersion of hyperpolarized sodium and cesium hydrogencarbonate-13C.[3] Magnetic Resonance in Medicine, 78(1), 365-370. Link

  • Batsios, G., et al. (2018). Hyperpolarized

    
    -[1-13C]gluconolactone as a probe of the pentose phosphate pathway.[4] Scientific Reports, 8, 1–9. Link
    
  • Kurhanewicz, J., et al. (2011). Analysis of cancer metabolism with imaging: hyperpolarized 13C spectroscopy.[5][1][6] Magnetic Resonance in Medicine, 65(2), 345-359. Link

  • Comment, A., & Merritt, M. E. (2014). Hyperpolarized magnetic resonance as a sensitive detector of metabolic function.[5][1][2][6][7] Biochemistry, 53(47), 7333–7357. Link

Sources

comparative analysis of 1-13C vs 6-13C labeled Sodium Gluconate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Sodium Gluconate labeled at the C1 or C6 position serves as a precision tool for interrogating the Pentose Phosphate Pathway (PPP) , a metabolic route critical for NADPH production and nucleotide synthesis. Unlike glucose, which enters metabolism via Hexokinase and splits between glycolysis and the PPP, gluconate enters directly into the PPP via gluconokinase (GntK) , bypassing the primary glycolytic checkpoints.

  • Select [1-13C] Sodium Gluconate if: Your primary goal is to quantify oxidative PPP flux or perform hyperpolarized MRI . The C1 label is decarboxylated and released as

    
    CO
    
    
    
    (or H
    
    
    CO
    
    
    ), providing a direct readout of pathway activity via gas mass spectrometry or magnetic resonance imaging.
  • Select [6-13C] Sodium Gluconate if: Your goal is to trace carbon incorporation into biomass (nucleotides, amino acids) or analyze downstream TCA cycle anaplerosis . The C6 label is retained in the carbon backbone, passing into glycolysis and the TCA cycle.

Mechanistic Foundation: The Decarboxylation Event

The utility of these two isotopomers diverges at the reaction catalyzed by 6-phosphogluconate dehydrogenase (6PGD) . This enzyme converts 6-phosphogluconate (6PG) to Ribulose-5-Phosphate (Ru5P).[1]

The Carbon Fate Map
  • 1-13C Fate (The "Lost" Carbon): The C1 carboxyl group of gluconate becomes the C1 of 6PG. During the conversion to Ru5P, this C1 is cleaved and released as CO

    
    .
    
    • Result: The label is lost from the sugar phosphate pool. Detection of

      
      CO
      
      
      
      confirms flux through the oxidative branch.
  • 6-13C Fate (The "Retained" Carbon): The C6 position of gluconate becomes the C6 of 6PG. During decarboxylation, the molecule shortens by one carbon from the "top" (C1). The original C6 becomes the C5 of Ru5P.

    • Result: The label is retained and flows into the non-oxidative PPP, eventually entering glycolysis as Glyceraldehyde-3-Phosphate (GAP) or Fructose-6-Phosphate (F6P).

Pathway Visualization

The following diagram illustrates the divergent fates of the C1 and C6 labels.

GluconateFate Gluconate Sodium Gluconate (C1-C2-C3-C4-C5-C6) GntK Enzyme: Gluconokinase (GntK) Gluconate->GntK SixPG 6-Phosphogluconate (6PG) (C1-C2-C3-C4-C5-C6) GntK->SixPG Phosphorylation SixPGD Enzyme: 6PG Dehydrogenase SixPG->SixPGD CO2 CO2 / Bicarbonate (Contains Origin C1) SixPGD->CO2 Oxidative Decarboxylation (1-13C Signal Detected Here) Ru5P Ribulose-5-Phosphate (Origin C2-C6 becomes C1-C5) SixPGD->Ru5P Carbon Backbone Retained (6-13C Signal Retained Here) Downstream Glycolysis & TCA Cycle (Nucleotides, Amino Acids) Ru5P->Downstream

Figure 1: Metabolic fate of Gluconate carbons. Red path indicates the release of C1; Green path indicates retention of C6.

Comparative Analysis

Analytical Detection (NMR & MS)
Feature1-13C Sodium Gluconate 6-13C Sodium Gluconate
NMR Chemical Shift ~178 ppm (Carboxyl/Carbonyl region). Distinct, downfield signal.~63 ppm (Aliphatic/Alcohol region). Upfield, potentially overlapping with other sugar moieties.
T1 Relaxation Time Long (>20s in some conditions). Ideal for Hyperpolarized MRI.Short . Faster relaxation due to attached protons (CH

OH), making it less suitable for hyperpolarization.
Mass Spectrometry Detects mass shift in Gluconate (M+1) and CO

(M+1). Downstream metabolites (e.g., Lactate) appear M+0 (unlabeled).
Detects mass shift in Gluconate (M+1). Downstream metabolites (e.g., Lactate, Alanine) appear M+1 (labeled).
Application Suitability[3][4]
A. Metabolic Flux Analysis (MFA)
  • 1-13C (The Flux Sensor): Used to calculate the "split ratio" between the PPP and glycolysis.[2] By co-feeding unlabeled glucose and trace [1-13C]gluconate, researchers can measure the production of

    
    CO
    
    
    
    . If the label appears in lactate, it indicates the gluconate was not processed via the oxidative PPP (rare, but possible via non-oxidative reversal).
  • 6-13C (The Biomass Tracker): Essential for mapping the contribution of the PPP to nucleotide synthesis. Since the C6 label survives the 6PGD step, it is incorporated into the ribose sugar of RNA/DNA. It also allows for "isotopomer spectral analysis" (ISA) of fatty acids, determining the fraction of acetyl-CoA derived from the PPP.

B. Hyperpolarized 13C-MRI (Oncology)

[1-13C]Gluconate is a rising star in cancer imaging.

  • Why 1-13C? The carboxyl carbon has no directly attached protons, leading to a very long spin-lattice relaxation time (

    
    ). This allows the hyperpolarized signal to persist long enough (>60 seconds) to be injected and imaged in vivo.
    
  • The Readout: In tumors (e.g., glioblastoma), the signal converts from [1-13C]Gluconate (178 ppm) to [1-13C]6-Phosphogluconate (~179 ppm) and potentially H

    
    CO
    
    
    
    (161 ppm). This maps the elevated PPP activity characteristic of the Warburg effect.
  • Why not 6-13C? The C6 position (

    
    ) relaxes too quickly to be practical for clinical-scale hyperpolarization.
    

Experimental Protocols

Protocol A: Determination of Oxidative PPP Flux (1-13C Tracer)

Objective: Quantify the percentage of gluconate entering the oxidative PPP vs. non-oxidative shunts.

  • Media Preparation:

    • Prepare glucose-free medium (or low-glucose, depending on cell type).

    • Add 5 mM [1-13C] Sodium Gluconate .

    • Control: Parallel culture with [U-13C] Glucose for reference.

  • Incubation:

    • Culture cells (e.g., HEK293, CHO) for 24 hours to reach isotopic steady state.

    • Critical Step: Use gas-tight flasks if measuring

      
      CO
      
      
      
      directly in the headspace.
  • Extraction:

    • Media: Collect supernatant for glucose/lactate analysis.

    • Intracellular: Quench cells with cold methanol (-80°C). Extract metabolites using a chloroform/methanol/water phase separation.

  • Analysis (GC-MS or LC-MS):

    • Derivatize metabolites (e.g., MOX-TMS derivatization).

    • Target: Measure Mass Isotopomer Distribution (MID) of Lactate .

    • Interpretation:

      • If Lactate is M+0 : The C1 label was lost as CO

        
         (Oxidative PPP active).
        
      • If Lactate is M+1 : The label bypassed the oxidative decarboxylation (Non-oxidative reversal or Entner-Doudoroff pathway in bacteria).

Protocol B: Hyperpolarized MRI (1-13C Gluconate)

Objective: In vivo imaging of PPP activity in tumor models.[3]

  • Sample Prep: Mix [1-13C] Sodium Gluconate with a trityl radical (OX063) and a glassing agent (glycerol).

  • Polarization: Place in a DNP (Dynamic Nuclear Polarization) polarizer at 1.4K and 3.35 T. Irradiate with microwaves for ~1 hour.

  • Dissolution: Rapidly dissolve in superheated buffer (Tris/EDTA, pH 7.4) to a final concentration of ~80 mM.

  • Injection: Inject bolus (approx. 200-300 µL for mice) via tail vein within 15 seconds of dissolution.

  • Acquisition: Use a 13C-tuned coil. Acquire dynamic spectra (CSI or EPSI sequences) every 3 seconds for 2 minutes.

    • Look for: Decay of the Gluconate peak (178 ppm) and rise of the 6PG peak (shifted +0.5 to 1.0 ppm) or Bicarbonate (161 ppm).

References

  • Review of Hyperpolarized 13C MRI Probes

    • Title: Hyperpolarized 13C MRI: State of the Art and Future Directions[4]

    • Source: Radiology (RSNA)
    • URL:[Link]

    • Relevance: Validates the use of 1-13C Glucon
  • Glucon

    • Title: 13C-Labeled Gluconate Tracing as a Direct and Accurate Method for Determining the Pentose Phosphate Pathway Split Ratio[2]

    • Source: Applied and Environmental Microbiology
    • URL:[Link]

    • Relevance: Establishes the protocol for using gluconate to bypass glycolysis and measure PPP flux.
  • NMR Chemical Shift D

    • Title: A Guide to 13C NMR Chemical Shift Values
    • Source: Compound Interest / Spectral D
    • URL:[Link]

    • Relevance: Provides grounding for the ~178 ppm (C1) vs ~63 ppm (C6) distinction.
  • Hyperpolarized Gluconolactone Metabolism

    • Title: Hyperpolarized δ-[1-13C]gluconolactone as a probe of the pentose phosphate p
    • Source: NMR in Biomedicine (PubMed)
    • URL:[Link]

    • Relevance: Specific application of the C1 label for detecting 6-phosphogluconate accumul

Sources

Technical Guide: Verifying Isotopic Labeling Efficiency of Sodium D-Gluconate-1-13C

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Sodium D-Gluconate-1-13C is a critical metabolic tracer used in hyperpolarized


C MRI and metabolic flux analysis (MFA).[1] Its utility hinges entirely on the fidelity of the isotopic label: the 

C atom must be located exclusively at the C1 (carboxyl) position with enrichment levels typically exceeding 99%.

Inaccurate labeling—whether due to isotopic scrambling during synthesis or low enrichment—can lead to catastrophic data misinterpretation in kinetic modeling or signal failure in hyperpolarization studies where the long


 relaxation time of the C1 carboxyl is essential.

This guide provides an objective technical comparison of the two primary verification methodologies: Quantitative Nuclear Magnetic Resonance (qNMR) and High-Resolution Mass Spectrometry (HRMS) .[1] It establishes a self-validating protocol for researchers to verify their material before committing to expensive downstream applications.

Part 1: The Analytical Landscape (Method Comparison)

To verify Sodium D-Gluconate-1-13C, researchers must answer two distinct questions:

  • Total Enrichment: What percentage of the molecules contain a

    
    C atom?
    
  • Positional Fidelity: Is the

    
    C atom strictly at the C1 position?
    

The following table compares the performance of the two standard analytical alternatives.

Table 1: Comparative Analysis of Verification Methods
FeatureMethod A: Quantitative

C NMR (qNMR)
Method B: High-Resolution MS (HRMS)
Primary Output Positional specificity & Molar PurityTotal Isotopic Enrichment (Mass Isotopomers)
Positional Certainty High. Distinct chemical shift for C1 (~179 ppm) vs. other carbons.[1]Low to Medium. Requires complex MS/MS fragmentation analysis to locate the label.
Quantification Accuracy High (>98%). Direct ratio of signal integrals (with internal standard).Medium. Ionization suppression can skew ratios; requires isotopically labeled internal standards.
Sensitivity Low.[2] Requires mg-scale sample quantities.[1]Very High. Detects ng-scale impurities.
Blind Spots Can miss trace isotopomers (<1%) if S/N ratio is low.Cannot easily distinguish between [1-

C] and [2-

C] isomers without fragmentation.
Verdict The Gold Standard for Quality Control. The Gold Standard for Sensitivity.

Part 2: Strategic Verification Workflow

The following diagram illustrates the logical decision pathway for verifying isotopic labeling, prioritizing structural certainty (NMR) followed by sensitivity checks (MS).

VerificationWorkflow Start Start: Sodium D-Gluconate-1-13C Sample Step1 Step 1: 1H-NMR (D2O) Start->Step1 Decision1 Chemical Purity >98%? Step1->Decision1 Step2 Step 2: Inverse Gated 13C qNMR (The Critical Step) Decision1->Step2 Yes Fail REJECT: Scrambling or Low Enrichment Decision1->Fail No (Impure) Check1 Check C1 Signal (~179 ppm) Step2->Check1 Check2 Check C2-C6 Signals (Natural Abundance) Step2->Check2 Decision2 Is C1 Integral > 90x C2-C6? Check1->Decision2 Check2->Decision2 Step3 Step 3: HRMS (Negative Mode) Decision2->Step3 Yes (High Enrichment) Decision2->Fail No (Isotopic Scrambling) Result VALIDATED: >99% Enrichment at C1 Step3->Result

Caption: Figure 1. Logical workflow for validating isotopic positional fidelity and enrichment efficiency.

Part 3: The Self-Validating Protocol (qNMR)

To scientifically prove the label is at C1, we utilize Inverse Gated Decoupling


C NMR .[1] This method suppresses the Nuclear Overhauser Effect (NOE), allowing for quantitative integration of carbon signals.[1]
Prerequisites & Causality
  • Why Inverse Gated? Standard proton decoupling enhances carbon signals via NOE.[2] However, NOE enhancement varies by carbon type (CH

    
     vs C=O).[1] C1 (carboxylate) has no attached protons and receives little NOE, while C2-C6 receive significant NOE.[1] Standard decoupling would artificially inflate C2-C6 signals, making the C1 label appear less enriched than it is.[1] Inverse gated decoupling eliminates this bias.
    
  • Why Relaxation Agent? Carboxyl carbons (C1) have very long longitudinal relaxation times (

    
    ), often 10–30 seconds.[1] For accurate quantification, the recycle delay (
    
    
    
    ) must be
    
    
    .[1] Without a relaxation agent, a single scan could take 2 minutes. Adding Cr(acac)
    
    
    reduces
    
    
    to <1s.
Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 15-20 mg of Sodium D-Gluconate-1-13C in 0.6 mL D

      
      O .
      
    • Add 10 µL of 0.1 M Cr(acac)

      
        (Chromium(III) acetylacetonate) as a relaxation agent.[1]
      
    • Add a quantitative internal standard (e.g., Maleic Acid or TSP) if absolute molar quantification is required.[1] For relative isotopic enrichment (enrichment vs. natural abundance), no internal standard is strictly necessary.[1]

  • Instrument Parameters (Bruker/Varian Standard):

    • Pulse Sequence: zgig (Inverse Gated Decoupling).

    • Pulse Angle: 90°.

    • Sweep Width: 240 ppm (cover carbonyls).

    • Relaxation Delay (

      
      ):  Set to 5–10 seconds  (with Cr(acac)
      
      
      
      ). If not using Cr(acac)
      
      
      ,
      
      
      must be >60 seconds (prohibitive).[1]
    • Scans (NS): 64–128 scans are sufficient due to the high concentration of the

      
      C label.
      
  • Data Processing:

    • Apply exponential multiplication (LB = 1.0 - 2.0 Hz) to reduce noise.

    • Phase correction must be manual and precise.

    • Baseline correction is critical for accurate integration.

Part 4: Data Interpretation & Expected Results[2]

NMR Spectrum Analysis

In a successful labeling synthesis, the


C spectrum will be dominated by a massive singlet.[1]
Carbon PositionChemical Shift (

ppm)
MultiplicityExpected Integral (Relative)Notes
C1 (Label) ~179.2 Singlet100.0 Carboxyl group.[1] Sharp signal.
C2 ~74.5Doublet< 1.1Coupled to C1 (J

~50Hz) if C1 is labeled.[1]
C3 - C5 70.0 - 73.0Singlet< 1.1Natural abundance (1.1%).[1]
C6 ~63.5Singlet< 1.1Natural abundance (1.1%).

Calculation of Enrichment (


): 


Note: In a simplified check, if the C1 peak is >90x taller than the natural abundance peaks (C2-C6), the enrichment is >99%.[1]
Mass Spectrometry Analysis

Run in Negative Ion Mode (ESI-) .

  • Unlabeled Gluconate (

    
    ): 
    
    
    
    195.05
    
    
    [1]
  • Labeled Gluconate (

    
    ): 
    
    
    
    196.05
    
    
    [1]

Success Criteria: The intensity of the


 196 peak should be >99% of the total ion count for the gluconate cluster. Significant presence of 

195 indicates incomplete labeling.

Part 5: Troubleshooting & Common Pitfalls

The "Ghost" Scrambling Issue

If the synthesis involved cyanide displacement or specific fermentation pathways, the


C label might "scramble" to C6.
  • Symptom: In the

    
    C NMR, you see a smaller enhanced peak at ~63.5 ppm (C6).[1]
    
  • Impact: This ruins metabolic flux studies where C1 vs C6 differentiation is key (e.g., Pentose Phosphate Pathway analysis).[1]

Hyperpolarization Failure

If the material is intended for Hyperpolarized MRI:

  • Impurity: Paramagnetic impurities (Fe, Cu) drastically shorten

    
    .[1]
    
  • Test: Measure

    
     of the C1 signal without Cr(acac)
    
    
    
    . It should be >10 seconds at 3T. If
    
    
    , the sample is too impure for hyperpolarization use.

References

  • Source for general NMR shift assignments of sodium glucon
  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 23672301, Sodium Gluconate. Retrieved from [Link][1]

    • Authoritative source for chemical structure and physical properties.[1]

  • Ardenkjaer-Larsen, J. H., et al. (2019).[1] Hyperpolarized 13C MRI: State of the Art and Future Directions. Radiology. Retrieved from [Link][1]

    • Reference for the application of C1-labeled substrates in hyperpolarized MRI and the importance of purity/relax
  • Lane, A. N., et al. (2010).[1] NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions. Analytical Chemistry. Retrieved from [Link]

    • Foundational text for quantitative NMR methods in isotopic enrichment.
  • Patras, M. A., et al. (2023).[1][3] Understanding the fragmentation of glucose in mass spectrometry. Journal of Mass Spectrometry. Retrieved from [Link]

    • Provides context on fragmentation patterns of sugar-like molecules (glucose/glucon

Sources

correlation between Sodium D-Gluconate-1-13C uptake and lactate production

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Correlation between Sodium D-Gluconate-1-13C Uptake and Lactate Production Content Type: Publish Comparison Guide

A Technical Guide for Distinguishing Oxidative PPP Flux from Anaerobic Glycolysis

Executive Summary: The Metabolic Distinction

In drug development and metabolic phenotyping, accurately dissecting the "Warburg Effect" (aerobic glycolysis) from the Pentose Phosphate Pathway (PPP) is critical. While elevated lactate production is a hallmark of aggressive tumors, it often masks the simultaneous upregulation of the PPP, which provides the NADPH required for biosynthesis and ROS defense.

Sodium D-Gluconate-1-13C serves as a specialized metabolic probe designed to decouple these two pathways. Unlike glucose tracers, which bifurcate between glycolysis and the PPP, gluconate enters metabolism downstream of the glucose-6-phosphate node, primarily feeding into the 6-phosphogluconate pool.

The Core Correlation:

  • Mechanistic Fate: There is a negative tracer correlation between Sodium D-Gluconate-1-13C uptake and [1-13C]lactate production in mammalian cells. The C1 label is decarboxylated to

    
    CO
    
    
    
    (detectable as bicarbonate) via 6-phosphogluconate dehydrogenase (6PGD).
  • Biological Insight: A high uptake of Gluconate-1-13C combined with high unlabeled lactate production indicates a metabolic phenotype of high anabolic growth (Glycolysis + Oxidative PPP), a specific signature of chemo-resistant cancers.

Mechanistic Comparison: Gluconate vs. Glucose Tracers[1]

To understand the utility of Sodium D-Gluconate-1-13C, it must be compared with standard glycolytic tracers.

FeatureSodium D-Gluconate-1-13C D-Glucose-1-13C Sodium Pyruvate-1-13C
Primary Entry Gluconokinase

6-Phosphogluconate
Hexokinase

G6P
MCT Transporter

Pyruvate
Pathway Specificity Oxidative PPP (High Specificity) Mixed (Glycolysis + PPP)Terminal Glycolysis / TCA
Metabolic Fate of C1 Decarboxylated to

CO

(Bicarbonate)
Glycolysis: Becomes C3 of LactatePPP: Decarboxylated to

CO

Converted to

C-Lactate
(via LDH) or

CO

(via PDH)
Lactate Labeling None (in mammalian oxidative PPP)Yes (via Glycolysis)Direct (High Signal)
Key Readout PPP Flux / NADPH production rateGlycolytic/PPP Flux RatioLDH Activity (Warburg Status)
The "Lactate Gap" Explained

The utility of Gluconate-1-13C lies in its inability to label lactate.

  • Uptake: Gluconate is transported into the cell and phosphorylated to 6-Phosphogluconate (6PG).

  • Oxidative Step: 6PG is converted to Ribulose-5-Phosphate by 6PGD.

  • Decarboxylation: The C1 carbon (carrying the

    
    C label) is released as 
    
    
    
    CO
    
    
    .
  • Result: The remaining carbon skeleton (Ribulose-5-P) is unlabeled. Even if this skeleton recycles into glycolysis (via Fructose-6-P), the resulting lactate will be unlabeled.

Therefore, any


C-Lactate detected when using Gluconate-1-13C implies a rare non-oxidative entry or bacterial contamination (Entner-Doudoroff pathway), serving as a rigorous negative control for mammalian PPP studies. 
Visualization: Differential Carbon Fate

The following diagram illustrates why Gluconate-1-13C tracks oxidative flux (CO2) while Glucose-1-13C tracks lactate.

MetabolicFate cluster_legend Signal Correlation Gluconate Sodium D-Gluconate-1-13C SixPG 6-Phosphogluconate (1-13C) Gluconate->SixPG Gluconokinase Glucose D-Glucose-1-13C G6P Glucose-6-P Glucose->G6P Hexokinase G6P->SixPG G6PDH (PPP Entry) Pyruvate Pyruvate G6P->Pyruvate Glycolysis (C1 retained) Ru5P Ribulose-5-P (Unlabeled) SixPG->Ru5P 6PGD CO2 13CO2 / H13CO3- SixPG->CO2 Decarboxylation (C1 Release) Lactate Lactate-3-13C Pyruvate->Lactate LDH Legend1 Gluconate-1-13C -> CO2 Signal (PPP) Legend2 Glucose-1-13C -> Lactate Signal (Glycolysis)

Caption: Carbon mapping showing the divergence of the C1 label. Gluconate-1-13C exclusively releases the label as CO2, whereas Glucose-1-13C can retain the label into Lactate.

Experimental Protocol: Dual-Flux Analysis

To rigorously correlate PPP activity with lactate production potential, a parallel tracer experiment is recommended.

Phase A: Quantifying Glycolytic Flux (The Baseline)
  • Tracer: [1-13C]Pyruvate (Hyperpolarized) or [1-13C]Glucose.

  • Method:

    • Inject tracer into cell culture or subject.

    • Acquire

      
      C-NMR or MRS spectra dynamic series (0-120s for hyperpolarized).
      
    • Measure: Ratio of [1-13C]Lactate / [1-13C]Pyruvate.

    • Inference: High ratio = High LDH activity (Warburg phenotype).

Phase B: Quantifying Oxidative PPP Flux (The Variable)
  • Tracer: Sodium D-Gluconate-1-13C.

  • Method:

    • Incubate cells with 5-10 mM Sodium D-Gluconate-1-13C for 1-4 hours (steady state) or inject hyperpolarized Gluconate.

    • Detection:

      • In vitro:[1][2] Mass Spectrometry (look for M+1 in CO2/Bicarbonate pool, though difficult) or

        
        C-NMR of media for H
        
        
        
        CO
        
        
        .
      • In vivo (Hyperpolarized): Image the appearance of H

        
        CO
        
        
        
        (161-163 ppm).
    • Validation: Ensure no signal is detected at the lactate chemical shift (~183 ppm for C1, ~21 ppm for C3).

    • Inference: Signal intensity of H

      
      CO
      
      
      
      correlates directly with NADPH production capacity.
Data Interpretation Table
ObservationMetabolic StateClinical Implication
High Lactate (from Glucose) + High Bicarbonate (from Gluconate) Anabolic Growth Rapid proliferation, high antioxidant capacity (Chemo-resistance).
High Lactate (from Glucose) + Low Bicarbonate (from Gluconate) Warburg-Only Hypoxic stress, limited biosynthesis.
Low Lactate + High Bicarbonate Oxidative Stress Response Cell cycle arrest, focus on NADPH restoration (e.g., after ROS insult).
References
  • Gallagher, F. A., et al. (2020).[3] "Hyperpolarized 13C Imaging in 2030: A Clinician's View." ISMRM MR Academy.[4]

  • Rao, Y., et al. (2020).[3] "Hyperpolarized [1-13C]pyruvate-to-[1-13C]lactate conversion is rate-limited by monocarboxylate transporter-1 in the plasma membrane." Proceedings of the National Academy of Sciences.

  • Mishkovsky, M., et al. (2016). "Hepatic Gluconeogenesis Influences 13C Enrichment in Lactate in Human Brain Tumors During Metabolism of [1,2-13C]acetate." NMR in Biomedicine.

  • MedChemExpress. "Gluconate-1-13C Sodium Product Monograph."

  • Lane, A. N., et al. (2019).[5] "Stable Isotope Tracing Reveals an Altered Fate of Glucose in N-Acetyltransferase 1 Knockout Breast Cancer Cells."[6] Metabolites.[4][6][7]

Sources

Safety Operating Guide

Sodium D-Gluconate-1-13C: Proper Disposal Procedures & Safety Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Summary

Sodium D-Gluconate-1-13C (CAS: 527-07-1 (unlabeled)) is a stable isotope-labeled salt derived from gluconic acid. Unlike its radioactive counterpart (Carbon-14), Carbon-13 is a stable, non-radioactive isotope . Therefore, this compound does not require decay storage or disposal via radioactive waste streams.

However, strictly adhering to Chemical Waste Management protocols is required to maintain inventory integrity and prevent "unknown chemical" classifications in waste audits.

Parameter Status
Radioactivity Negative (Stable Isotope)
RCRA Hazard Class Non-Hazardous (Not Listed)
GHS Classification Not Classified (Low Hazard)
Recommended Disposal Non-Hazardous Chemical Waste Stream
Part 2: Physicochemical Profile & Hazard Assessment

To ensure proper segregation, researchers must understand the material's properties. Sodium D-Gluconate-1-13C behaves chemically identically to standard sodium gluconate.

Table 1: Chemical Properties Relevant to Disposal
PropertySpecificationImplications for Disposal
Physical State White to off-white crystalline powderDispose as solid waste if dry; do not aerosolize.
Solubility Highly soluble in water (~590 g/L at 25°C)Suitable for aqueous waste streams.
pH (10% soln) 6.5 – 7.5Neutral; no neutralization required before consolidation.
Stability Stable under standard conditionsNo risk of exothermic reaction in waste containers.
Isotope Carbon-13 (13C) enrichmentCritical: Label clearly to distinguish from C-14 radioactive waste.

Expert Insight: While Sodium Gluconate is biodegradable and generally recognized as safe (GRAS), laboratory best practices dictate that no synthesized or labeled chemical should be disposed of via sanitary sewer systems without explicit approval from your facility's Environmental Health & Safety (EHS) department.

Part 3: Disposal Workflows & Protocols
Protocol A: Solid Waste Disposal (Excess Powder)

Scope: Disposal of expired, contaminated, or excess dry powder.

  • Container Selection: Use a high-density polyethylene (HDPE) wide-mouth jar or the original vendor container if compatible.

  • Segregation: Do not mix with strong oxidizers.

  • Labeling: Apply a hazardous waste tag (green or white "Non-Regulated" tag, depending on facility).

    • Mandatory Field: Chemical Name: "Sodium D-Gluconate-1-13C".

    • Mandatory Field: Constituent: "100% Sodium Gluconate".

    • Note: Explicitly write "Stable Isotope – Non-Radioactive" on the tag to prevent EHS confusion.

  • Transfer: Move to the facility's Central Accumulation Area (CAA).

Protocol B: Aqueous Solution Disposal

Scope: Disposal of experimental buffers or stock solutions containing Sodium D-Gluconate-1-13C.

  • Stream Identification:

    • Scenario 1 (Pure Aqueous): If dissolved only in water/buffer, collect in the "Aqueous Non-Hazardous" carboy.

    • Scenario 2 (Mixed Solvent): If mixed with organic solvents (e.g., methanol, acetonitrile), collect in the "Organic Solvent" waste stream. The organic solvent dictates the hazard class.

  • pH Check: Ensure the waste container pH remains between 5–9. Sodium gluconate is neutral, but co-contaminants may alter pH.

  • Precipitation Watch: Sodium gluconate is highly soluble; precipitation is unlikely unless mixed with high concentrations of calcium or heavy metals (forming insoluble gluconates).

Part 4: Decision Logic Visualization

The following diagram illustrates the critical decision points for disposing of Sodium D-Gluconate-1-13C, ensuring separation from radioactive streams.

DisposalWorkflow Start Waste: Sodium D-Gluconate-1-13C StateCheck Physical State? Start->StateCheck IsRadioactive Contains Radioactive Co-contaminants (e.g., 14C, 3H)? StateCheck->IsRadioactive All States LiquidType Solvent Composition? IsRadioactive->LiquidType No (Liquid) SolidWaste Solid Chemical Waste (Non-Regulated Tag) IsRadioactive->SolidWaste No (Solid) RadWaste RADIOACTIVE WASTE (Segregated Decay/Disposal) IsRadioactive->RadWaste Yes (Critical Stop) Aqueous Aqueous Waste Stream (Blue Tag) LiquidType->Aqueous Water/Buffer Only Organic Organic Solvent Waste (Red Tag) LiquidType->Organic Contains Organics

Figure 1: Decision tree for segregating stable isotope waste from radioactive and organic waste streams.

Part 5: Isotope-Specific Logistics (The "13C" Factor)

While chemically safe, the "13C" label can trigger false alarms during safety audits if not managed correctly.

  • The "False Positive" Risk: Many safety officers are trained to flag "Isotope" labels as radioactive.

    • Action: Deface or remove the original vendor label only if the container is being reused for a different chemical. If disposing of the container, leave the label but clearly mark "EMPTY" or "WASTE - STABLE".

  • Inventory Management:

    • Ensure the mass disposed is deducted from your laboratory's "Stable Isotope Inventory" to reconcile costs and usage, as 13C compounds are high-value assets.

  • Scintillation Counter Interference:

    • If 13C waste is accidentally mixed with 14C waste, it will not trigger a Geiger counter, but it may affect mass spectrometry-based analysis of the waste stream if downstream verification is performed. Always segregate stable isotopes from radioisotopes.

Part 6: Emergency Procedures

Spill Response (Dry Powder):

  • PPE: Standard Nitrile gloves, lab coat, and safety glasses.

  • Containment: Sweep up carefully to avoid dust generation.[1][2] Sodium gluconate dust is considered a "Nuisance Dust."

  • Cleanup: Place spilled material in a waste jar. Wipe the area with a damp paper towel.

  • Disposal: Dispose of the paper towel as regular trash unless heavily contaminated with other hazardous chemicals.

Spill Response (Liquid):

  • Absorb: Use standard paper towels or a universal absorbent pad.

  • Clean: Rinse area with water.[2][3][4][5]

  • Disposal: Wring out towels into the sink (if trace amounts) or dispose of pads as solid chemical waste.

References
  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 517056, Sodium Gluconate. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

  • Moravek, Inc. (n.d.). How To Store And Dispose Of Radiolabeled Compounds (Distinction for Stable Isotopes). Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.